INCB3344
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
INCB3344: An In-Depth Technical Guide on the Mechanism of Action in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Its primary mechanism of action involves the inhibition of monocyte and macrophage recruitment to sites of inflammation by blocking the interaction between CCR2 and its principal ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This targeted action on the CCL2-CCR2 axis makes this compound a critical tool for investigating the role of macrophages in a multitude of inflammatory diseases and a benchmark for the development of therapeutics targeting this pathway. This document provides a comprehensive overview of this compound's mechanism of action in macrophages, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Core Mechanism of Action: CCR2 Antagonism
The CCL2-CCR2 signaling axis is a fundamental pathway governing the migration of monocytes from the bone marrow into the bloodstream and their subsequent recruitment into tissues, where they differentiate into macrophages.[1] In pathological conditions, such as chronic inflammation, autoimmune diseases, and cancer, this axis is often upregulated, leading to excessive macrophage accumulation and perpetuation of the disease state.[2][3]
This compound functions as a competitive antagonist at the CCR2 receptor.[4] It binds rapidly and reversibly to both human and murine CCR2 with high affinity, effectively preventing the binding of CCL2 and other CCR2 ligands (e.g., CCL7, CCL8, CCL12).[1][4] This blockade inhibits downstream intracellular signaling cascades, most notably the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which is crucial for chemotaxis.[4][5] The net result is a significant reduction in the directional migration of CCR2-expressing monocytes and macrophages toward inflammatory stimuli.
Quantitative Pharmacology Data
This compound demonstrates potent and selective inhibitory activity against both human and murine CCR2 in vitro. Its efficacy has been further validated in numerous in vivo models, where it effectively reduces macrophage accumulation and ameliorates disease pathology.
Table 1: In Vitro Potency of this compound
| Assay Type | Target Species | IC50 Value (nM) | Reference |
| Binding Antagonism | Human CCR2 | 5.1 | [1] |
| Binding Antagonism | Murine CCR2 | 9.5 - 10 | [1][5] |
| Chemotaxis Antagonism | Human CCR2 | 3.8 | [1] |
| Chemotaxis Antagonism | Murine CCR2 | 7.8 | [1] |
| ERK Phosphorylation | Murine CCR2 | ~10 | [5] |
This compound exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, including CCR1 and CCR5.[1][5]
Table 2: Summary of In Vivo Efficacy in Macrophage-Driven Disease Models
| Disease Model | Species | Key Finding | Quantitative Result | Reference |
| Ang II-Induced Hypertension | Mouse | Reduced macrophage accumulation in artery wall | ~50% reduction | [6] |
| Diabetic Nephropathy | Mouse | Decreased bone marrow-derived macrophage (BM-Mφ) abundance in kidney | Significantly lower vs. vehicle | [7][8][9] |
| Delayed-Type Hypersensitivity | Mouse | Dose-dependent inhibition of macrophage influx | Substantial reduction in tissue inflammation | [5][10] |
| Status Epilepticus | Mouse | Reduced monocyte recruitment to the hippocampus | 52% reduction in Iba1+ cells (rostral hippocampus) | [11] |
| EAE (Multiple Sclerosis Model) | Mouse | Significantly reduced disease severity | - | [5][12] |
| Inflammatory Arthritis | Rat | Significantly reduced disease severity | - | [5][12] |
Detailed Effects on Macrophage Function
Beyond inhibiting recruitment, this compound modulates several key functions of macrophages, contributing to its overall anti-inflammatory profile.
Inhibition of Macrophage Recruitment
As established, the primary effect of this compound is the dose-dependent inhibition of macrophage influx into tissues.[5] This has been consistently demonstrated across various models of inflammation, including diabetic nephropathy, where it specifically reduces the abundance of bone marrow-derived macrophages (CD11bhigh) without affecting tissue-resident macrophage populations.[7][8][9] This highlights the compound's specific action on CCR2-dependent recruitment.
Modulation of Macrophage Polarization and Activation
This compound influences the phenotype of macrophages. In a model of diabetic nephropathy, this compound treatment was shown to polarize macrophages toward an anti-inflammatory M2 phenotype.[7] This suggests a role in converting pro-inflammatory macrophages to an anti-inflammatory state. Furthermore, this compound has been shown to inhibit the activation of microglia (the resident macrophages of the central nervous system) following spinal cord injury.[13]
Suppression of Pro-inflammatory Mediators
A critical aspect of this compound's mechanism is its ability to suppress the production of pro-inflammatory and damaging molecules by macrophages.
-
TNF-α and Cytokines: In diabetic nephropathy, this compound significantly reduces TNF-α production from both bone marrow-derived and resident macrophages.[7] In spinal cord injury models, it decreases the expression of TNF-α, IL-1β, and IL-6.[13]
-
Reactive Oxygen Species (ROS): The compound lowers ROS production by tissue-resident macrophages.[7][8]
-
Toll-Like Receptor 9 (TLR9): this compound treatment leads to a significant reduction in TLR9 expression in both bone marrow-derived and resident macrophages.[7][8] TLR9 is a receptor involved in recognizing pathogen-associated molecular patterns and its activation can drive inflammation. The downregulation of TLR9 by this compound represents a key indirect mechanism for reducing macrophage-mediated inflammation.[7]
Summary of Key Experimental Protocols
The characterization of this compound's effects on macrophages has relied on a combination of in vitro assays and in vivo disease models.
In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor.
-
Methodology: Typically involves competitive binding experiments using cell lines engineered to express human or murine CCR2 (e.g., HEK293 cells) and a radiolabeled or fluorescently tagged CCL2 ligand. The ability of increasing concentrations of this compound to displace the labeled ligand is measured.[1][4][5]
-
-
Chemotaxis Assay:
-
Objective: To measure the functional inhibition of cell migration.
-
Methodology: Utilizes a Boyden chamber or similar system with a porous membrane. CCR2-expressing cells (e.g., mouse monocytes, cell lines) are placed in the upper chamber, and CCL2 is placed in the lower chamber as a chemoattractant. The assay quantifies the ability of this compound, added to the cells, to block their migration through the membrane toward the CCL2 gradient.[4][5]
-
-
ERK Phosphorylation Assay:
-
Objective: To assess the inhibition of intracellular signaling downstream of CCR2 activation.
-
Methodology: CCR2-expressing cells are pre-treated with this compound and then stimulated with CCL2. Cell lysates are subsequently analyzed via Western blot or ELISA using antibodies specific for phosphorylated ERK (p-ERK) to quantify the level of signaling inhibition.[4][5]
-
In Vivo Model: Diabetic Nephropathy (db/db Mouse)
This model was instrumental in elucidating the effects of this compound on macrophage function beyond recruitment.[7][8]
-
Objective: To evaluate the therapeutic effects of CCR2 antagonism on the pathology of diabetic nephropathy and to characterize the changes in kidney macrophage populations.
-
Experimental Workflow:
-
Endpoint Analysis:
-
Flow Cytometry: Kidney tissues were processed into single-cell suspensions. Macrophage populations were identified and quantified based on cell surface markers (e.g., CD45, F4/80). Bone marrow-derived (BM-Mφs) and tissue-resident macrophages (Res-Mφs) were distinguished by the expression level of CD11b.[7][8] Intracellular staining was used to measure TLR9 expression, while specific fluorescent probes were used to quantify ROS production.[7]
-
Functional Assays: TNF-α production from isolated macrophage populations was measured.[7]
-
Pathological Assessment: Disease progression was monitored by measuring albuminuria and serum creatinine levels.[7][8]
-
Conclusion and Future Perspectives
This compound is a well-characterized CCR2 antagonist that serves as a powerful pharmacological tool. Its mechanism of action in macrophages is centered on the potent and selective blockade of the CCL2-CCR2 axis, leading to a robust inhibition of macrophage recruitment to inflamed tissues. Furthermore, studies have revealed that its therapeutic benefits are enhanced by its ability to modulate macrophage function, including promoting an anti-inflammatory M2 phenotype and suppressing the production of key inflammatory mediators like TNF-α and ROS, partly through the downregulation of TLR9.
While this compound itself was not advanced as a clinical candidate due to moderate hERG activity, the extensive preclinical data generated with this compound have provided critical validation for targeting the CCL2-CCR2 pathway.[1] The insights gained from studying its effects on macrophages continue to inform the development of next-generation CCR2 antagonists for a wide range of inflammatory diseases, fibrotic conditions, and cancer. The detailed understanding of its mechanism underscores the central role of macrophages in disease and highlights the therapeutic potential of precisely controlling their recruitment and function.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role of chemokines in the crosstalk between tumor and tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
INCB3344: A Technical Guide to its Role in Inhibiting Monocyte Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The document details the mechanism of action of this compound in the inhibition of monocyte chemotaxis, a critical process in the pathogenesis of various inflammatory and fibrotic diseases. We present a compilation of quantitative data on its binding affinity and functional inhibition, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of CCR2 antagonism.
Introduction: The CCL2-CCR2 Axis and Monocyte Chemotaxis
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2, form a critical signaling axis that governs the migration of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] This process, known as chemotaxis, is a fundamental component of the immune response. However, dysregulation of the CCL2-CCR2 axis is implicated in the pathophysiology of a wide range of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[2][3]
Monocytes, upon migrating into tissues, differentiate into macrophages, which can contribute to tissue damage and fibrosis.[3] Therefore, inhibiting the recruitment of monocytes by blocking the CCL2-CCR2 interaction presents a promising therapeutic strategy. This compound is a small molecule antagonist designed to specifically target and inhibit CCR2, thereby disrupting this pathological process.[4]
This compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[5][6] It functions by binding to the CCR2 receptor on the surface of monocytes, competitively inhibiting the binding of its natural ligand, CCL2.[4] This blockade prevents the intracellular signaling cascade that is normally initiated by CCL2 binding, ultimately leading to the inhibition of monocyte chemotaxis. The binding of this compound to CCR2 is rapid and reversible.[4]
The downstream signaling events inhibited by this compound include the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAP kinase signaling pathway involved in cell migration and proliferation.[4][7] By preventing these signaling events, this compound effectively abrogates the directional movement of monocytes towards a CCL2 gradient.
Quantitative Data: Potency and Selectivity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for CCR2 across multiple species.
Table 1: this compound In Vitro Binding Affinity
| Target Species | Assay Type | Cell Line | Tracer | IC50 (nM) | Reference |
| Human | Whole Cell Binding | - | - | 5.1 | [5][6] |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 | [5][6] |
| Mouse | Whole Cell Binding | Mouse Monocytes | CCL2 | 10 | [7][8] |
| Rat | Whole Cell Binding | - | - | 7.3 | [5][6] |
| Cynomolgus | Whole Cell Binding | - | - | 16 | [5][6] |
Table 2: this compound In Vitro Functional Inhibition of Chemotaxis
| Target Species | Assay Type | Chemoattractant | IC50 (nM) | Reference |
| Human | Chemotaxis | hCCL2 | 3.8 | [5][6] |
| Mouse | Chemotaxis | mCCL2 | 7.8 | [5][6] |
| Rat | Chemotaxis | - | 2.7 | [5][6] |
| Cynomolgus | Chemotaxis | - | 6.2 | [5][6] |
This compound exhibits high selectivity for CCR2, with IC50 values greater than 1 µM against a panel of over 50 other ion channels, transporters, and chemokine receptors, including the closely related CCR1 and CCR5.[5][7]
Signaling Pathway and Mechanism of Inhibition
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in monocyte chemotaxis. This compound acts as a competitive antagonist, preventing this cascade from occurring.
Caption: CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of CCR2 antagonists like this compound.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1, endogenously expressing CCR2.[9]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[9]
-
Test Compound: this compound or other CCR2 antagonists.
-
Assay Buffer: RPMI 1640 with 1% BSA.[9]
-
Wash Buffer: Cold PBS.[9]
-
Filtration Plate: 96-well filter plate.[9]
-
Scintillation Counter. [9]
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest cells and resuspend in assay buffer to a concentration of 1 x 106 cells/mL.[9]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
-
Add 25 µL of 125I-mCCL2 to all wells.
-
Add 50 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Filtration: Transfer the contents of the plate to a 96-well filter plate and wash three times with cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.
Caption: Workflow for the CCR2 radioligand binding assay.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a test compound to inhibit the directional migration of monocytes towards a chemoattractant.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).[9]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[9]
-
Test Compound: this compound or other CCR2 antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[9]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[9]
-
Detection Reagent: Calcein-AM or similar viability stain.[9]
-
Fluorescence Plate Reader. [9]
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.[9]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[9]
-
Assay Setup:
-
Add assay medium containing hCCL2 to the lower chambers of the 24-well plate.
-
Add assay medium alone to control wells (for measuring random migration).
-
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Quantification:
-
Remove the inserts.
-
Add Calcein-AM to the lower chambers and incubate for 30-60 minutes to label the migrated cells.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control and determine the IC50 value.
Caption: Workflow for the monocyte chemotaxis assay.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively inhibits monocyte chemotaxis in vitro. Its mechanism of action, involving the competitive blockade of the CCL2-CCR2 signaling axis, has been demonstrated through robust binding and functional assays. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other CCR2 antagonists in inflammatory and fibrotic diseases. The detailed methodologies and visual aids are intended to support the design and execution of experiments aimed at further elucidating the role of the CCL2-CCR2 pathway in health and disease.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CCR | TargetMol [targetmol.com]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Pharmacological Profile of INCB3344: A Selective CCR2 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a critical role in the migration and recruitment of monocytes and macrophages to sites of inflammation.[3][4][5] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, making it a key therapeutic target.[4][5][6] this compound has been instrumental as a research tool for validating the therapeutic potential of CCR2 antagonism in various preclinical models due to its high affinity and selectivity for both human and rodent CCR2.[1][2][7] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.
Mechanism of Action
This compound functions as a competitive antagonist of the CCR2 receptor.[3] It binds to CCR2 with high affinity, thereby preventing the binding of its cognate ligand, CCL2.[3] This blockade inhibits the downstream signaling cascade that is normally initiated by CCL2 binding, which includes G-protein coupling, extracellular signal-regulated kinase (ERK) phosphorylation, and ultimately, the chemotactic migration of CCR2-expressing cells, primarily monocytes and macrophages.[1][3] The binding of this compound to the human CCR2 receptor has been characterized as rapid and reversible.[3]
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized through a variety of binding and functional assays, demonstrating its potency and selectivity.
Binding Affinity and Potency
This compound exhibits nanomolar potency in inhibiting the binding of CCL2 to both human and murine CCR2.[2][8] The compound also shows potent antagonism towards rat and cynomolgus CCR2.[8][9]
| Species/Receptor | Assay Type | IC50 (nM) | Reference |
| Human CCR2 (hCCR2) | Binding Antagonism | 5.1 | [2][8] |
| Murine CCR2 (mCCR2) | Binding Antagonism | 9.5 | [2][8] |
| Murine CCR2 (mCCR2) | Binding Antagonism | 10 | [1][10] |
| Rat CCR2 | Binding Antagonism | 7.3 | [8][9] |
| Cynomolgus CCR2 | Binding Antagonism | 16 | [8][9] |
| Human CCR2 (hCCR2) | Dissociation Constant (Kd) | ~5 | [3] |
Functional Activity
This compound effectively inhibits CCL2-induced functional responses, such as chemotaxis and ERK phosphorylation, with potencies similar to its binding affinity.[1][3]
| Species/Receptor | Assay Type | IC50 (nM) | Reference |
| Human CCR2 (hCCR2) | Chemotaxis | 3.8 | [2][8] |
| Murine CCR2 (mCCR2) | Chemotaxis | 7.8 | [2][8] |
| Rat CCR2 | Chemotaxis | 2.7 | [8][9] |
| Cynomolgus CCR2 | Chemotaxis | 6.2 | [8][9] |
Selectivity
A key attribute of this compound is its high selectivity for CCR2. It has been shown to be at least 100-fold selective for CCR2 over a broad panel of other G protein-coupled receptors (GPCRs), including other chemokine receptors like CCR1 and CCR5.[1][8][9][10] Specifically, against murine CCR1 and CCR5, the IC50 values were greater than 1 µM and 3 µM, respectively.[8][9]
In Vivo Pharmacology and Efficacy
This compound possesses good oral bioavailability and systemic exposure in rodents, which has enabled its evaluation in various animal models of inflammatory diseases.[1][10]
Pharmacokinetics
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 47% | [2] |
| Half-life (plasma) | Mouse | ~1.6 hours | [11] |
| Free Fraction (serum) | Human | 24% | [2] |
| Free Fraction (serum) | Mouse | 15% | [2] |
Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in reducing inflammation and disease severity in a range of preclinical models:
-
Delayed-Type Hypersensitivity: Treatment with this compound resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[1][6][10]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[1][6][10][12]
-
Inflammatory Arthritis: this compound was shown to be effective in a rat model of inflammatory arthritis.[1][6][10][12]
-
Diabetic Nephropathy: In a mouse model, this compound administration decreased albuminuria and serum creatinine (B1669602) levels, and reduced the accumulation of bone marrow-derived macrophages in the kidney.[6][13]
-
Thioglycolate-Induced Peritonitis: this compound dose-dependently inhibited the influx of macrophages into the peritoneal cavity.[14]
Experimental Protocols
CCR2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[15]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[15]
-
Test Compound: this compound.[15]
-
Assay Buffer: RPMI 1640 with 1% BSA.[15]
-
Wash Buffer: Cold PBS.[15]
-
Filtration Plate: 96-well filter plate.[15]
-
Scintillation Counter. [15]
Procedure:
-
Harvest and resuspend WEHI-274.1 cells in assay buffer.
-
In a 96-well plate, add the cell suspension, 125I-mCCL2, and varying concentrations of the test compound (this compound).
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
The IC50 value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[15]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[15]
-
Test Compound: this compound.[15]
-
Assay Medium: RPMI 1640 with 0.5% BSA.[15]
-
Chemotaxis Chamber: (e.g., Transwell plates).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Place the chemoattractant (hCCL2) in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate to allow for cell migration.
-
After the incubation period, quantify the number of cells that have migrated to the lower chamber.
-
The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in cell migration towards the chemoattractant.
Visualizations
Signaling Pathway
Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for key in vitro assays used to characterize this compound.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated activity against both human and rodent receptors. Its favorable pharmacological profile, including oral bioavailability and efficacy in multiple preclinical models of inflammation, has established it as a valuable tool for investigating the therapeutic potential of targeting the CCL2/CCR2 pathway. The data summarized herein provide a comprehensive technical guide for researchers and drug development professionals working with this compound and in the broader field of chemokine receptor antagonism.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CCR | TargetMol [targetmol.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The selectivity profile of INCB3344 against other chemokine receptors
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of INCB3344, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of chemokine biology and the development of therapeutics for inflammatory diseases.
Introduction
The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous chronic inflammatory conditions, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy. This compound has emerged as a critical tool compound for elucidating the role of CCR2 in these disease models due to its high affinity and exceptional selectivity for CCR2.
Quantitative Selectivity Profile
This compound demonstrates potent antagonism of CCR2 across multiple species. Its inhibitory activity has been quantified through various in vitro assays, with the data consistently highlighting its high selectivity. The compound is reported to be at least 100-fold more selective for CCR2 over other G protein-coupled receptors, including other chemokine receptors.[1][2][3]
Table 1: In Vitro Potency of this compound against CCR2
| Species | Assay Type | IC50 (nM) | Reference(s) |
| Human | Binding Antagonism | 5.1 | [4][5] |
| Human | Chemotaxis Antagonism | 3.8 | [4][5] |
| Murine | Binding Antagonism | 9.5 - 10 | [1][2][4][5] |
| Murine | Chemotaxis Antagonism | 7.8 | [4][5] |
| Rat | Binding Antagonism | 7.3 | [5] |
| Rat | Chemotaxis Antagonism | 2.7 | [5] |
| Cynomolgus | Binding Antagonism | 16 | [5] |
| Cynomolgus | Chemotaxis Antagonism | 6.2 | [5] |
Table 2: Selectivity of this compound Against Other Receptors
| Target Receptor | Species | Assay Type | IC50 | Reference(s) |
| CCR1 | Murine | Binding Antagonism | > 1 µM | [5] |
| CCR5 | Murine | Binding Antagonism | > 3 µM | [5] |
| Panel of >50 ion channels, transporters, and other GPCRs | Human | Various | > 1 µM | [5] |
Experimental Methodologies
The selectivity profile of this compound has been established through a series of rigorous in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Competitive binding assays are employed to determine the affinity of this compound for chemokine receptors. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.
-
Cell Lines: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2, is commonly used.[1] Other cell lines recombinantly expressing the target receptor are also utilized.
-
Radioligand: 125I-labeled murine CCL2 (mCCL2) is a frequently used tracer for CCR2 binding assays.[5]
-
Protocol Outline:
-
Cell Preparation: CCR2-expressing cells are cultured and harvested.
-
Assay Setup: In a multi-well plate, cells are incubated with a fixed concentration of radiolabeled CCL2 and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.
-
Chemotaxis Assays
Chemotaxis assays assess the functional ability of this compound to inhibit cell migration in response to a chemoattractant.
-
Cell Lines: Monocytic cell lines such as THP-1 or primary monocytes that express CCR2 are suitable for this assay.
-
Chemoattractant: Recombinant CCL2 is used to create a chemotactic gradient.
-
Apparatus: A Boyden chamber or a Transwell® system with a porous membrane is used to separate the cells from the chemoattractant.
-
Protocol Outline:
-
Cell Preparation: CCR2-expressing cells are prepared and may be pre-incubated with various concentrations of this compound.
-
Assay Setup: The lower chamber of the apparatus is filled with medium containing CCL2, while the cell suspension is added to the upper chamber.
-
Incubation: The setup is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of this compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the compound, from which an IC50 value is calculated.
-
ERK Phosphorylation Assays
To investigate the downstream signaling effects of CCR2 antagonism, ERK (extracellular signal-regulated kinase) phosphorylation assays are conducted. CCR2 activation leads to the phosphorylation of ERK, a key step in the MAPK/ERK signaling pathway.
-
Protocol Outline:
-
Cell Stimulation: CCR2-expressing cells are treated with CCL2 in the presence or absence of this compound.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular proteins.
-
Detection: The level of phosphorylated ERK (p-ERK) in the cell lysate is measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for p-ERK.
-
Data Analysis: The inhibition of CCL2-induced ERK phosphorylation by this compound is quantified to assess its impact on this signaling pathway.
-
Visualizing Key Processes
To further illustrate the experimental and biological contexts of this compound's activity, the following diagrams are provided.
Caption: Experimental workflows for assessing this compound activity.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Conclusion
The extensive body of in vitro data robustly supports the classification of this compound as a potent and highly selective antagonist of CCR2. Its nanomolar potency against human and rodent CCR2, combined with a selectivity of over 100-fold against other chemokine receptors and a broad panel of off-targets, makes it an invaluable pharmacological tool for investigating the therapeutic potential of CCR2 inhibition in inflammatory and immune-mediated diseases. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize CCR2 antagonists.
References
INCB3344: A Potent and Selective CCR2 Antagonist for Modulating CCL2 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of INCB3344 on the C-C motif chemokine ligand 2 (CCL2) signaling pathway. This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in monocyte and macrophage recruitment during inflammatory responses. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo potency, and provides detailed protocols for key experimental assays used to characterize its activity.
The CCL2/CCR2 Signaling Pathway and the Role of this compound
The CCL2/CCR2 signaling axis is a critical pathway in the orchestration of immune responses and has been implicated in the pathogenesis of various inflammatory diseases. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that binds to its primary receptor, CCR2, which is predominantly expressed on monocytes, macrophages, and dendritic cells.[1] This interaction initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and survival.[2]
This compound is a novel, potent, and selective small molecule antagonist of the CCR2 receptor.[3] By binding to CCR2, this compound competitively inhibits the binding of CCL2, thereby blocking the downstream signaling pathways and the subsequent recruitment of inflammatory cells to tissues.[4] This mechanism of action makes this compound a valuable tool for studying the role of the CCL2/CCR2 axis in disease and a potential therapeutic agent for a range of inflammatory conditions.
dot
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various in vitro assays and species. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound (IC50 values)
| Assay Type | Species | IC50 (nM) | Reference(s) |
| CCR2 Binding Antagonism | Human (hCCR2) | 5.1 | [5][6] |
| Murine (mCCR2) | 9.5 - 10 | [3][5][7] | |
| Rat | 7.3 | [5] | |
| Cynomolgus | 16 | [5] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 | [5][6] |
| Murine (mCCR2) | 7.8 | [5][6] | |
| Rat | 2.7 | [5] | |
| Cynomolgus | 6.2 | [5] | |
| ERK Phosphorylation Inhibition | Murine (mCCL2-mediated) | 3 - 10 | [7] |
Table 2: Selectivity of this compound
| Receptor/Channel | Selectivity Fold (vs. CCR2) | Reference(s) |
| Panel of >50 GPCRs, ion channels, transporters | >100 | [3][5] |
| Murine CCR1 | >100 | [5] |
| Murine CCR5 | >300 | [5][8] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Thioglycolate-Induced Peritonitis
| This compound Dose (mg/kg, BID, oral) | Inhibition of Monocyte Influx (%) | Reference(s) |
| 30 | 36 | [9] |
| 60 | 55 | [9] |
| 100 | 73 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the CCL2 signaling pathway.
dot
CCR2 Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR2.
-
Materials:
-
CCR2-expressing cell membranes (e.g., from HEK293 or CHO cells stably expressing CCR2).
-
Radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2).
-
Unlabeled CCL2 (for determining non-specific binding).
-
This compound serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well filter plate, add in the following order:
-
Total Binding: Assay Buffer, [¹²⁵I]-CCL2, and CCR2 membranes.
-
Non-specific Binding (NSB): High concentration of unlabeled CCL2, [¹²⁵I]-CCL2, and CCR2 membranes.
-
Competition: this compound dilution, [¹²⁵I]-CCL2, and CCR2 membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding (Total Binding - NSB) and determine the IC50 value of this compound by non-linear regression analysis.
-
Monocyte Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit CCL2-induced migration of monocytes.
-
Materials:
-
Monocytic cells (e.g., primary human monocytes, THP-1, or WEHI-274.1 cells).
-
Recombinant CCL2.
-
This compound serial dilutions.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).
-
Boyden chamber or Transwell inserts (typically 5 µm pores for monocytes).
-
Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo).
-
-
Procedure:
-
Starve the monocytic cells in serum-free medium for 2-4 hours prior to the assay.
-
Add chemotaxis medium containing CCL2 (at a concentration that induces submaximal migration, e.g., EC80) to the lower wells of the Boyden chamber.
-
In the upper chamber (Transwell insert), add the monocytic cells that have been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane or the bottom of the well using a suitable detection method (e.g., fluorescence or luminescence plate reader).
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the effect of this compound on a key downstream signaling event of CCR2 activation.
-
Materials:
-
CCR2-expressing cells.
-
Recombinant CCL2.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate CCR2-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the t-ERK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of CCL2-induced ERK phosphorylation by this compound.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block CCL2-induced intracellular calcium release, another key downstream event of CCR2 signaling.
-
Materials:
-
CCR2-expressing cells (e.g., HEK293 or CHO cells).
-
Recombinant CCL2.
-
This compound serial dilutions.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).
-
-
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Add various concentrations of this compound or vehicle to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Inject CCL2 into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Analyze the data to determine the inhibition of the CCL2-induced calcium response by this compound and calculate the IC50 value.
-
Conclusion
This compound is a well-characterized CCR2 antagonist with potent inhibitory effects on the CCL2 signaling pathway. Its high affinity and selectivity for CCR2, demonstrated in a variety of in vitro and in vivo models, make it an invaluable research tool for elucidating the role of this chemokine axis in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued investigation of this compound and other modulators of the CCL2/CCR2 pathway, facilitating further advancements in the development of novel anti-inflammatory therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of INCB3344 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The document focuses on the compound's performance in preclinical models of autoimmune diseases, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.
Core Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to its receptor, CCR2.[1][2] This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of many autoimmune diseases.[3][4] By blocking this signaling pathway, this compound effectively reduces the influx of inflammatory cells, thereby ameliorating disease symptoms. In vitro studies have demonstrated that this compound inhibits CCL2 binding to mouse monocytes with a nanomolar potency (IC50 = 10 nM) and dose-dependently inhibits CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis.[1][5] The compound is highly selective for CCR2, showing at least 100-fold greater selectivity over other CC chemokine receptors.[1][6]
Signaling Pathway of this compound Action
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in various rodent models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Mouse Model of Delayed-Type Hypersensitivity
| Treatment Group | Dose | Outcome Measure | Result |
| Vehicle | - | Macrophage Influx | Baseline |
| This compound | 30 mg/kg BID | Macrophage Influx | Dose-dependent inhibition[1][5] |
| This compound | 60 mg/kg BID | Macrophage Influx | Dose-dependent inhibition[5] |
| This compound | 100 mg/kg BID | Macrophage Influx | Dose-dependent inhibition[5] |
Table 2: Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) - A Model of Multiple Sclerosis
| Treatment Group | Dose | Outcome Measure | Result |
| Vehicle | - | Clinical Disease Score | Progressive increase |
| This compound | Therapeutic Dosing | Clinical Disease Score | Significant reduction in disease severity[1][6] |
| This compound | Therapeutic Dosing | Disease Incidence | Significant reduction[7] |
Table 3: Efficacy of this compound in a Rat Model of Inflammatory Arthritis
| Treatment Group | Dose | Outcome Measure | Result |
| Vehicle | - | Arthritis Score | Progressive increase |
| This compound | Therapeutic Dosing | Arthritis Score | Significant reduction in disease severity[1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to evaluate the in vivo efficacy of this compound.
Delayed-Type Hypersensitivity (DTH) Model in Mice
This model assesses the effect of this compound on macrophage influx in response to an inflammatory stimulus.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of INCB3344: A Deep Dive into a Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent antagonistic activity. The guide also outlines the experimental protocols used to characterize this and similar compounds.
Core Structure and Pharmacophore
The discovery of this compound was the result of rational drug design, originating from a pharmacophore model of known CCR2 antagonists. The core structure of this compound is a pyrrolidine-based scaffold. The initial lead compound, 9a , demonstrated potent inhibitory activity against human CCR2 (hCCR2) but had moderate activity against the murine ortholog (mCCR2).[1] Systematic modifications of this lead compound led to the identification of this compound (also referred to as compound 21 in the primary literature), which exhibits nanomolar potency against both human and murine CCR2.[1]
A critical element of the SAR for this series is the stereochemistry of the pyrrolidine (B122466) ring. The S-configuration at the pyrrolidine is crucial for high-affinity binding to CCR2. The corresponding R-enantiomer is significantly less active, highlighting the specific steric and electronic interactions required within the receptor's binding pocket.
Structural-Activity Relationship (SAR) Analysis
The development of this compound from the lead compound 9a involved targeted modifications to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive public SAR table with a wide array of analogs is not available, the key optimizations are understood through the comparison of the lead and the final compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of the lead compound 9a and the optimized antagonist this compound (21 ).
Table 1: In Vitro CCR2 Binding Antagonism [1]
| Compound | hCCR2 IC50 (nM) | mCCR2 IC50 (nM) |
| 9a (Lead) | Potent (exact value not publicly disclosed) | Moderate (exact value not publicly disclosed) |
| This compound (21) | 5.1 | 9.5 |
Table 2: In Vitro Chemotaxis Antagonism [1]
| Compound | hCCR2 IC50 (nM) | mCCR2 IC50 (nM) |
| 9a (Lead) | Potent (exact value not publicly disclosed) | Moderate (exact value not publicly disclosed) |
| This compound (21) | 3.8 | 7.8 |
Selectivity and Pharmacokinetics
This compound demonstrates high selectivity for CCR2, with over 100-fold greater affinity for CCR2 compared to other closely related chemokine receptors such as CCR1 and CCR5.[1] This selectivity is crucial for minimizing off-target effects.
Table 3: Pharmacokinetic Profile of this compound [1]
| Parameter | Value |
| Oral Bioavailability (mice) | 47% |
| Free Fraction (human serum) | 24% |
| Free Fraction (mouse serum) | 15% |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CCR2 receptor, preventing the binding of its cognate ligand CCL2. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. This primarily occurs through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. More critically for monocyte recruitment, CCR2 activation stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, which are essential for chemotaxis and cell survival. By blocking CCL2 binding, this compound effectively inhibits these downstream signaling events.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of CCR2 antagonists. The following sections describe the key in vitro assays used to characterize compounds like this compound.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).
Caption: Workflow for a CCR2 radioligand binding assay.
Methodology:
-
Cell Culture: CCR2-expressing cells (e.g., the murine monocyte cell line WEHI-274.1 for mCCR2, or a transfected cell line for hCCR2) are cultured to an appropriate density.
-
Assay Setup: In a 96-well plate, the test compound (e.g., this compound) is serially diluted.
-
Incubation: The cells, radiolabeled CCL2 (e.g., ¹²⁵I-CCL2), and the test compound are incubated together to allow for competitive binding. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2) are included.
-
Filtration: The incubation mixture is transferred to a filter plate and washed to separate the cells (with bound radioligand) from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Caption: Workflow for a cell chemotaxis assay.
Methodology:
-
Cell Preparation: A CCR2-expressing cell line capable of chemotaxis (e.g., human monocytic THP-1 cells) is prepared.
-
Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with media containing CCL2 as the chemoattractant.
-
Incubation: The cells, pre-incubated with various concentrations of the test compound, are added to the upper chamber. The plate is incubated to allow the cells to migrate through the membrane towards the CCL2 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) or by pre-labeling the cells and measuring fluorescence.
-
Data Analysis: The percentage of inhibition of chemotaxis is plotted against the compound concentration to determine the IC50 value.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK, a key downstream signaling molecule in the CCR2 pathway, to assess the functional antagonism of a compound.
Methodology:
-
Cell Stimulation: CCR2-expressing cells are pre-incubated with the test compound (this compound) and then stimulated with CCL2 for a short period.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection: The level of phosphorylated ERK (p-ERK) in the cell lysate is measured. This is typically done using an immunoassay format, such as an ELISA or a bead-based assay (e.g., Luminex), with an antibody specific for the phosphorylated form of ERK.
-
Data Analysis: The inhibition of CCL2-induced ERK phosphorylation by the test compound is used to determine its functional potency (IC50).
Conclusion
The development of this compound as a potent and selective CCR2 antagonist underscores the success of a rational, pharmacophore-driven approach to drug design. The detailed understanding of its structural-activity relationship, particularly the critical role of the pyrrolidine stereochemistry, provides a valuable framework for the design of future generations of CCR2 inhibitors. The robust in vitro assays for binding, chemotaxis, and downstream signaling are essential tools for the characterization and optimization of such compounds, paving the way for potential therapeutic interventions in a range of inflammatory diseases.
References
Early-stage research involving INCB3344
An In-depth Technical Guide to the Early-Stage Research of INCB3344
Introduction
This compound is a novel, potent, and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses.[2][3] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][3] this compound was developed as a tool compound for target validation in rodent models due to its high potency against both human and murine CCR2, excellent selectivity, and favorable oral bioavailability.[4][5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its characterization.
Mechanism of Action
This compound functions as a competitive antagonist of the CCR2 receptor.[2] It binds with high affinity to both human and rodent CCR2, effectively blocking the binding of its cognate ligand CCL2.[2][4] This action inhibits the downstream signaling cascade, including ERK phosphorylation, and prevents CCL2-mediated cellular functions such as monocyte chemotaxis.[1][2] The binding of this compound to the receptor is characterized as rapid and reversible.[2]
Quantitative Data Summary
The preclinical development of this compound has generated extensive quantitative data across various assays and models. These findings are summarized below for clear comparison.
Table 1: In Vitro Potency (IC₅₀) of this compound
| Assay Type | Species | Target/Cell Line | IC₅₀ (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1[4][6] |
| Murine | mCCR2 | 9.5[4][6] | |
| Murine | WEHI-274.1 cells | 10 ± 5[6][7] | |
| Rat | rCCR2 | 7.3[8] | |
| Cynomolgus | cCCR2 | 16[8] | |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8[4][6] |
| Murine | mCCR2 | 7.8[4][6] | |
| Rat | rCCR2 | 2.7[8] | |
| Cynomolgus | cCCR2 | 6.2[8] |
Table 2: Selectivity Profile of this compound
| Target | Species | IC₅₀ | Selectivity Fold vs. CCR2 |
| CCR1 | Murine | >1 µM[6] | >100-fold[1][4][9] |
| CCR5 | Murine | >3 µM[6] | 300-fold[7] |
| Broad GPCR Panel | Various | >1 µM[6] | >100-fold[1][7] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 47%[4][5][6] |
| Half-life (plasma, 100 mg/kg p.o.) | ~1.6 hours[7] |
| Free Fraction (in serum) | 15% (Mouse)[4][5] |
| 24% (Human)[4][5] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and key experimental workflows provide a clearer understanding of the compound's evaluation process.
Key In Vivo Efficacy Studies
This compound has demonstrated significant efficacy in a variety of rodent models of inflammatory diseases.
-
Delayed-Type Hypersensitivity (DTH): In a mouse DTH model, oral administration of this compound resulted in a dose-dependent inhibition of macrophage influx into the site of inflammation.[1][9] Histopathological analysis confirmed a substantial reduction in tissue inflammation.[1][9]
-
Experimental Autoimmune Encephalomyelitis (EAE): Therapeutic dosing with this compound significantly reduced disease severity in a mouse model of multiple sclerosis (EAE).[1][8][9]
-
Inflammatory Arthritis: The compound was also shown to be efficacious in a rat model of inflammatory arthritis.[1][8][9]
-
Diabetic Nephropathy: In db/db mice, a model for diabetic nephropathy, an 8-week treatment with this compound decreased albuminuria and serum creatinine (B1669602) levels.[10] The treatment also reduced the population of bone marrow-derived macrophages in the kidney and lowered the expression of TLR9 and production of TNF-α.[10]
-
Hypertension: In mice with Angiotensin II-induced hypertension, this compound treatment reduced the accumulation of macrophages in the aortic wall by approximately 50% and significantly lowered systolic blood pressure.[11]
-
Status Epilepticus: Post-treatment with this compound after chemically-induced status epilepticus limited monocyte recruitment to the hippocampus, reduced neuroinflammation, and provided neuroprotection.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key assays used to characterize this compound.
CCR2 Radioligand Binding Assay[3]
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expresses mCCR2).
-
Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Apparatus: 96-well filter plate, Scintillation Counter.
-
-
Procedure:
-
Harvest and resuspend WEHI-274.1 cells in assay buffer.
-
Dispense cells into the wells of the 96-well filter plate.
-
Add serial dilutions of this compound to the wells.
-
Add a constant concentration of ¹²⁵I-mCCL2 to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapidly filtering the contents of the plate and washing the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
In Vitro Chemotaxis Assay[3]
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
-
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Apparatus: Transwell migration plates (e.g., 24-well plate with 5 µm pore size inserts).
-
-
Procedure:
-
Resuspend cells in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add assay medium containing hCCL2 to the lower chambers of the Transwell plate.
-
Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubate the plate for several hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.
-
Following incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a cell viability assay).
-
Calculate the percentage of inhibition of migration at each concentration of this compound and determine the IC₅₀ value.
-
Conclusion
The early-stage research on this compound characterizes it as a highly potent and selective CCR2 antagonist with robust activity across multiple species. Its efficacy in a wide range of preclinical inflammatory disease models, combined with good oral bioavailability in rodents, established it as a valuable pharmacological tool for validating the role of the CCL2/CCR2 axis in pathophysiology. The comprehensive data package, including detailed in vitro potencies, selectivity, pharmacokinetics, and in vivo efficacy, provides a strong foundation for understanding the therapeutic potential of CCR2 antagonism.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
INCB3344: A Deep Dive into its Impact on Macrophage Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule CCR2 antagonist, INCB3344, and its significant role in modulating macrophage recruitment. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as an essential resource for professionals in the field of immunology and drug development.
Core Mechanism of Action: Targeting the CCL2-CCR2 Axis
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes from the bone marrow into the bloodstream and their subsequent recruitment to sites of inflammation and tissue injury.[4][5][6] Once in the tissues, these monocytes differentiate into macrophages. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in the influx of inflammatory macrophages.[1][3]
The binding of CCL2 to CCR2 on the surface of monocytes triggers a conformational change in the receptor, activating intracellular G-protein coupled signaling pathways. This cascade ultimately results in cellular responses such as chemotaxis, leading to the migration of monocytes along a chemokine gradient towards the inflamed tissue. This compound acts as a competitive antagonist, binding to CCR2 and preventing CCL2 from initiating this signaling process.[3]
Quantitative Analysis of this compound's Efficacy
The potency and efficacy of this compound in inhibiting CCR2 activity and subsequent macrophage recruitment have been quantified across various in vitro and in vivo models.
In Vitro Potency
This compound demonstrates high-affinity binding to both human and murine CCR2, effectively inhibiting CCL2-induced chemotaxis at nanomolar concentrations.
| Assay | Species/Cell Line | Target | IC50 (nM) | Reference |
| Binding Antagonism | Human | hCCR2 | 5.1 | [2] |
| Binding Antagonism | Murine | mCCR2 | 9.5 | [2] |
| Binding Antagonism | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5 | [2] |
| Binding Antagonism | Rat | rCCR2 | 7.3 | [2] |
| Binding Antagonism | Cynomolgus | cCCR2 | 16 | [2] |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8 | [2] |
| Chemotaxis Antagonism | Murine | mCCR2 | 7.8 | [2] |
| Chemotaxis Antagonism | Rat | rCCR2 | 2.7 | [2] |
| Chemotaxis Antagonism | Cynomolgus | cCCR2 | 6.2 | [2] |
In Vivo Reduction of Macrophage Infiltration
Studies in various disease models have consistently shown that administration of this compound leads to a significant reduction in macrophage accumulation in target tissues.
| Disease Model | Species | Tissue | Dosage | Reduction in Macrophages | Reference |
| Angiotensin II-Induced Hypertension | Mouse | Aortic Wall | 30 mg/kg/day, i.p. | ~50% reduction in total macrophages (CD45+CD11b+F480+) | [7] |
| Kainic Acid-Induced Status Epilepticus | Mouse | Hippocampus | Not specified | 52% reduction in Iba1+ cells (rostral), 44% (caudal), 45% (central) | [8] |
| Diabetic Nephropathy (db/db mice) | Mouse | Kidney | 30 mg/kg/day | Decreased abundance of bone marrow-derived macrophages | [9] |
| Delayed-Type Hypersensitivity | Mouse | Not specified | Not specified | Dose-dependent inhibition of macrophage influx | [1][10] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature on this compound.
In Vitro Chemotaxis Assay
This protocol is a generalized representation based on descriptions of chemotaxis assays for CCR2 antagonists.
Objective: To determine the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytes, WEHI-274.1 murine monocyte cell line)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Recombinant human or murine CCL2
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in assay buffer at a determined concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup:
-
Add assay buffer containing CCL2 to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the cell suspension pre-incubated with different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a specified period to allow for cell migration.
-
Quantification:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Elute the stain and measure the absorbance using a microplate reader, or count the migrated cells under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological antagonism of Ccr2+ cell recruitment to facilitate regenerative tendon healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Understanding the Binding Kinetics of INCB3344 to CCR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding kinetics of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, making this signaling axis a key target in various inflammatory and autoimmune diseases.[1][2] This document summarizes key quantitative data, details experimental protocols for characterizing this compound's interaction with CCR2, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding and Functional Data
This compound demonstrates high-affinity binding to both human and rodent CCR2, effectively inhibiting the receptor's function. The binding is characterized as rapid and reversible.[1] The compound acts as a competitive antagonist to CCL2.[1] Key binding and functional parameters are summarized in the tables below.
Table 1: Binding Affinity of this compound to CCR2
| Parameter | Species | Value | Assay Type |
| Kd | Human | ~5 nM | Radioligand Binding |
| IC50 | Human | 5.1 nM | Radioligand Binding |
| IC50 | Mouse | 9.5 nM | Radioligand Binding |
| IC50 | Rat | 7.3 nM | Radioligand Binding |
| IC50 | Cynomolgus | 16 nM | Radioligand Binding |
Data sourced from multiple studies.[1][3][4][5]
Table 2: Functional Antagonism of this compound on CCR2-mediated Chemotaxis
| Species | IC50 |
| Human | 3.8 nM |
| Mouse | 7.8 nM |
| Rat | 2.7 nM |
| Cynomolgus | 6.2 nM |
Data represents the concentration of this compound required to inhibit 50% of the chemotactic response to CCL2.[3][4][5]
Table 3: Kinetic Rate Constants for this compound Binding to Murine CCR2
| Parameter | Value | Unit |
| kon (Association Rate) | 0.030 | nM-1min-1 |
| koff (Dissociation Rate) | 0.227 | min-1 |
| Kd (Calculated from rates) | 7.6 | nM |
| Residence Time (1/koff) | 4.4 | min |
Kinetic parameters were determined using [3H]this compound binding to membranes from CHO cells expressing murine CCR2 at 25°C.[6]
Experimental Protocols
The characterization of this compound's binding kinetics relies on two primary in vitro assays: radioligand binding assays and chemotaxis assays.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (this compound) for a receptor (CCR2) by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) of this compound for CCR2.
Materials:
-
Receptor Source: Cell membranes from a cell line stably overexpressing the target CCR2 (e.g., CHO or HEK293 cells) or a cell line endogenously expressing CCR2 (e.g., murine WEHI-274.1 monocytes).[2][6]
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) CCR2 ligand, such as [125I]-CCL2 or [3H]this compound.[2][6]
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer containing MgCl2, and sometimes CHAPS.[7][8]
-
Wash Buffer: Cold buffer, often PBS or Tris-based.[2]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[7][9]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Harvest cells expressing CCR2 and isolate the cell membranes through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.[7][9]
-
Assay Setup: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound in the assay buffer. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).[7][10]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-150 minutes) to allow the binding to reach equilibrium.[8][10]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced cell migration.
Materials:
-
Cells: A cell line that expresses CCR2 and is capable of chemotaxis, such as the human monocytic cell line THP-1, or primary monocytes.[2][11]
-
Chemoattractant: Recombinant CCL2.
-
Test Compound: this compound at various concentrations.
-
Assay Medium: Typically RPMI 1640 with a low percentage of BSA.[2]
-
Chemotaxis Chamber: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell®).[12][13]
-
Detection Reagent: A cell staining dye (e.g., crystal violet) or a fluorescent viability dye (e.g., Calcein-AM).[11][13]
Procedure:
-
Cell Preparation: Culture and harvest the CCR2-expressing cells. Resuspend the cells in the assay medium. Serum starvation for a few hours prior to the assay can reduce background migration.[11]
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[11]
-
Assay Setup: Add the chemoattractant (CCL2) to the lower chamber of the chemotaxis plate. Place the porous membrane insert over the lower chamber.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 1-6 hours).[13]
-
Quantification of Migration:
-
Remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.[11]
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events that ultimately lead to cell migration. This compound competitively blocks the initial binding of CCL2, thereby inhibiting these downstream effects.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Chemotaxis Assay
This diagram outlines the procedure for a chemotaxis assay to measure the functional antagonism of this compound.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
INCB3344: A Technical Guide to a CCR2 Antagonist in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). It details the molecule's mechanism of action, preclinical data in the context of multiple sclerosis research, and relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of neuroimmunology and drug development.
Introduction: The Role of the CCL2/CCR2 Axis in Multiple Sclerosis
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of immune cells, particularly monocytes and macrophages, into the CNS, which contributes to myelin and axonal damage. The recruitment of these cells is largely mediated by the chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2.
The CCL2/CCR2 signaling axis is a critical pathway in the migration of monocytes from the bone marrow to the circulation and subsequently into inflamed tissues. In the context of MS and its animal model, experimental autoimmune encephalomyelitis (EAE), upregulation of CCL2 in the CNS is associated with disease activity and the recruitment of pathogenic inflammatory cells. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy to mitigate neuroinflammation.
This compound is a novel, potent, and selective small molecule antagonist of CCR2 that has demonstrated efficacy in preclinical models of inflammatory diseases, including EAE. This guide will delve into the technical details of this compound and its relevance to MS research.
This compound: Mechanism of Action and Pharmacological Profile
This compound is a non-competitive antagonist of the CCR2 receptor. It inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling cascades that lead to monocyte and macrophage chemotaxis and activation.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against both human and murine CCR2 in various in vitro assays.
| Parameter | Species | Assay Type | IC50 (nM) | Reference |
| Binding Antagonism | Human (hCCR2) | Whole Cell Binding | 5.1 | [1] |
| Mouse (mCCR2) | Whole Cell Binding | 9.5 | [1] | |
| Rat | Whole Cell Binding | 7.3 | [1] | |
| Cynomolgus | Whole Cell Binding | 16 | [1] | |
| Chemotaxis Inhibition | Human (hCCR2) | Chemotaxis Assay | 3.8 | [1] |
| Mouse (mCCR2) | Chemotaxis Assay | 7.8 | [1] | |
| Rat | Chemotaxis Assay | 2.7 | [1] | |
| Cynomolgus | Chemotaxis Assay | 6.2 | [1] | |
| ERK Phosphorylation | Mouse | ERK Phosphorylation Assay | ~10 | [2] |
This compound exhibits high selectivity for CCR2, with at least 100-fold greater potency against CCR2 compared to a panel of other G protein-coupled receptors, including other chemokine receptors.[2]
Pharmacokinetics in Rodents
This compound possesses favorable pharmacokinetic properties in rodents, including good oral bioavailability.[1][2]
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Mouse | 10 mg/kg, oral | 47% | [1] |
| AUC (0-t) | CD-1 Mouse | 10 mg/kg, oral | 2664 nMh | [1] |
| AUC (0-t) | Balb/c Mouse | 10 mg/kg, oral | 3888 nMh | [1] |
| Half-life (t1/2) | CD-1 Mouse | Intravenous | 1 hour | [1] |
| Half-life (t1/2) | Mouse | 30 mg/kg, i.p. | ~12 hours | [3] |
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The therapeutic potential of this compound in multiple sclerosis has been evaluated in the EAE mouse model, a widely used animal model of MS. Therapeutic dosing of this compound has been shown to significantly reduce disease severity in mice with EAE.[2] This effect is attributed to the inhibition of macrophage influx into the CNS.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Clinical Scoring
Experimental Workflow for EAE Induction
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer a subcutaneous injection of the MOG35-55/CFA emulsion.
-
Administer an intraperitoneal injection of Pertussis Toxin.
-
-
Boost (Day 2): Administer a second intraperitoneal injection of Pertussis Toxin.
-
Clinical Scoring:
-
Mice are monitored daily starting from day 7 post-immunization for clinical signs of EAE.
-
A standard 0-5 scoring scale is used:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
In Vitro Assays
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing mCCR2).
-
Radioligand: 125I-labeled murine CCL2.
-
Procedure:
-
WEHI-274.1 cells are incubated with a fixed concentration of 125I-mCCL2 and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled CCL2.
-
After incubation, cells are harvested on filter plates, and the bound radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2.
-
Experimental Workflow for Chemotaxis Assay
-
Cells: CCR2-expressing cells (e.g., murine monocytes or a human monocytic cell line like THP-1).
-
Apparatus: Transwell migration chambers.
-
Procedure:
-
The lower chamber of the transwell is filled with medium containing CCL2.
-
CCR2-expressing cells, pre-incubated with varying concentrations of this compound, are placed in the upper chamber.
-
The chambers are incubated to allow cell migration towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the CCL2-induced cell migration.
-
-
Cells: CCR2-expressing cells (e.g., murine monocytes).
-
Procedure:
-
Cells are serum-starved and then pre-incubated with different concentrations of this compound.
-
Cells are stimulated with CCL2 for a short period.
-
Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or ELISA-based methods.
-
The inhibitory effect of this compound on CCL2-induced ERK phosphorylation is quantified.
-
The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling pathways that are crucial for monocyte/macrophage migration and activation.
Clinical Development of CCR2 Antagonists for Multiple Sclerosis
While this compound itself did not proceed to clinical trials for multiple sclerosis, other CCR2 antagonists have been investigated, providing valuable insights into the therapeutic potential of this target.
-
MLN1202: A humanized anti-CCR2 antibody, was evaluated in a Phase II clinical trial for relapsing-remitting MS. While the trial showed a reduction in circulating monocytes, it did not demonstrate efficacy in treating the disease.
-
BX471: An oral CCR1/CCR2 antagonist, failed to meet its primary efficacy endpoints in a Phase II trial for relapsing-remitting MS.
The outcomes of these trials suggest that targeting the CCL2/CCR2 axis in MS is more complex than initially anticipated. Potential reasons for the lack of clinical efficacy could include the redundancy of the chemokine system, the involvement of other migratory pathways, or challenges in achieving sufficient and sustained target engagement in the CNS.
Conclusion and Future Perspectives
This compound is a valuable research tool for investigating the role of the CCL2/CCR2 signaling axis in multiple sclerosis and other inflammatory diseases. Its high potency, selectivity, and oral bioavailability in rodents make it suitable for preclinical in vivo studies. The preclinical data demonstrating the efficacy of this compound in the EAE model provide a strong rationale for the continued exploration of CCR2 as a therapeutic target in MS.
However, the disappointing results from clinical trials with other CCR2 antagonists highlight the challenges in translating preclinical findings to clinical success. Future research in this area may focus on:
-
The development of more potent and selective CCR2 antagonists with improved pharmacokinetic and pharmacodynamic properties.
-
Combination therapies that target multiple inflammatory pathways.
-
A better understanding of the specific roles of different monocyte and macrophage subsets in the pathogenesis of MS.
In-depth characterization of compounds like this compound and a thorough understanding of the complexities of the chemokine network in neuroinflammation will be crucial for the development of effective therapies for multiple sclerosis.
References
The Therapeutic Potential of Targeting CCR2 with INCB3344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in the pathogenesis of a multitude of chronic inflammatory diseases, positioning CCR2 as a compelling therapeutic target. INCB3344, a potent and selective small molecule antagonist of CCR2, has demonstrated significant therapeutic potential in a range of preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its in vitro and in vivo efficacy, and outlines the experimental protocols utilized in its characterization. Despite its robust preclinical profile, the clinical development of this compound was halted due to off-target effects, specifically moderate activity against the hERG channel, a critical consideration for drug safety. This document serves as a comprehensive resource on this compound, offering valuable insights for the ongoing development of CCR2-targeted therapies.
Introduction: The CCL2/CCR2 Axis in Disease
The CCL2/CCR2 signaling pathway is a critical regulator of monocytic cell trafficking and is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is produced by various cell types at inflammatory sites and binds to CCR2, a G protein-coupled receptor predominantly expressed on monocytes, macrophages, and memory T lymphocytes.[2][3] This interaction triggers a signaling cascade that leads to chemotaxis, directing these immune cells to inflamed tissues and perpetuating the inflammatory response.[4] Consequently, antagonism of the CCL2/CCR2 axis represents a promising therapeutic strategy for a wide array of conditions, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[3][5]
This compound: A Potent and Selective CCR2 Antagonist
This compound is a small molecule antagonist designed to specifically block the interaction between CCL2 and CCR2.[5][6] Extensive preclinical studies have characterized it as a potent, selective, and orally bioavailable inhibitor of both human and murine CCR2.[6]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic profile of this compound.
Table 1: In Vitro Potency of this compound [6]
| Assay Type | Species | IC50 (nM) |
| Binding Antagonism | Human | 5.1 |
| Murine | 9.5 | |
| Chemotaxis Antagonism | Human | 3.8 |
| Murine | 7.8 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice [6]
| Parameter | Value |
| Oral Bioavailability | 47% |
| Free Fraction (Human Serum) | 24% |
| Free Fraction (Mouse Serum) | 15% |
Table 3: Selectivity Profile of this compound [5]
| Receptor | Selectivity |
| Other CC Chemokine Receptors | >100-fold |
Preclinical Efficacy of this compound
This compound has demonstrated significant efficacy in various rodent models of inflammatory diseases, highlighting the therapeutic potential of CCR2 antagonism.
Delayed-Type Hypersensitivity
In a mouse model of delayed-type hypersensitivity, treatment with this compound resulted in a dose-dependent inhibition of macrophage influx into the inflamed tissue.[1][5] Histopathological analysis confirmed a substantial reduction in tissue inflammation, underscoring the critical role of CCR2-mediated macrophage recruitment in this T-cell-mediated immune response.[5]
Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of multiple sclerosis, therapeutic administration of this compound significantly attenuated the severity of experimental autoimmune encephalomyelitis (EAE).[1][5] This effect is attributed to the inhibition of monocyte and macrophage infiltration into the central nervous system, a key pathological feature of the disease.
Inflammatory Arthritis
This compound also demonstrated efficacy in a rat model of inflammatory arthritis.[1][5] Treatment with the compound led to a reduction in disease severity, suggesting that targeting CCR2 could be a viable therapeutic approach for rheumatoid arthritis and other inflammatory joint diseases.
Diabetic Nephropathy
In a mouse model of diabetic nephropathy, this compound treatment led to a decrease in albuminuria and serum creatinine (B1669602) levels. The therapeutic effect was associated with a reduction in the accumulation of bone marrow-derived macrophages in the kidney.
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for monocyte chemotaxis and activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of chemokine receptor 2 in rheumatoid arthritis: A research update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on the Anti-inflammatory Effects of INCB3344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily by directing the migration of monocytes and macrophages to sites of inflammation. The foundational research on this compound has demonstrated its significant anti-inflammatory potential by effectively inhibiting this signaling pathway. This technical guide provides an in-depth overview of the core pre-clinical studies that have elucidated the anti-inflammatory properties of this compound, focusing on its mechanism of action, in vitro potency, and in vivo efficacy in relevant disease models.
Core Mechanism of Action: CCR2 Antagonism
This compound exerts its anti-inflammatory effects by acting as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it prevents the binding of CCL2, thereby inhibiting the downstream signaling cascade that leads to monocyte and macrophage chemotaxis. This targeted action disrupts the recruitment of key inflammatory cells to tissues, mitigating the inflammatory response. Studies have shown that this compound is a potent inhibitor of both human and murine CCR2, making it a valuable tool for target validation in rodent models of inflammatory diseases.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound (IC50 values)
| Assay Type | Target Species | Cell Line/System | IC50 (nM) | Reference |
| CCL2 Binding Antagonism | Human | hCCR2 expressing cells | 5.1 | [2][3] |
| Murine | WEHI-274.1 | 9.5 | [2][3] | |
| Rat | - | 7.3 | [2] | |
| Cynomolgus | - | 16 | [2] | |
| Chemotaxis Antagonism | Human | hCCR2 expressing cells | 3.8 | [2][3] |
| Murine | WEHI-274.1 | 7.8 | [2][3] | |
| Rat | - | 2.7 | [2] | |
| Cynomolgus | - | 6.2 | [2] | |
| ERK Phosphorylation | Murine | WEHI-274.1 | 10 | [4] |
Table 2: Selectivity and Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Selectivity over other chemokine receptors | Human & Murine | >100-fold | [1][3] |
| Free Fraction in Serum | Human | 24% | [1][3] |
| Mouse | 15% | [1][3] | |
| Oral Bioavailability | Mouse | 47% | [1][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CCR2 signaling pathway and the mechanism by which this compound inhibits it.
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational studies of this compound are provided below.
In Vitro Assays
1. CCR2 Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the murine CCR2 receptor.
-
Cell Line: WEHI-274.1 (murine monocytic cell line).[2]
-
Reagents:
-
¹²⁵I-labeled murine CCL2 (mCCL2)
-
Unlabeled mCCL2
-
This compound
-
Assay Buffer: RPMI 1640 with 0.1% BSA and 25 mM HEPES
-
-
Procedure:
-
WEHI-274.1 cells are harvested and resuspended in assay buffer.
-
In a 96-well plate, cells (5 x 10⁵ cells/well) are incubated with a fixed concentration of ¹²⁵I-mCCL2 (e.g., 50 pM) and varying concentrations of this compound.
-
For determination of non-specific binding, a high concentration of unlabeled mCCL2 (e.g., 1 µM) is added.
-
The plate is incubated at room temperature for 60-120 minutes.
-
Cells are harvested onto a filter plate and washed with cold assay buffer to remove unbound radioligand.
-
Radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-mCCL2 (IC50) is calculated using non-linear regression.
2. Chemotaxis Assay
-
Objective: To assess the functional ability of this compound to inhibit CCL2-induced cell migration.
-
Cell Line: THP-1 (human monocytic cell line) or murine monocytes.[5][6]
-
Reagents:
-
Recombinant human or murine CCL2
-
This compound
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
-
Procedure:
-
A chemotaxis chamber (e.g., Transwell) with a porous membrane is used.
-
The lower chamber is filled with assay medium containing CCL2 at a concentration that induces optimal migration (e.g., 10 ng/mL).
-
THP-1 cells or monocytes are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.[7]
-
The cell suspension is added to the upper chamber.
-
The chamber is incubated for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration.[7]
-
Migrated cells in the lower chamber are quantified, for example, by cell counting or using a fluorescent dye like Calcein-AM.
-
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is determined by plotting the percentage of inhibition against the concentration of this compound.
3. ERK Phosphorylation Assay
-
Objective: To measure the effect of this compound on CCL2-induced intracellular signaling.
-
Cell Line: WEHI-274.1 or other CCR2-expressing cells.[4]
-
Reagents:
-
Recombinant murine CCL2
-
This compound
-
Lysis buffer
-
Antibodies against phosphorylated ERK (p-ERK) and total ERK
-
-
Procedure:
-
Cells are serum-starved prior to the experiment.
-
Cells are pre-treated with different concentrations of this compound for a specified time.
-
Cells are then stimulated with CCL2 (e.g., 10 nM) for a short period (e.g., 2-5 minutes).
-
The reaction is stopped, and cells are lysed.
-
The levels of p-ERK and total ERK in the cell lysates are determined by Western blotting or a plate-based immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 for the inhibition of ERK phosphorylation is determined.
In Vivo Models
1. Delayed-Type Hypersensitivity (DTH) in Mice
-
Objective: To evaluate the effect of this compound on T-cell mediated inflammation in vivo.
-
Animal Model: C57BL/6 mice.[8]
-
Procedure:
-
Sensitization: Mice are immunized with an antigen, such as Keyhole Limpet Hemocyanin (KLH), emulsified in Complete Freund's Adjuvant (CFA) via intraperitoneal or subcutaneous injection on day 0.[8][9]
-
Challenge: On day 5-7, mice are challenged by injecting the antigen (KLH) into one ear or footpad. The contralateral ear or footpad is injected with PBS as a control.[8][9][10]
-
Treatment: this compound is administered orally at various doses (e.g., 30, 60, and 100 mg/kg, twice daily) starting from the day of challenge.
-
Assessment: Ear swelling or footpad thickness is measured 24-48 hours after the challenge. Tissues can be collected for histological analysis of immune cell infiltration.
-
-
Outcome: this compound has been shown to cause a dose-dependent reduction in macrophage influx and overall tissue inflammation in this model.[4][11]
2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Objective: To assess the efficacy of this compound in a mouse model of multiple sclerosis.
-
Procedure:
-
Induction: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in CFA. This is followed by injections of pertussis toxin on the day of immunization and two days later.[12][14]
-
Treatment: Therapeutic dosing of this compound is initiated at the onset of clinical signs.
-
Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no signs, 5 for moribund).
-
-
Outcome: Therapeutic administration of this compound significantly reduces the severity of the disease in the EAE model.[4][11]
3. Adjuvant-Induced Arthritis (AIA) in Rats
-
Objective: To evaluate the therapeutic potential of this compound in a rat model of inflammatory arthritis.
-
Procedure:
-
Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis at the base of the tail or in a hind paw.[15][16][17]
-
Treatment: this compound is administered orally once the signs of arthritis appear.
-
Assessment: The severity of arthritis is evaluated by measuring paw swelling and through histological examination of the joints for inflammation, pannus formation, and bone erosion.[18]
-
-
Outcome: this compound has been demonstrated to significantly reduce disease severity in this rat model of inflammatory arthritis.[4][11]
Conclusion
The foundational studies on this compound have robustly established its role as a potent and selective CCR2 antagonist with significant anti-inflammatory properties. The in vitro data clearly demonstrate its ability to inhibit CCL2 binding and subsequent functional responses at nanomolar concentrations. This potent in vitro activity translates to significant efficacy in multiple preclinical models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis, and adjuvant-induced arthritis. These seminal studies have provided a strong rationale for the continued investigation of CCR2 antagonism as a therapeutic strategy for a range of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. biocytogen.com [biocytogen.com]
- 9. criver.com [criver.com]
- 10. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 13. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. maokangbio.com [maokangbio.com]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. inotiv.com [inotiv.com]
Methodological & Application
Application Notes and Protocols for INCB3344 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The following sections detail the mechanism of action, pharmacokinetic profile, and established protocols for evaluating the efficacy of this compound in various mouse models of inflammation and disease.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
This compound exerts its pharmacological effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor, CCR2.[1][2][3] This interaction is a critical signaling pathway that governs the migration of monocytes and macrophages from the bone marrow to sites of inflammation.[1][2][3] By blocking this pathway, this compound effectively reduces the influx of inflammatory macrophages into tissues, thereby mitigating inflammation-driven pathology in a variety of disease models.[1][2][3]
The CCL2-CCR2 signaling cascade, upon activation, triggers several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are involved in cell survival, proliferation, and cytokine production.
Pharmacological and Pharmacokinetic Properties
This compound is a potent antagonist for both human and murine CCR2, making it a suitable tool for preclinical studies in rodents.[4] It exhibits good oral bioavailability and systemic exposure in mice.[1][2]
| Parameter | Value | Species | Reference |
| IC50 (Binding, mCCR2) | 9.5 nM | Mouse | [4][5] |
| IC50 (Chemotaxis, mCCR2) | 7.8 nM | Mouse | [4][5] |
| Oral Bioavailability | 47% | Mouse | [4] |
| Half-life (Intravenous) | 1 hour | Mouse | |
| Free Fraction in Serum | 15% | Mouse | [4] |
Experimental Protocols for In Vivo Mouse Studies
The following are detailed protocols for commonly used mouse models to assess the efficacy of this compound.
Thioglycollate-Induced Peritonitis
This model is used to assess the effect of this compound on inflammatory cell recruitment, particularly macrophages, to the peritoneal cavity.
Experimental Workflow:
Methodology:
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Induction: Administer 1 mL of sterile 3% thioglycollate medium via intraperitoneal (i.p.) injection.
-
Treatment:
-
Administer this compound or vehicle orally (e.g., in 0.5% methylcellulose) twice daily (BID), starting one hour before thioglycollate injection.
-
Dose groups can include 30, 60, and 100 mg/kg.[1]
-
-
Endpoint Analysis (72-96 hours post-induction):
-
Euthanize mice and perform peritoneal lavage with 5-10 mL of ice-cold PBS.
-
Collect the lavage fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (macrophages, neutrophils) using flow cytometry or cytospin preparations with staining.
-
Expected Outcomes:
Treatment with this compound is expected to cause a dose-dependent reduction in the influx of macrophages into the peritoneal cavity.[1]
| Treatment Group | Total Cell Influx (relative to vehicle) | Macrophage Influx (relative to vehicle) |
| Vehicle | 100% | 100% |
| This compound (30 mg/kg BID) | Reduced | Significantly Reduced |
| This compound (60 mg/kg BID) | Reduced | Significantly Reduced |
| This compound (100 mg/kg BID) | Reduced | Significantly Reduced |
Delayed-Type Hypersensitivity (DTH)
The DTH model evaluates the effect of this compound on T-cell mediated inflammatory responses.
Methodology:
-
Animals: Female C57BL/6 mice (8-10 weeks old).
-
Sensitization (Day 0):
-
Sensitize mice by subcutaneous (s.c.) injection at the base of the tail with an emulsion of an antigen (e.g., keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA)) in Complete Freund's Adjuvant (CFA).
-
-
Challenge (Day 5-7):
-
Measure baseline ear thickness.
-
Challenge by injecting the antigen in PBS into the ear pinna. Inject PBS alone into the contralateral ear as a control.
-
-
Treatment:
-
Administer this compound or vehicle orally daily, starting from the day of sensitization (prophylactic) or just before the challenge (therapeutic).
-
-
Endpoint Analysis (24-48 hours post-challenge):
-
Measure the increase in ear thickness (swelling) as an indicator of the DTH response.
-
Tissues can be collected for histopathological analysis to assess cellular infiltration.
-
Expected Outcomes:
This compound treatment is expected to dose-dependently inhibit the ear swelling response and reduce macrophage infiltration in the challenged ear.[1][2]
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used model for multiple sclerosis, characterized by inflammatory demyelination in the central nervous system.
Methodology:
-
Animals: Female C57BL/6 mice (8-12 weeks old).
-
Induction (Day 0):
-
Immunize mice s.c. with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in CFA.
-
Administer pertussis toxin i.p. on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.
-
-
Treatment:
-
Administer this compound or vehicle orally daily, starting from the day of immunization or at the onset of clinical signs.
-
-
Endpoint Analysis:
-
Monitor mice daily for clinical signs of EAE and score disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).
-
At the end of the study, collect spinal cords and brains for histopathological analysis of inflammation and demyelination.
-
Expected Outcomes:
Therapeutic dosing of this compound has been shown to significantly reduce the severity of EAE.[1][2]
Diabetic Nephropathy in db/db Mice
This model is used to investigate the role of CCR2 in the pathogenesis of diabetic kidney disease.
Methodology:
-
Animals: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/+ littermates (8 weeks old).
-
Treatment:
-
Administer this compound or vehicle to db/db mice for a chronic period (e.g., 8 weeks).[6]
-
-
Endpoint Analysis:
-
Monitor body weight, blood glucose, and water intake throughout the study.
-
Collect urine periodically to measure albuminuria (a marker of kidney damage).
-
At the end of the study, collect blood to measure serum creatinine (B1669602).
-
Harvest kidneys for histopathological analysis (e.g., mesangial expansion, podocyte expression) and flow cytometry to analyze macrophage populations (e.g., bone marrow-derived vs. resident macrophages).[6]
-
Expected Outcomes:
This compound administration is expected to decrease albuminuria and serum creatinine levels, and improve kidney pathology by reducing the infiltration of inflammatory macrophages.[6] It has been shown to reduce TNF-α production from bone marrow-derived macrophages and ROS release from resident macrophages in the kidney.[6]
| Parameter | db/db + Vehicle | db/db + this compound | Reference |
| Albuminuria | Increased | Decreased | [6] |
| Serum Creatinine | Increased | Decreased | [6] |
| Kidney Macrophage Infiltration | Increased | Decreased | [6] |
| TNF-α (from kidney macrophages) | Increased | Decreased | [6] |
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2-CCR2 axis in various inflammatory and disease processes. The protocols outlined above provide a framework for designing and executing in vivo mouse studies to evaluate the therapeutic potential of CCR2 antagonism. Careful consideration of the specific disease model, dosing regimen, and relevant endpoints is crucial for obtaining robust and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for INCB3344 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing INCB3344, a potent and selective CCR2 antagonist, in chemotaxis assays. Detailed protocols, supporting data, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate the successful design and execution of experiments for researchers in immunology, oncology, and inflammatory diseases.
Introduction
The C-C chemokine receptor 2 (CCR2) and its principal ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators of monocyte and macrophage recruitment to sites of inflammation and tumors.[1] This signaling axis is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and various cancers.[2][3][4] Consequently, CCR2 has emerged as a significant therapeutic target.
This compound is a small molecule antagonist of CCR2 that demonstrates high affinity and selectivity for both human and murine forms of the receptor.[5][6] Its potent inhibitory activity in functional assays, such as chemotaxis, coupled with its oral bioavailability, makes it a valuable tool for in vitro and in vivo studies aimed at validating the therapeutic potential of CCR2 antagonism.[4][5]
Mechanism of Action: CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR).[3] Upon binding of its ligand, CCL2, CCR2 undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[1] This initiates a cascade of downstream signaling events that ultimately lead to the reorganization of the actin cytoskeleton, enhanced cell adhesion, and directed cell migration—a process known as chemotaxis.[7] Key signaling pathways activated by the CCL2/CCR2 axis include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][7][8] this compound exerts its effect by binding to CCR2 and preventing the binding of CCL2, thereby inhibiting these downstream signaling events and blocking cell migration.[8][9]
Figure 1: Simplified CCR2 Signaling Pathway and Inhibition by this compound.
Quantitative Data: In Vitro Potency of this compound
This compound has been extensively characterized in vitro, demonstrating potent antagonism of CCR2 across multiple species. The half-maximal inhibitory concentration (IC50) values from binding and chemotaxis assays are summarized below.
Table 1: this compound IC50 Values in CCR2 Binding Assays
| Species | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| Human | Whole Cell Binding | - | 5.1 | [5][6][10] |
| Murine | Whole Cell Binding | WEHI-274.1 | 9.5 - 10 | [4][10] |
| Rat | Whole Cell Binding | - | 7.3 | [10][11] |
| Cynomolgus | Whole Cell Binding | - | 16 |[10][11] |
Table 2: this compound IC50 Values in CCR2-Mediated Chemotaxis Assays
| Species | Chemoattractant | Cell Type | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| Human | CCL2 (MCP-1) | hCCR2-expressing cells | 3.8 | [5][6][10] |
| Murine | CCL2 (MCP-1) | Mouse Monocytes | 7.8 | [5][6][10] |
| Rat | CCL2 (MCP-1) | - | 2.7 | [10][11] |
| Cynomolgus | CCL2 (MCP-1) | - | 6.2 |[10][11] |
This compound is also highly selective for CCR2, with IC50 values greater than 1 µM for other closely related chemokine receptors like CCR1 and CCR5, as well as a broad panel of other GPCRs, ion channels, and transporters.[4][5][8]
Experimental Protocols
Chemotaxis Assay Using a Boyden Chamber (Transwell) System
This protocol details a widely used method to assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Objective: To determine the dose-dependent inhibition of CCL2-induced chemotaxis by this compound and calculate its IC50 value.
Materials:
-
Cells: CCR2-expressing cells such as the human monocytic cell line THP-1, the murine monocyte cell line WEHI-274.1, or primary monocytes.[12]
-
Chemoattractant: Recombinant human or murine CCL2/MCP-1.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.5% to 1% Bovine Serum Albumin (BSA).[1][13]
-
Chemotaxis Chamber: 24-well or 48-well Boyden chambers with polycarbonate membrane inserts (e.g., 5 µm pore size for monocytes).[13]
-
Detection Reagent: Calcein-AM or another suitable cell viability stain for fluorescence-based quantification.[14]
-
Instrumentation: Fluorescence plate reader, incubator (37°C, 5% CO2), microscope.
Figure 2: Experimental Workflow for the this compound Chemotaxis Assay.
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 1 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Antagonist Pre-incubation:
-
Assay Assembly:
-
Add assay medium containing the optimal concentration of CCL2 to the lower wells of the Boyden chamber. This concentration should be predetermined from a CCL2 dose-response curve, typically the EC50 or EC80 value.
-
Include negative control wells (basal migration) containing only assay medium without CCL2 in the lower chamber.[12]
-
Carefully place the polycarbonate membrane inserts into the wells, avoiding air bubbles.
-
Add the pre-treated cell suspensions (e.g., 50-100 µL) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for a period sufficient for cell migration (typically 60-120 minutes; this should be optimized for the specific cell type).[13]
-
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab or by gentle washing.
-
Quantify the cells that have migrated to the bottom side of the membrane. A common method is to:
-
Place the inserts into a new 24-well plate containing a cell lysis buffer with a fluorescent dye like Calcein-AM or CyQUANT.
-
Incubate as required for cell lysis and staining.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence reading from the negative control (basal migration) wells from all other readings.
-
Calculate the percentage of migration relative to the positive control (CCL2 alone, 100% migration).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Troubleshooting and Considerations
-
High Basal Migration: May indicate that cells are over-cultured or activated. Ensure cells are healthy and handled gently.
-
Low Chemotactic Response: The concentration of CCL2 may be suboptimal. Perform a full dose-response curve for CCL2 to determine the optimal concentration. Also, verify CCR2 expression on the cell surface (e.g., by flow cytometry).
-
Compound Solubility: Ensure this compound remains soluble in the assay medium at the highest concentration tested.
-
Species Specificity: While this compound is active on human and murine CCR2, always use the corresponding species-specific CCL2 for optimal results.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of INCB3344 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of INCB3344, a potent and selective CCR2 antagonist, for use in various cell culture experiments. The protocols and data presented herein are intended to assist researchers in designing experiments to effectively study the role of the CCL2/CCR2 signaling axis in their specific cellular models.
Introduction
This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the migration of monocytes and macrophages.[1][2] The CCL2/CCR2 signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.[3][4][5] this compound exerts its effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2, thereby blocking downstream signaling pathways.[1][2] Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes, whether it be inhibiting cell migration, proliferation, or specific signaling events.
Mechanism of Action: The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[6] These pathways ultimately regulate cellular functions such as chemotaxis, survival, and proliferation.[4][6] Key downstream signaling pathways activated by CCL2/CCR2 include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[4][6] this compound acts as a competitive antagonist, preventing CCL2 from binding to CCR2 and thereby inhibiting the initiation of these signaling cascades.[1]
Figure 1: Simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are dependent on the assay type and the species from which the CCR2 receptor is derived. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Assay Type | IC50 (nM) | Reference |
| Binding Antagonism | Human (hCCR2) | Whole Cell Binding | 5.1 | [7] |
| Mouse (mCCR2) | Whole Cell Binding | 9.5, 10 | [2][7] | |
| Rat | Binding Antagonism | 7.3 | [7] | |
| Cynomolgus | Binding Antagonism | 16 | [7] | |
| Chemotaxis Inhibition | Human (hCCR2) | Chemotaxis Assay | 3.8 | [7] |
| Mouse (mCCR2) | Chemotaxis Assay | 7.8 | [7] | |
| Rat | Chemotaxis Assay | 2.7 | [7] | |
| Cynomolgus | Chemotaxis Assay | 6.2 | [7] | |
| ERK Phosphorylation | Mouse | ERK Phosphorylation | ~10 | [2] |
Note: Greater than 90% inhibition of CCL2 binding to murine CCR2 was observed at a concentration of 90 nM.[8]
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell culture experiment, it is recommended to perform a dose-response analysis using one or more of the following key assays.
Experimental Workflow for Determining Optimal Concentration
Figure 2: General experimental workflow for determining the optimal concentration of this compound.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
-
Materials:
-
CCR2-expressing cells (e.g., THP-1, primary monocytes)
-
Recombinant human or mouse CCL2
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell plate)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium.
-
Resuspend CCR2-expressing cells in the assay medium.
-
In the bottom chamber of the chemotaxis plate, add assay medium containing CCL2 at a concentration known to induce migration.
-
In the top chamber, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified incubator for a duration sufficient for cell migration (typically 2-4 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the percentage of migration inhibition against the concentration of this compound to determine the IC50.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on cell proliferation, which may be relevant for cancer cell lines where CCL2/CCR2 signaling can be mitogenic.
-
Materials:
-
CCR2-expressing cancer cell line (e.g., prostate, breast cancer cells)
-
Recombinant human or mouse CCL2
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
-
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Stimulate the cells with or without a predetermined optimal concentration of CCL2.
-
Incubate the plate for a suitable period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition and generate a dose-response curve.
-
Western Blot for ERK Phosphorylation
This assay measures the inhibition of a key downstream signaling event, the phosphorylation of ERK, upon CCL2 stimulation.
-
Materials:
-
CCR2-expressing cells
-
Recombinant human or mouse CCL2
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells to a suitable confluency and serum-starve them overnight to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Plot the inhibition of ERK phosphorylation against the this compound concentration.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell type and the biological question being addressed. Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for initial dose-response experiments. For complete inhibition of CCL2-mediated effects, concentrations at or above 90 nM may be necessary.[8] It is imperative for researchers to empirically determine the optimal concentration for their specific experimental system using the protocols outlined in these application notes.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CCR | TargetMol [targetmol.com]
Administration of INCB3344 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of INCB3344, a potent and selective CCR2 antagonist, in rodent models. The information compiled is based on a comprehensive review of preclinical studies to guide researchers in designing and executing in vivo experiments.
Introduction
This compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3] Its ability to block the CCL2/CCR2 axis makes it a valuable tool for investigating the role of this pathway in various inflammatory and autoimmune diseases in rodent models.[1][2] this compound is effective against both human and murine CCR2, exhibiting high selectivity over other chemokine receptors.[4][5] It possesses good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo pharmacological studies.[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and reported dosages of this compound in rodent models.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Species/Strain | Administration Route | Source |
| Oral Bioavailability | 47% | CD-1 Mice | Oral | [4][6][7] |
| AUC (10 mg/kg) | 2664 nMh | CD-1 Mice | Oral | [6][7] |
| AUC (10 mg/kg) | 3888 nMh | Balb/c Mice | Oral | [6][7] |
| Half-life | ~1 h | CD-1 Mice | Intravenous | [6][7] |
| Half-life | ~12 h | Mice | Intraperitoneal (30 mg/kg) | [5] |
| Free Fraction (Serum) | 15% | Mouse | N/A | [4] |
Table 2: Reported this compound Dosages and Administration Routes in Rodent Models
| Administration Route | Dosage | Frequency | Rodent Model | Disease Model | Source |
| Oral | 100 mg/kg | 24 and 48 hours post-SE | Mice | Status Epilepticus | [8] |
| Oral | 30, 60, 100 mg/kg | BID | Mice | Thioglycolate-induced peritonitis | [1] |
| Intraperitoneal | 30 mg/kg | Daily | Mice | Deoxycorticosterone acetate/salt-induced hypertension | [9] |
| Intraperitoneal | 30 mg/kg | Daily | Mice | Hepatitis B Virus Infection | [6] |
| Intraperitoneal | 30 mg/kg | Daily | Mice | Perineural Invasion | [5] |
| Intrathecal | 1 mM (25 µL) | Single dose | Rats | N/A | [7] |
| N/A | N/A | For 8 weeks | db/db Mice | Diabetic Nephropathy | [10] |
Experimental Protocols
Preparation of this compound for Administration
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.
a) For Oral Administration (Gavage):
-
Vehicle Composition: 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% Polyethylene glycol 400 (PEG-400), and 60% citric acid (10 mM).[8]
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
In a sterile container, first dissolve this compound in NMP and Solutol HS-15.
-
Add PEG-400 and mix thoroughly until a clear solution is formed.
-
Finally, add the 10 mM citric acid solution to reach the final volume.
-
Vortex or sonicate briefly to ensure homogeneity.
-
b) For Intraperitoneal Injection:
-
Vehicle Composition: 10% Dimethyl sulfoxide (B87167) (DMSO) and 0.9% carboxymethylcellulose.[7]
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO first.
-
In a separate container, prepare the 0.9% carboxymethylcellulose solution in sterile saline or water.
-
Slowly add the this compound/DMSO solution to the carboxymethylcellulose solution while stirring to form a suspension.
-
Ensure the final concentration of DMSO is 10%.
-
Administration Procedures
a) Oral Gavage:
-
Procedure:
-
Gently restrain the mouse or rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth.
-
Carefully insert the needle into the esophagus and deliver the prepared this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
b) Intraperitoneal Injection:
-
Procedure:
-
Properly restrain the rodent, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating incorrect placement.
-
Inject the this compound suspension slowly.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in rodent models.
Caption: this compound mechanism of action as a CCR2 antagonist.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CCR | TargetMol [targetmol.com]
- 8. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of vascular macrophage accumulation and hypertension by a CCR2 antagonist in deoxycorticosterone/salt-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving INCB3344 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of INCB3344, a potent and selective CCR2 antagonist, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the accurate and reproducible application of this compound in research settings.
Quantitative Data Summary
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions and subsequent dilutions for experimental use.
| Solvent | Solubility | Molar Equivalent | Special Considerations |
| Dimethyl Sulfoxide (DMSO) | ≥25.9 mg/mL[1] | ~44.8 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2][3] Sonication or warming to 37°C can aid dissolution.[1][4] |
| Ethanol (EtOH) | ≥89.8 mg/mL[1] | ~155.5 mM | --- |
| Water | Insoluble[1] | --- | --- |
Molecular Weight of this compound: 577.59 g/mol [2]
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (e.g., 10 mM)
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired concentration and volume, calculate the required mass of this compound. For example, for 1 mL of a 10 mM stock solution, weigh out 5.78 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
To facilitate dissolution, vortex the solution and/or sonicate in an ultrasonic bath for a short period.[1] Gentle warming to 37°C for 10 minutes can also be employed.[1]
-
Ensure the solution is clear and free of any particulate matter before use.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of Working Solutions for In Vitro Assays
1. Dilution in Aqueous Buffer for Cell-Based Assays
-
Materials: High-concentration DMSO stock solution of this compound, appropriate cell culture medium or assay buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES).[1][4]
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired assay buffer to achieve the final working concentrations.
-
It is critical to ensure that the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the assay buffer.
-
Preparation of Formulations for In Vivo Administration
1. Formulation in a Vehicle for Oral Gavage (Example)
-
Materials: High-concentration DMSO stock solution of this compound, PEG300, Tween 80, and sterile water (ddH₂O) or saline.[3][4]
-
Procedure:
-
Prepare a high-concentration stock of this compound in DMSO.
-
For a final formulation, an example could be a vehicle consisting of a specific ratio of solvents. For instance, to prepare a 1 mL working solution, one might start by taking a calculated volume of the DMSO stock.[3]
-
To this, add a volume of PEG300 and mix until the solution is clear.[3][4]
-
Finally, add sterile water or saline to reach the final volume and mix until the solution is homogenous and clear.[3][4]
-
The prepared formulation should be used immediately for optimal results.[3]
-
Note: The specific ratios of the vehicle components may need to be optimized depending on the required final concentration and the specific animal model.
Visualizations
This compound Dissolution and Dilution Workflow
Caption: Workflow for this compound dissolution and preparation for experimental use.
Simplified CCR2 Signaling Pathway Inhibition by this compound
This compound is an antagonist of the C-C chemokine receptor 2 (CCR2).[5][6][7][8] The binding of the ligand CCL2 (also known as MCP-1) to CCR2 initiates a signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.[5] this compound blocks this interaction, thereby inhibiting downstream signaling events such as ERK phosphorylation and subsequent cell migration (chemotaxis).[1][6]
Caption: this compound antagonism of the CCR2 signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB3344 in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). A key pathological feature of EAE and MS is the infiltration of mononuclear cells, particularly T cells and macrophages, into the CNS, leading to inflammation, demyelination, and axonal damage. The chemokine receptor CCR2 and its ligand, CCL2 (also known as MCP-1), play a critical role in mediating the migration of these inflammatory cells to the CNS.[1][2]
INCB3344 is a potent and selective small molecule antagonist of the CCR2 receptor.[3] It has demonstrated efficacy in reducing disease severity in preclinical models of inflammatory diseases, including EAE, by inhibiting the influx of pathogenic immune cells into the CNS.[3] These application notes provide detailed protocols for utilizing this compound in the MOG35-55-induced EAE model in C57BL/6 mice, along with data presentation guidelines and a summary of the underlying signaling pathways.
Data Presentation
Effective evaluation of a therapeutic candidate in the EAE model requires meticulous data collection and clear presentation. The following tables provide a structured format for summarizing key quantitative data from studies involving this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC50 (nM) | Assay Type |
| CCR2 Binding Antagonism | Human | 5.1 | Whole cell binding |
| CCR2 Binding Antagonism | Murine | 10 ± 5 | Whole cell binding |
| Chemotaxis Antagonism | Human | 3.8 | Chemotaxis assay |
| Chemotaxis Antagonism | Murine | 7.8 | Chemotaxis assay |
Data compiled from publicly available information.[3][4]
Table 2: Illustrative In Vivo Efficacy of this compound in MOG35-55-Induced EAE in C57BL/6 Mice
| Treatment Group (n=10/group) | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) | Mean Body Weight Loss at Peak (%) |
| Vehicle Control | 12.5 ± 0.8 | 3.2 ± 0.3 | 45.6 ± 4.1 | 18.5 |
| This compound (30 mg/kg, p.o., daily) | 16.2 ± 1.1 | 1.8 ± 0.2 | 22.3 ± 3.5* | 9.2 |
*p < 0.05 compared to Vehicle Control. Note: This table presents illustrative data based on the reported significant reduction of disease by this compound. Actual results may vary.
Table 3: Illustrative Histopathological Analysis of Spinal Cords from EAE Mice
| Treatment Group | Mean Inflammation Score (± SEM) | Mean Demyelination Score (± SEM) |
| Vehicle Control | 2.8 ± 0.4 | 2.5 ± 0.3 |
| This compound (30 mg/kg) | 1.2 ± 0.2 | 1.0 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Scoring based on a 0-4 scale. Note: This table presents illustrative data.
Signaling Pathway
The therapeutic effect of this compound in the EAE model is attributed to its inhibition of the CCL2/CCR2 signaling axis. The following diagram illustrates the key downstream signaling pathways activated upon CCL2 binding to CCR2, which are consequently blocked by this compound.
Experimental Protocols
This section provides a detailed protocol for inducing EAE in C57BL/6 mice and a suggested treatment regimen for evaluating this compound.
Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Create an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Draw the mixture into a glass syringe and forcefully expel it back into the tube repeatedly until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile PBS.
-
-
Clinical Scoring and Body Weight Monitoring:
-
Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.
-
Use the following standard EAE clinical scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
-
-
Dosing Regimen (Prophylactic):
-
Begin daily oral gavage of either vehicle or this compound on the day of immunization (Day 0) and continue throughout the study period.
-
-
Dosing Regimen (Therapeutic):
-
Alternatively, for a therapeutic model, begin daily oral gavage when mice first exhibit clinical signs of EAE (e.g., a clinical score of 1).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of this compound in the EAE model.
Conclusion
This compound presents a promising therapeutic strategy for autoimmune diseases such as MS by targeting the CCR2-mediated recruitment of inflammatory cells. The protocols and guidelines provided herein offer a comprehensive framework for the preclinical evaluation of this compound in the EAE model. Rigorous adherence to these protocols and systematic data analysis are crucial for obtaining reproducible and translatable results.
References
Application Note & Protocol: Analysis of ERK Phosphorylation upon INCB3344 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical signaling route that governs a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK pathway is a hallmark of many diseases, most notably cancer. Consequently, it has emerged as a pivotal target for therapeutic intervention. INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] The binding of the chemokine CCL2 to its receptor CCR2 can trigger downstream signaling cascades, including the activation of the ERK pathway.[1][2][5] By inhibiting CCR2, this compound effectively blocks CCL2-mediated signaling, leading to a reduction in ERK phosphorylation.[1][2]
This document provides a comprehensive protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on ERK phosphorylation in a cellular context. Western blotting is a robust and widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, offering direct evidence of a compound's on-target activity.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway from CCL2 binding to CCR2, leading to the activation of ERK, and the point of inhibition by this compound.
Experimental Protocols
This section details the methodology for assessing the impact of this compound on ERK phosphorylation using Western blotting.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing CCR2 (e.g., THP-1, or other cancer cell lines with demonstrated CCR2 expression).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris).
-
Running Buffer: (e.g., MOPS or MES).
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
The diagram below outlines the key steps in the Western blot protocol.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
Following this compound pre-treatment, stimulate the cells with a known concentration of CCL2 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][7]
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the denatured protein samples into the wells of a precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.[8][9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][9]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[6][8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6][8][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[6][8][9]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[6][8][9]
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK and the loading control on the same membrane, the membrane can be stripped and re-probed.[8]
-
After imaging for phospho-ERK1/2, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Proceed with the primary antibody incubation for total ERK, followed by the secondary antibody and detection steps as described above.
-
Repeat the stripping and re-probing procedure for the GAPDH or β-actin loading control.
-
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound. Densitometry analysis of the bands should be performed using image analysis software. The intensity of the phospho-ERK1/2 bands should be normalized to the total ERK1/2 bands, which are then normalized to the loading control (e.g., GAPDH or β-actin).
Table 1: Densitometric Analysis of ERK Phosphorylation Following this compound Treatment
| Treatment Group | This compound Conc. (nM) | Relative p-ERK/Total ERK Intensity (Fold Change vs. Vehicle Control) | Standard Deviation | p-value |
| Vehicle Control (DMSO + CCL2) | 0 | 1.00 | ± 0.12 | - |
| This compound + CCL2 | 10 | 0.78 | ± 0.09 | < 0.05 |
| This compound + CCL2 | 100 | 0.45 | ± 0.06 | < 0.01 |
| This compound + CCL2 | 1000 | 0.15 | ± 0.04 | < 0.001 |
| Untreated Control (No CCL2) | 0 | 0.05 | ± 0.02 | < 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This application note provides a detailed protocol for the analysis of ERK phosphorylation in response to this compound treatment using Western blotting. The successful implementation of this protocol will enable researchers to effectively quantify the inhibitory potential of this compound on the CCR2-mediated ERK signaling pathway, providing valuable insights for drug development and mechanistic studies. Adherence to best practices in Western blotting, including appropriate controls and quantitative analysis, is essential for generating reliable and reproducible data.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Monocyte Migration Inhibition by INCB3344
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the inhibitory effect of INCB3344, a potent CCR2 antagonist, on monocyte migration using a chemotaxis assay coupled with flow cytometry analysis.
Introduction
Monocyte migration is a fundamental process in the immune response, playing a critical role in inflammation and tissue repair.[1][2] This migration is largely directed by chemokine gradients. A key signaling pathway governing this process is the interaction between chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2).[3][4][5] Dysregulation of the CCL2/CCR2 axis is implicated in various chronic inflammatory diseases, making it a significant therapeutic target.[5][6][7]
This compound is a potent, selective, and orally bioavailable small molecule antagonist of the CCR2 receptor.[6][8][9] It effectively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling and functional responses such as monocyte chemotaxis.[3][6][9] This application note details an in vitro protocol to assess the potency of this compound in inhibiting human monocyte migration toward a CCL2 gradient, with quantification of migrated cells performed by flow cytometry.
Principle of the Assay
The assay employs a Boyden chamber (or Transwell®) system to measure monocyte chemotaxis.[1][10] Monocytes are placed in the upper chamber of the insert, while a solution containing the chemoattractant CCL2 is placed in the lower chamber. Monocytes migrate through a porous membrane separating the chambers in response to the CCL2 gradient. By pre-incubating the monocytes with varying concentrations of this compound, the dose-dependent inhibitory effect of the compound can be determined. The number of migrated cells in the lower chamber is then accurately quantified using a flow cytometer, allowing for the calculation of inhibition percentages and IC50 values.
Data Presentation: Potency of this compound
This compound has demonstrated potent antagonist activity against both human and rodent CCR2 in various assays. The following tables summarize its reported inhibitory concentrations (IC50).
Table 1: this compound IC50 Values in Chemotaxis and Binding Assays
| Assay Type | Target Species | Cell Type / System | Reported IC50 Value | Reference |
| Chemotaxis | Human (hCCR2) | hCCR2-expressing cells | 3.8 nM | [8] |
| Mouse (mCCR2) | mCCR2-expressing cells | 7.8 nM | [8] | |
| Mouse (mCCR2) | WEHI-274.1 cells | 10 nM | [9][11] | |
| Ligand Binding | Human (hCCR2) | hCCR2-expressing cells | 5.1 nM | [8] |
| Mouse (mCCR2) | Mouse Monocytes | 10 nM | [6][9] |
Table 2: Sample Data Representation for Experimental Results
| This compound Conc. (nM) | Migrated Monocytes (Count) | % Migration vs. Positive Control | % Inhibition |
| 0 (Vehicle Control) | 50,000 | 100% | 0% |
| 0.1 | 45,000 | 90% | 10% |
| 1 | 35,000 | 70% | 30% |
| 10 | 24,500 | 49% | 51% |
| 100 | 7,500 | 15% | 85% |
| 1000 | 2,000 | 4% | 96% |
| Negative Control (No CCL2) | 1,500 | 3% | 97% |
Diagrams of Pathways and Workflows
Signaling Pathway
The diagram below illustrates the CCL2/CCR2 signaling axis and the mechanism of inhibition by this compound. CCL2 binding to the CCR2 G-protein coupled receptor initiates downstream signaling, leading to monocyte migration. This compound acts as a competitive antagonist, blocking CCL2 binding and preventing this cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Profiling migration of human monocytes in response to chemotactic and barotactic guidance cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for INCB3344 in Macrophage Influx Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of INCB3344, a potent and selective CCR2 antagonist, for inhibiting macrophage influx in preclinical research models. The information compiled here is based on a review of publicly available scientific literature.
Introduction
This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] The interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2 is a key signaling pathway that directs the movement of these immune cells.[2] By blocking this interaction, this compound effectively reduces the influx of macrophages into tissues, making it a valuable tool for studying the role of macrophages in various inflammatory and disease processes.[1][3] This document outlines the effective dosages, experimental protocols, and the underlying signaling pathway relevant to the use of this compound.
Mechanism of Action: The CCL2-CCR2 Signaling Pathway
This compound functions by competitively inhibiting the binding of CCL2 to CCR2 on the surface of monocytes and macrophages.[2] This disruption of the CCL2-CCR2 axis prevents the downstream signaling events that lead to chemotaxis and cell migration.
Quantitative Data: this compound Potency and Efficacy
This compound has demonstrated potent activity in both in vitro and in vivo settings. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (CCL2 Binding) | Mouse | 10 nM | [1] |
| IC₅₀ (Binding Antagonism) | Human | 5.1 nM | [4] |
| IC₅₀ (Binding Antagonism) | Murine | 9.5 nM | [4] |
| IC₅₀ (Chemotaxis Antagonism) | Human | 3.8 nM | [4] |
| IC₅₀ (Chemotaxis Antagonism) | Murine | 7.8 nM | [4] |
| Dissociation Constant (Kd) | Human | ~5 nM | [2] |
Table 2: In Vivo Dosage and Efficacy of this compound in Rodent Models
| Animal Model | Disease Model | Dosage | Route | Efficacy in Inhibiting Macrophage/Monocyte Influx | Reference |
| Mouse | Delayed-Type Hypersensitivity | Dose-dependent | Oral | Dose-dependent inhibition of macrophage influx. | [1] |
| Mouse | Thioglycolate-Induced Peritonitis | 30 mg/kg BID | Oral | 36% suppression of monocyte influx. | [5] |
| Mouse | Thioglycolate-Induced Peritonitis | 60 mg/kg BID | Oral | 55% suppression of monocyte influx. | [5] |
| Mouse | Thioglycolate-Induced Peritonitis | 100 mg/kg BID | Oral | 73% suppression of monocyte influx. | [5] |
| Mouse | Angiotensin II-Induced Hypertension | 30 mg/kg/day | IP | ~50% reduction in macrophage accumulation in the artery wall. | [6] |
| Mouse | DOCA/Salt-Induced Hypertension | 30 mg/kg/day | IP | Complete reversal of DOCA/salt-induced macrophage influx. | [7] |
| Mouse | Diabetic Nephropathy | Not specified | Not specified | Decreased bone marrow-derived macrophage abundance. | [8][9] |
| Rat | Inflammatory Arthritis | Therapeutic dosing | Oral | Significant disease reduction. | [1] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in inhibiting macrophage influx in a preclinical setting.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study evaluating this compound.
Protocol: Thioglycollate-Induced Peritonitis in Mice
This protocol is designed to assess the dose-dependent inhibition of macrophage influx into the peritoneal cavity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile 4% thioglycollate broth
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-CD11b)
-
Red blood cell lysis buffer
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle, 30 mg/kg this compound, 60 mg/kg this compound, 100 mg/kg this compound).
-
This compound Administration: Prepare this compound in the vehicle at the desired concentrations. Administer the assigned treatment to each mouse via oral gavage twice daily (BID).
-
Induction of Peritonitis: 24 hours after the initial treatment, inject 1 mL of sterile 4% thioglycollate broth intraperitoneally (i.p.) into each mouse to induce macrophage recruitment.
-
Continued Treatment: Continue the BID oral administration of this compound or vehicle for the duration of the experiment (typically 3 days post-thioglycollate injection).
-
Peritoneal Lavage: At the end of the treatment period, euthanize the mice. Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5-10 mL of cold PBS. Gently massage the abdomen and then aspirate the fluid.
-
Cell Counting: Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.
-
Flow Cytometry Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., CD45, F4/80, CD11b).
-
Analyze the stained cells using a flow cytometer to quantify the number and percentage of macrophages.
-
Protocol: Immunohistochemical Analysis of Macrophage Infiltration in Tissues
This protocol is suitable for assessing macrophage influx in solid tissues from various disease models (e.g., delayed-type hypersensitivity, diabetic nephropathy).
Materials:
-
Tissue samples from vehicle and this compound-treated animals
-
Formalin or other appropriate fixative
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Microscope slides
-
Primary antibody against a macrophage marker (e.g., F4/80 for mice, CD68 for rats/humans)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope with imaging software
Procedure:
-
Tissue Fixation and Processing:
-
Harvest the tissue of interest and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed it in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on microscope slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate the sections through graded ethanol to water.
-
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope. The method (heat-induced or enzymatic) will depend on the primary antibody used.
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum from the species of the secondary antibody).
-
Incubate the sections with the primary antibody against the macrophage marker at the recommended dilution and incubation time/temperature.
-
Wash the slides with buffer (e.g., PBS or TBS).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides.
-
-
Visualization:
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Imaging and Quantification:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and capture images.
-
Quantify the number of positively stained macrophages per unit area using image analysis software.
-
Concluding Remarks
This compound is a well-characterized and effective tool for investigating the role of CCR2-mediated macrophage influx in various physiological and pathological processes. The dosages and protocols outlined in these application notes provide a solid foundation for designing and executing experiments to explore the therapeutic potential of targeting the CCL2-CCR2 axis. Researchers should always optimize protocols for their specific experimental models and conditions.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Reversal of vascular macrophage accumulation and hypertension by a CCR2 antagonist in deoxycorticosterone/salt-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vitro Cell-Based Assays Using INCB3344
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily directing the migration of monocytes and macrophages to sites of inflammation.[5][6] This signaling axis has been implicated in a variety of chronic inflammatory diseases, making CCR2 a compelling therapeutic target.[5][7] this compound has demonstrated high affinity and potent antagonism for both human and murine CCR2, making it a valuable tool for in vitro and in vivo studies.[2]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other potential CCR2 antagonists.
CCR2 Signaling Pathway
The binding of the chemokine ligand CCL2 to its G protein-coupled receptor (GPCR), CCR2, initiates a cascade of intracellular signaling events. This activation leads to the dissociation of G-protein subunits, which in turn trigger downstream pathways crucial for cellular responses like chemotaxis, proliferation, and survival.[6] Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5] this compound acts by blocking the binding of CCL2 to CCR2, thereby inhibiting these downstream signaling events.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from competitive binding and chemotaxis assays across various species.
Table 1: this compound Potency in Competitive Binding Assays
| Target Species | Assay Type | Cell Line/Preparation | IC50 (nM) | Reference(s) |
| Human | Whole Cell Binding | hCCR2-expressing cells | 5.1 | [1][2][3][4][8] |
| Murine | Whole Cell Binding | WEHI-274.1 | 9.5 - 10 | [1][2][3][4][7][8] |
| Rat | Whole Cell Binding | - | 7.3 | [1][3] |
| Cynomolgus | Whole Cell Binding | - | 16 | [1][3] |
Table 2: this compound Potency in Chemotaxis Assays
| Target Species | IC50 (nM) | Reference(s) |
| Human | 3.8 | [1][2][3][4][8] |
| Murine | 7.8 | [1][2][3][4][8] |
| Rat | 2.7 | [1][3] |
| Cynomolgus | 6.2 | [1][3] |
Table 3: Selectivity of this compound
| Target | IC50 (µM) | Reference(s) |
| Murine CCR1 | >1 | [1] |
| Murine CCR5 | >3 | [1] |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 | [1] |
Experimental Protocols
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound, such as this compound, to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: Murine monocytic cell line WEHI-274.1 (endogenously expressing CCR2) or a cell line stably expressing human CCR2.[1]
-
Radioligand: 125I-labeled CCL2 (e.g., human or murine).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Non-specific Binding Control: High concentration of unlabeled CCL2 (e.g., 1 µM).
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to an appropriate density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of unlabeled CCL2 (1 µM).
-
Compound Wells: 25 µL of serially diluted this compound.
-
-
Add 50 µL of 125I-CCL2 to all wells (final concentration should be close to its Kd, e.g., 50 pM).
-
Add 100 µL of the cell suspension to all wells.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate. Wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts.
-
For each concentration of this compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay (Transwell Migration Assay)
This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Equipment: Transwell inserts (e.g., 5 µm pore size for monocytes), 24-well plates, fluorescence plate reader, cell viability dye (e.g., Calcein AM).
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. On the day of the assay, resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of assay medium containing hCCL2 (at a pre-determined optimal concentration, e.g., its EC50). For negative control wells, add assay medium without hCCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein AM can be added. Incubate according to the manufacturer's instructions.
-
Read the fluorescence in a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.
-
Calculate the percentage inhibition of migration for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
ERK Phosphorylation Assay
This assay measures the inhibition of CCL2-induced ERK phosphorylation in CCR2-expressing cells by this compound.
Materials:
-
Cells: Cell line stably expressing CCR2 (e.g., CHO-CCR2 or HEK293-CCR2).
-
Ligand: Recombinant CCL2.
-
Test Compound: this compound.
-
Assay Buffer: Serum-free media.
-
Detection Reagents: ELISA kit for phosphorylated ERK (p-ERK) or antibodies for Western blotting.
-
Equipment: 96-well culture plates, plate reader (for ELISA) or Western blotting equipment.
Procedure:
-
Cell Seeding: Seed CCR2-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Ligand Stimulation: Add CCL2 at its EC80 concentration to the wells and incubate for a pre-determined optimal time (e.g., 5-15 minutes) at room temperature.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the p-ERK detection kit or for Western blot sample preparation.
-
Quantification:
-
ELISA: Follow the manufacturer's instructions to quantify the amount of p-ERK in each well.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK and total ERK (as a loading control).
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal.
-
Calculate the percentage inhibition of CCL2-induced ERK phosphorylation for each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium in CCR2-expressing cells.
Materials:
-
Cells: Cell line stably expressing CCR2 and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi).
-
Ligand: Recombinant CCL2.
-
Test Compound: this compound.
-
Calcium-sensitive dye: Fluo-4 AM or other suitable dyes.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add various concentrations of this compound to the wells.
-
Ligand Stimulation: After a short pre-incubation with the compound, inject CCL2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage inhibition of the CCL2-induced calcium response for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Pharmacokinetic Analysis of INCB3344 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] As a key mediator in various inflammatory diseases, CCR2 is a significant therapeutic target.[4][5] this compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including diabetic nephropathy, delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[3][5] This document provides a detailed overview of the pharmacokinetic (PK) profile of this compound in preclinical models and comprehensive protocols for its analysis.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound [1][6]
| Assay Type | Species | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1 |
| Murine | mCCR2 | 9.5[1][6] | |
| Rat | rCCR2 | 7.3 | |
| Cynomolgus | cCCR2 | 16 | |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8[1][6] |
| Murine | mCCR2 | 7.8[1][6] | |
| Rat | rCCR2 | 2.7 | |
| Cynomolgus | cCCR2 | 6.2 |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice [1][6][7]
| Parameter | Route | Dose (mg/kg) | Value | Species |
| Oral Bioavailability | Oral | 10 | 47%[1][6] | Balb/c Mice |
| AUC | Oral | 10 | 2664 nM·h | Sprague-Dawley Rats |
| AUC | Oral | 10 | 3888 nM·h[1] | Balb/c Mice |
| Half-life (t1/2) | Intraperitoneal | 30 | ~12 hours[7] | Mice |
| Free Fraction (Serum) | - | - | 15%[6][7] | Mouse |
| Free Fraction (Serum) | - | - | 24%[6][7] | Human |
Signaling Pathway
This compound acts as an antagonist to the CCR2 receptor, inhibiting the downstream signaling cascade initiated by its ligand, CCL2 (also known as MCP-1). This inhibition ultimately blocks monocyte and macrophage chemotaxis.
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical pharmacokinetic analysis of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Balb/c mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Isoflurane (B1672236) for anesthesia
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate mice to the housing facility for at least one week.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
-
This compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the this compound formulation via oral gavage.
-
-
Blood Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) from each mouse.
-
Blood can be collected via retro-orbital sinus or saphenous vein puncture under light isoflurane anesthesia.
-
Collect blood into microcentrifuge tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Protocol 2: In Vitro Chemotaxis Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate membranes)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add serum-free medium containing CCL2 at a concentration that induces a submaximal chemotactic response.
-
In control wells, add serum-free medium without CCL2.
-
In the upper chamber, add the cell suspension.
-
To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the compound for 30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the chemotaxis chambers at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells on the lower surface of the membrane. This can be done by staining the cells with a fluorescent dye and measuring the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Plasma Protein Binding Assay
This protocol uses equilibrium dialysis to determine the fraction of this compound bound to plasma proteins.
Materials:
-
This compound
-
Blank plasma from the species of interest (e.g., mouse, rat, human)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Spike blank plasma with this compound to a final concentration of 1 µM.
-
Prepare the equilibrium dialysis device according to the manufacturer's instructions.
-
-
Dialysis:
-
Add the this compound-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage of plasma protein binding can be calculated as:
-
% Bound = (1 - fu) x 100
-
-
Conclusion
This compound is a potent and selective CCR2 antagonist with favorable preclinical pharmacokinetic properties, including good oral bioavailability in mice. The protocols provided herein offer a framework for the comprehensive evaluation of the pharmacokinetic and pharmacodynamic characteristics of this compound and other similar compounds in a preclinical setting. These studies are essential for understanding the disposition of the drug and for guiding dose selection in subsequent efficacy and safety studies.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Histological Analysis of Tissues Following INCB3344 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological analysis of tissues from preclinical models treated with INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The provided protocols and data serve as a guide for evaluating the in vivo efficacy of this compound in mitigating inflammation, particularly the infiltration of macrophages, in various disease models.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets CCR2, a key receptor in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[3] By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis and subsequent tissue infiltration by macrophages.[1][3] This mechanism of action makes this compound a valuable tool for studying the role of the CCL2-CCR2 axis in various inflammatory and autoimmune diseases.
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound competitively inhibits this binding, thereby preventing the activation of downstream pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][3] The inhibition of these pathways ultimately leads to a reduction in cellular responses like chemotaxis, proliferation, and survival of monocytes and macrophages.
Preclinical Applications and Histological Findings
This compound has been evaluated in several rodent models of inflammatory diseases, where histological analysis has been a critical endpoint for assessing its therapeutic efficacy.
-
Diabetic Nephropathy: In mouse models of diabetic nephropathy, treatment with this compound has been shown to significantly reduce the infiltration of macrophages into the glomeruli of the kidneys.[4][5] This reduction in macrophage accumulation is associated with amelioration of kidney damage.[4][5]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, this compound treatment led to a significant decrease in the number of macrophages in the spinal cord.[2] This was correlated with a reduction in the clinical severity of the disease.[2]
-
Inflammatory Arthritis: In a rat model of inflammatory arthritis, therapeutic dosing of this compound resulted in a significant reduction in disease severity.[1][2] Histopathological analysis of the joints in related studies with CCR2 antagonists has shown reduced inflammation and bone resorption.[6]
-
Delayed-Type Hypersensitivity (DTH): Treatment with this compound in a mouse model of DTH led to a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation as observed through histopathological analysis.[1][2]
Quantitative Histological Data
The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound and other CCR2 antagonists on macrophage infiltration in various disease models.
Table 1: Effect of this compound on Glomerular Macrophage Infiltration in a Mouse Model of Diabetic Nephropathy
| Treatment Group | Mean Number of Glomerular Macrophages (per glomerulus) | Reference |
| db/db Vehicle | Not explicitly quantified, but significantly higher than this compound group | [4] |
| db/db this compound | Significantly lower than vehicle group | [4] |
Data is presented qualitatively as specific numerical values were not provided in the abstract.
Table 2: Effect of a CCR2 Antagonist (RS504393) on Glomerular Macrophage Infiltration in a Mouse Model of Diabetic Nephropathy
| Treatment Group | Mean Number of Glomerular Macrophages (per glomerulus) | Reference |
| Vehicle-treated Control | 0.3 ± 0.03 | [7] |
| Vehicle-treated Diabetic (Ins2Akita) | 3.1 ± 0.2 | [7] |
| CCR2 Antagonist-treated Control | 0.6 ± 0.06 | [7] |
| CCR2 Antagonist-treated Diabetic (Ins2Akita) | 1.1 ± 0.05 | [7] |
Table 3: Effect of this compound on Macrophage Numbers in the Spinal Cord of EAE Mice
| Treatment Group | Macrophage Count (cells x 10^5) | Reference |
| Vehicle | 5.8 | [2] |
| This compound (100 mg/kg QD) | 2.4 | [2] |
Experimental Protocols
Detailed methodologies for the key histological experiments are provided below.
Protocol 1: Hematoxylin and Eosin (H&E) Staining for General Morphology and Inflammation Assessment
This protocol is for staining paraffin-embedded tissue sections to visualize general tissue morphology and inflammatory cell infiltrates.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change for 3 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
-
Staining:
-
Immerse slides in Harris Hematoxylin solution for 3-5 minutes.
-
Rinse slides in running tap water for 1 minute.
-
Differentiate slides in 1% acid alcohol for a few seconds (dip until desired differentiation is achieved).
-
Rinse slides in running tap water for 1 minute.
-
Blue slides in Scott's tap water substitute for 1-2 minutes.
-
Rinse slides in running tap water for 1-2 minutes.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Rinse slides in running tap water for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols: 95% Ethanol (2 changes for 2 minutes each), 100% Ethanol (2 changes for 2 minutes each).
-
Clear slides in Xylene: 2 changes for 5 minutes each.
-
Mount a coverslip on each slide using a permanent mounting medium.
-
Expected Results: Nuclei will be stained blue/purple, and the cytoplasm and extracellular matrix will be stained in varying shades of pink/red. Inflammatory cell infiltrates will be readily visible.
Protocol 2: Immunohistochemistry (IHC) for Macrophage Detection
This protocol is for the detection of macrophages in paraffin-embedded tissue sections using a specific macrophage marker, such as F4/80 for mice or CD68 for rats and humans.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against macrophage marker (e.g., anti-F4/80 or anti-CD68)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1a-1e from the H&E protocol.
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides in distilled water.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse slides with PBS (Phosphate Buffered Saline).
-
Block non-specific binding by incubating slides in blocking buffer for 30-60 minutes at room temperature.
-
Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse slides with PBS.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBS.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Detection and Counterstaining:
-
Develop the signal by incubating slides with DAB substrate until a brown color appears.
-
Rinse slides with distilled water.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse slides in running tap water.
-
Blue the slides in Scott's tap water substitute or 0.1% sodium bicarbonate.
-
Rinse slides in running tap water.
-
-
Dehydration and Mounting:
-
Follow steps 3a-3c from the H&E protocol.
-
Expected Results: Macrophages will be stained brown, while the cell nuclei will be counterstained blue.
Quantitative Analysis of Histological Data
The stained sections can be quantified to assess the extent of inflammation and macrophage infiltration.
Method 1: Manual Cell Counting
-
Capture high-power field (HPF) images (e.g., 400x magnification) from multiple, randomly selected areas of the tissue section.
-
Manually count the number of positively stained cells (e.g., brown-stained macrophages in IHC) within each HPF.
-
Calculate the average number of positive cells per HPF for each experimental group.
Method 2: Semi-Quantitative Scoring
-
Establish a scoring system to grade the severity of inflammation or the density of infiltrating cells (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
A blinded observer should score each tissue section.
-
Calculate the average score for each experimental group.
Method 3: Digital Image Analysis
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the area of positive staining or the number of positive cells.
-
Set a consistent color threshold to identify the stained cells.
-
The software can automatically calculate the percentage of the stained area or the number of positive cells per unit area.
Visualizations
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocyte/macrophage chemokine receptor CCR2 mediates diabetic renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Delayed-Type Hypersensitivity (DTH) Model Using INCB3344
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune response that manifests as localized inflammation and swelling. It serves as a valuable in vivo model for evaluating the efficacy of novel immunomodulatory compounds. INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 axis, this compound is expected to inhibit the influx of these key inflammatory cells, thereby attenuating the DTH response.[1][2] These application notes provide a detailed protocol for establishing a DTH model in mice and for evaluating the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound is a potent, selective, and orally bioavailable antagonist of both human and murine CCR2.[3][4] It functions by inhibiting the binding of CCL2 to CCR2, which in turn blocks downstream signaling pathways responsible for monocyte and macrophage chemotaxis.[1][2] This targeted action prevents the accumulation of these inflammatory cells at the site of the immune challenge, leading to a reduction in tissue inflammation and swelling.[1][2]
Data Presentation
In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Human CCR2 (hCCR2) | Binding Antagonism | 5.1 |
| Murine CCR2 (mCCR2) | Binding Antagonism | 9.5 |
| Human CCR2 (hCCR2) | Chemotaxis Antagonism | 3.8 |
| Murine CCR2 (mCCR2) | Chemotaxis Antagonism | 7.8 |
Data sourced from MedChemExpress and Brodmerkel et al., 2005.[1][5]
In Vivo Efficacy of this compound in a Mouse DTH Model
| Treatment Group | Dose (mg/kg, BID, p.o.) | Inhibition of Ear Swelling (%) | Inhibition of CCR2 mRNA Expression (%) |
| Vehicle | - | 0 | 0 |
| This compound | 30 | 23 | 34 |
| This compound | 50 | 35 | 69 |
| This compound | 100 | 54 | 84 |
Data represents the percentage of inhibition compared with the vehicle-treated group. Data sourced from Brodmerkel et al., 2005.[1]
Experimental Protocols
Materials and Reagents
-
Animals: Female BALB/c mice (or other suitable strain), 6-8 weeks old.
-
Sensitizing Agent: 0.5% (w/v) 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle.
-
Challenge Agent: 0.2% (w/v) DNFB in a 4:1 acetone:olive oil vehicle.
-
Test Compound: this compound.
-
Vehicle for this compound: 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Measurement Tool: Digital calipers or a thickness gauge.
-
Equipment: Oral gavage needles, micropipettes, standard laboratory equipment.
Experimental Procedure
1. Sensitization (Day 0): a. Anesthetize the mice. b. Shave a small area on the abdomen of each mouse. c. Apply 25 µL of 0.5% DNFB solution to the shaved abdomen.
2. Treatment with this compound (Days 4-6): a. Prepare this compound in 0.5% methylcellulose at the desired concentrations (e.g., 30, 50, and 100 mg/kg). b. Administer the vehicle or this compound solution orally (p.o.) twice daily (BID) for three consecutive days.
3. Challenge (Day 5): a. One hour after the morning dose of this compound, lightly anesthetize the mice. b. Measure the baseline thickness of the right ear pinna using digital calipers. c. Apply 10 µL of 0.2% DNFB solution to both the inner and outer surfaces of the right ear.
4. Measurement of DTH Response (Day 6): a. 24 hours after the challenge, measure the thickness of the right ear pinna. b. The DTH response is calculated as the change in ear thickness from the baseline measurement. c. The percentage of inhibition of ear swelling for each treatment group is calculated relative to the vehicle-treated control group.
5. (Optional) Histological and Molecular Analysis: a. After the final measurement, euthanize the mice and collect the ear tissue. b. Tissues can be fixed in formalin for histological analysis (e.g., H&E staining) to assess cellular infiltration. c. Tissues can be snap-frozen for molecular analysis, such as qPCR to measure the expression of inflammatory markers like CCR2.
Visualizations
Caption: Workflow for the DTH model with this compound treatment.
Caption: this compound blocks the CCL2/CCR2 signaling pathway.
Conclusion
The DTH model is a robust and reproducible method for assessing the in vivo efficacy of anti-inflammatory compounds. This compound, as a potent CCR2 antagonist, has demonstrated significant, dose-dependent inhibition of the DTH response in mice.[1] The protocols and data presented here provide a comprehensive guide for researchers to independently validate and explore the therapeutic potential of this compound and other CCR2 antagonists in the context of T-cell-mediated inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Long-Term Administration of INCB3344 in Chronic Disease Models
Introduction
INCB3344 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[2][3] This axis is a key driver in the pathogenesis of numerous chronic inflammatory diseases.[2][4] Consequently, this compound serves as a critical research tool for investigating the therapeutic potential of CCR2 antagonism in various preclinical chronic disease models.[4][5] These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations to guide researchers in utilizing this compound for long-term studies.
Mechanism of Action: The CCL2/CCR2 Signaling Axis
This compound exerts its effect by binding to CCR2, a G-protein coupled receptor (GPCR), and competitively inhibiting the binding of CCL2.[6] This blockade prevents the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, adhesion, and infiltration into tissues, thereby mitigating the inflammatory response.[3] The binding of this compound to the receptor is both rapid and reversible.[6]
Pharmacological and Pharmacokinetic Data
This compound demonstrates high potency and selectivity for both human and murine CCR2, with good oral bioavailability in rodents, making it well-suited for in vivo experiments.[1][4][5]
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 Value (nM) | Reference |
|---|---|---|---|
| Binding Antagonism | Human (hCCR2) | 5.1 | [1] |
| Mouse (mCCR2) | 9.5 - 10 | [1][4] | |
| Rat (rCCR2) | 7.3 | [1] | |
| Cynomolgus (cCCR2) | 16 | [1] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 | [1] |
| Mouse (mCCR2) | 7.8 | [1] | |
| Rat (rCCR2) | 2.7 | [1] | |
| Cynomolgus (cCCR2) | 6.2 | [1] |
| ERK Phosphorylation | Mouse (mCCR2) | 3 - 10 |[7] |
IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 47% | [1][5] |
| Half-life (intravenous) | ~1 hour | [8] |
| Serum Free Fraction | 15% |[5] |
Application in Chronic Disease Models
This compound has been successfully administered in several long-term rodent models of chronic disease, demonstrating significant therapeutic effects.
Table 3: Summary of this compound Efficacy in Chronic Disease Models
| Disease Model | Species | Dosing Regimen | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Diabetic Nephropathy | Mouse | Not specified | 8 weeks | Decreased albuminuria and serum creatinine (B1669602); Reduced kidney macrophage infiltration and TLR9 expression. | [8][9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Therapeutic dosing (not specified) | Not specified | Significantly reduced disease severity. | [4][8] |
| Inflammatory Arthritis | Rat | Therapeutic dosing (not specified) | Not specified | Significant reduction in disease parameters. | [4][8] |
| Diet-Induced Obesity / Type 2 Diabetes | Mouse | Not specified | Short-term | Improved insulin (B600854) sensitivity; Reduced adipose tissue macrophage content and inflammation. | [10][11] |
| Delayed-Type Hypersensitivity | Mouse | 30-100 mg/kg BID, oral | 48 hours | Dose-dependent inhibition of macrophage influx; Substantial reduction in tissue inflammation. |[4][7][8] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell CCR2 Binding Assay
This protocol is used to determine the potency of this compound in inhibiting radiolabeled CCL2 from binding to cells expressing CCR2.
Materials:
-
WEHI-274.1 murine monocytic cell line[7]
-
Assay Buffer: RPMI 1640, 0.1% BSA, 20 mM HEPES
-
¹²⁵I-labeled murine CCL2 (mCCL2)
-
Unlabeled mCCL2 (for non-specific binding control)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Filtration apparatus with 1.2-μM filters
-
Gamma counter
Procedure:
-
Culture WEHI-274.1 cells to the appropriate density and harvest.
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a high concentration of unlabeled mCCL2 (e.g., 0.3 µM) for determining non-specific binding.[7]
-
In a 96-well plate, add 5x10⁵ cells per well.[7]
-
Add the diluted this compound or unlabeled mCCL2 to the respective wells.
-
Immediately add ¹²⁵I-labeled mCCL2 to all wells at a final concentration of ~150 pM.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
Harvest the cells by filtering the plate contents through the 1.2-μM filters.
-
Wash the filters with ice-cold Assay Buffer to remove unbound ligand.
-
Allow filters to air-dry.
-
Determine the bound radioactivity by counting the filters in a gamma counter.[7]
-
Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled mCCL2) from total binding (wells with no inhibitor).
-
Plot the percent inhibition of specific binding against the concentration of this compound to determine the IC50 value.
Protocol 2: Long-Term Administration in a Diabetic Nephropathy Mouse Model
This protocol provides a framework for evaluating the long-term efficacy of this compound in a chronic disease model, such as streptozotocin (B1681764) (STZ)-induced diabetic nephropathy.
Materials:
-
Diabetic model mice (e.g., db/db mice or STZ-induced)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for blood and urine collection and analysis
Procedure:
-
Model Induction: Induce disease in mice as required by the model (e.g., multiple low-dose STZ injections for Type 1 diabetes models). Allow for disease establishment.
-
Baseline Measurements: Before starting treatment, collect baseline data, including body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR).
-
Group Randomization: Randomize animals into a vehicle control group and one or more this compound treatment groups (e.g., 30 mg/kg/day).
-
Long-Term Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).[8]
-
Routine Monitoring: Monitor animal health, body weight, and blood glucose levels weekly. Collect urine periodically (e.g., every 2-4 weeks) to assess UACR.
-
Endpoint Analysis: At the end of the treatment period:
-
Collect terminal blood samples for measurement of serum creatinine and other relevant biomarkers.[8]
-
Perfuse and harvest kidneys. One kidney can be fixed in formalin for histological analysis (e.g., H&E and PAS staining) and immunohistochemistry (e.g., for macrophage markers like F4/80).
-
The other kidney can be snap-frozen for molecular analysis, such as qPCR to measure the expression of inflammatory and fibrotic genes (e.g., Ccl2, Tlr9, Tnf-α, Col1a1).[9]
-
-
Data Analysis: Compare the outcomes between the vehicle and this compound-treated groups using appropriate statistical methods.
Protocol 3: In Vivo Macrophage Infiltration Model (Thioglycolate-Induced Peritonitis)
This acute model is useful for confirming the in vivo activity of this compound in blocking macrophage recruitment before embarking on longer chronic studies.
Materials:
-
Female BALB/c mice[7]
-
Sterile 3% Thioglycolate solution
-
This compound formulated for oral administration
-
Phosphate-Buffered Saline (PBS) containing EDTA
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-Ly6G)
Procedure:
-
Dose mice orally with vehicle or this compound (e.g., 30, 60, or 100 mg/kg).[7]
-
One hour after dosing, administer a 1 mL intraperitoneal (i.p.) injection of sterile 3% thioglycolate to each mouse.
-
Continue dosing with this compound or vehicle twice daily (BID) for 48 hours.[7]
-
At the 48-hour time point, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS + EDTA into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid.
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Use flow cytometry to differentiate and quantify cell populations, specifically inflammatory monocytes/macrophages and neutrophils.
-
Analyze the data to determine the dose-dependent effect of this compound on inhibiting macrophage influx into the peritoneum.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
INCB3344 Technical Support Center: Troubleshooting Solubility and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of INCB3344, a potent and selective CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 210 mg/mL having been reported.[2] For optimal results, using freshly opened, anhydrous DMSO is advised, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: Is this compound soluble in aqueous solutions?
A2: No, this compound is practically insoluble in water. Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely result in precipitation.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous medium. What should I do?
A4: This is a common issue known as "solvent shock." To avoid this, it is recommended to perform a stepwise dilution. Additionally, ensuring the final concentration of DMSO in your working solution is low (typically less than 0.5%) can help maintain solubility. For further guidance, please refer to the Troubleshooting Guide below.
Q5: Can I use sonication or warming to help dissolve this compound?
A5: Yes, if you observe precipitation or phase separation during preparation, gentle warming (e.g., to 37°C for 10 minutes) and/or sonication can be used to aid dissolution.[1]
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥200 mg/mL | ~346 mM | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is recommended.[1] |
| DMSO | 210 mg/mL | ~364 mM | Sonication is recommended.[2] |
| Ethanol | ≥89.8 mg/mL | ~155 mM | |
| Water | Insoluble | - |
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step solutions for common solubility problems encountered during experiments with this compound.
Issue 1: Compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer or Media
-
Cause: This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of the solution. The concentration of this compound may also be too high for the final aqueous solution.
-
Solution Workflow:
Troubleshooting workflow for precipitation issues. -
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous working solution.
-
Perform Stepwise Dilution: Instead of a single large dilution, add the DMSO stock solution to the aqueous buffer in smaller increments while vortexing or stirring.
-
Use Co-solvents (for in vivo preparations): For animal studies, complex vehicles containing co-solvents are often necessary. Refer to the In Vivo Solution Preparation Protocol below for recommended formulations.
-
Check DMSO Quality: Ensure you are using high-quality, anhydrous DMSO, as water content can reduce the initial stock concentration and promote precipitation upon dilution.[1]
-
Issue 2: Instability of Working Solutions Over Time
-
Cause: this compound in aqueous solutions, even with a small percentage of DMSO, may not be stable for extended periods.
-
Solution: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro assays, prepare the final dilutions immediately before adding them to the cells.
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need 5.78 mg (Molecular Weight: 577.59 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1]
-
2. Preparation of Working Solution for In Vitro Assays
-
Protocol:
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
A vehicle control containing the same final concentration of DMSO should be included in your experiments.
-
3. Preparation of Formulation for In Vivo Oral Administration
Several vehicles have been reported for the in vivo administration of this compound. Below are two examples.
-
Formulation A (Suspension):
-
Vehicle Composition: 10% DMSO / 0.9% carboxymethylcellulose.[2]
-
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate tube, prepare the 0.9% carboxymethylcellulose solution.
-
Slowly add the this compound/DMSO solution to the carboxymethylcellulose solution while stirring to form a suspension.
-
-
-
Formulation B (Solution):
-
Vehicle Composition: 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[3]
-
Protocol:
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Off-target effects of INCB3344 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CCR2 antagonist, INCB3344. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It has been shown to effectively inhibit the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1]
Q2: How selective is this compound for CCR2?
This compound exhibits high selectivity for CCR2. Studies have demonstrated that it is at least 100-fold more selective for CCR2 over other closely related chemokine receptors, such as CCR1 and CCR5, and a broader panel of G protein-coupled receptors (GPCRs).[1][4]
Q3: Are there any known significant off-target effects of this compound?
The most notable off-target effect reported for this compound is moderate activity on the human Ether-a-go-go-Related Gene (hERG) potassium channel.[4] This interaction was identified as a potential liability for its development as a clinical candidate.[4] Beyond this, this compound is generally considered to have limited off-target effects due to its high selectivity for CCR2.[4]
Q4: My cells are not responding to this compound treatment as expected. What are some potential reasons?
Several factors could contribute to a lack of response:
-
Cell Line Authenticity and CCR2 Expression: Verify the identity of your cell line and confirm that it expresses CCR2 at sufficient levels. Different cell lines can have varying levels of receptor expression.
-
Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Experimental Conditions: Optimize the concentration of this compound and the incubation time for your specific cell type and assay.
-
Ligand Concentration: In functional assays, the concentration of the CCR2 ligand (e.g., CCL2/MCP-1) used to stimulate the cells is critical. Ensure you are using an appropriate concentration to elicit a response that can be effectively inhibited.
Q5: I am observing unexpected cellular effects that don't seem related to CCR2 antagonism. What could be the cause?
While this compound is highly selective, off-target effects, though minimal, can sometimes be observed, particularly at high concentrations. The known interaction with the hERG channel is one possibility, which could be relevant in cells where this channel plays a significant role.[4] It is also advisable to include appropriate controls in your experiments, such as a vehicle control and potentially a negative control compound, to help distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Problem: Inconsistent IC50 values in binding assays.
-
Possible Cause 1: Radioligand Issues.
-
Troubleshooting: Ensure the radioligand is not degraded. Use a fresh batch if necessary and verify its specific activity. Optimize the concentration of the radioligand to be at or below its Kd for the receptor.
-
-
Possible Cause 2: Cell Membrane Preparation.
-
Troubleshooting: Ensure consistency in your cell membrane preparation protocol. Variations in protein concentration or membrane integrity can affect binding. Perform a protein quantification assay for each batch of membranes.
-
-
Possible Cause 3: Assay Buffer Composition.
-
Troubleshooting: Maintain a consistent buffer composition, including pH and ionic strength, across all experiments.
-
Problem: High background signal in chemotaxis assays.
-
Possible Cause 1: Suboptimal Serum Concentration.
-
Troubleshooting: If using serum as a chemoattractant, its concentration is critical. Too high a concentration can lead to high background migration. Perform a dose-response curve to determine the optimal serum concentration.
-
-
Possible Cause 2: Cell Health.
-
Troubleshooting: Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells can migrate non-specifically.
-
-
Possible Cause 3: Incorrect Pore Size of the Transwell Insert.
-
Troubleshooting: The pore size of the insert should be appropriate for the size and migratory capacity of the cells being used. For monocytes, a 5 µm pore size is commonly used.
-
Problem: No inhibition of ERK phosphorylation is observed.
-
Possible Cause 1: Insufficient Stimulation.
-
Troubleshooting: Ensure that the concentration of the CCR2 ligand (e.g., CCL2) is sufficient to induce a robust and detectable level of ERK phosphorylation.
-
-
Possible Cause 2: Timing of Stimulation and Lysis.
-
Troubleshooting: The kinetics of ERK phosphorylation are transient. Perform a time-course experiment to determine the peak of ERK phosphorylation after ligand stimulation and harvest the cells at that time point.
-
-
Possible Cause 3: Antibody Quality.
-
Troubleshooting: Use validated antibodies for both phosphorylated ERK (p-ERK) and total ERK. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Cell Line/System | IC50 (nM) |
| Radioligand Binding | CCR2 | Human | - | 5.1 |
| Radioligand Binding | CCR2 | Mouse | WEHI-274.1 | 9.5 |
| Chemotaxis | CCR2 | Human | - | 3.8 |
| Chemotaxis | CCR2 | Mouse | WEHI-274.1 | 7.8 |
Data compiled from multiple sources.[2][5]
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | IC50 | Fold Selectivity (vs. hCCR2) |
| CCR1 | Radioligand Binding | >1000 nM | >196 |
| CCR5 | Radioligand Binding | >1000 nM | >196 |
| hERG | Dofetilide Binding | 13 µM | ~2549 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
CCR2 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to CCR2 by measuring its ability to displace a radiolabeled CCR2 ligand.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[125I]-CCL2 (radioligand)
-
This compound
-
Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCCR2 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2 (typically at its Kd), and serial dilutions of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value.
Monocyte Chemotaxis Assay
Objective: To assess the functional ability of this compound to inhibit the migration of monocytes towards a CCR2 ligand.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary human monocytes
-
Recombinant human CCL2/MCP-1
-
This compound
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Fluorescence plate reader
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Label the monocytic cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay medium.
-
In a separate plate, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add assay medium containing CCL2/MCP-1 to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on CCL2-induced ERK phosphorylation, a downstream signaling event of CCR2 activation.
Materials:
-
CCR2-expressing cells
-
Recombinant human CCL2/MCP-1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed CCR2-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with CCL2/MCP-1 for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-p-ERK primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Quantify the band intensities and determine the effect of this compound on ERK phosphorylation.
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing INCB3344 Dose for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INCB3344, a potent and selective CCR2 antagonist. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and curated data to facilitate the optimization of this compound dosage for maximal therapeutic effect in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by binding to CCR2 and inhibiting the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2] This blockade prevents the recruitment of monocytes and macrophages to sites of inflammation, which is a key process in many inflammatory and autoimmune diseases.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective antagonist for CCR2. It exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, such as CCR1 and CCR5.[3]
Q3: What are the key in vitro effects of this compound?
A3: In vitro, this compound potently inhibits the binding of CCL2 to both human and murine CCR2 with nanomolar efficacy.[4] It also demonstrates dose-dependent inhibition of CCL2-mediated functional responses, including ERK phosphorylation and chemotaxis.[1]
Q4: What is the oral bioavailability of this compound in preclinical models?
A4: this compound has good oral bioavailability in rodents. In mice, the oral bioavailability has been reported to be 47%.[4]
Q5: In which in vivo models has this compound shown efficacy?
A5: this compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[1][5]
Troubleshooting Guides
This section addresses common challenges that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: Why am I observing a higher IC50 value in my cell-based chemotaxis assay compared to published biochemical binding assays?
-
Answer: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:
-
Cellular ATP Concentrations: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the target kinase. In contrast, intracellular ATP levels are significantly higher, which can lead to increased competition for ATP-competitive inhibitors and a higher apparent IC50.
-
Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the concentration available to bind to CCR2.
-
Issue 2: High background or non-specific inhibition in in vitro assays.
-
Question: I am observing a high background signal or what appears to be non-specific inhibition in my assay. What could be the cause?
-
Answer: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. To address this:
-
Visual Inspection: Examine your compound in solution for any cloudiness or precipitate.
-
Dose-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve.
-
Detergent Inclusion: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent, such as Triton X-100, in the assay buffer to disrupt potential aggregates. A significant reduction in inhibition in the presence of the detergent suggests aggregation was the issue.
-
Issue 3: Variability in in vivo study results.
-
Question: My in vivo results with this compound are not consistent across experiments. What are some potential sources of variability?
-
Answer: In vivo studies can be influenced by several factors:
-
Animal Strain and Sex: Different mouse or rat strains can exhibit varying responses to inflammatory stimuli and therapeutic interventions. Sex differences in metabolism and immune responses can also play a role.
-
Disease Model Induction: The severity and progression of induced models like EAE can be sensitive to the specific protocol, including the dose and batch of reagents like Pertussis toxin. Standardization of the induction protocol is critical.
-
Drug Formulation and Administration: Ensure the compound is fully solubilized and administered consistently. The timing of administration relative to disease induction or challenge is also crucial.
-
Pharmacokinetics: The relatively short half-life of some CCR2 antagonists may require more frequent dosing (e.g., every 6-8 hours) to maintain therapeutic concentrations.
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1 |
| Binding Antagonism | Murine | mCCR2 | 9.5 |
| Binding Antagonism | Rat | rCCR2 | 7.3 |
| Binding Antagonism | Cynomolgus | cCCR2 | 16 |
| Chemotaxis | Human | hCCR2 | 3.8 |
| Chemotaxis | Murine | mCCR2 | 7.8 |
| Chemotaxis | Rat | rCCR2 | 2.7 |
| Chemotaxis | Cynomolgus | cCCR2 | 6.2 |
Data sourced from MedchemExpress.[4]
Table 2: In Vivo Dose-Dependent Efficacy of this compound in a Thioglycolate-Induced Peritonitis Model
| Dose (mg/kg, BID, oral) | Inhibition of Monocyte Influx (%) |
| 30 | 36 |
| 60 | 55 |
| 100 | 73 |
Data adapted from ResearchGate.[5]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg, oral) | 10 |
| AUC (nM*h) | 2664 (Balb/c) / 3888 (Balb/c) |
| Oral Bioavailability (%) | 47 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and execution.
1. In Vitro Chemotaxis Assay
-
Objective: To determine the ability of this compound to inhibit CCL2-induced cell migration.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Recombinant human CCL2 (hCCL2).
-
This compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (5 µm pore size for a 24-well plate).
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Fluorescence Plate Reader.
-
-
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium to a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Assay Setup:
-
Add assay medium containing hCCL2 (at a pre-determined optimal concentration) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add the cell suspension and the different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate according to the manufacturer's instructions.
-
Alternatively, aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.
-
-
Data Analysis: Plot the fluorescence signal against the log concentration of this compound to determine the IC50 value.
-
2. In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.
-
Materials:
-
C57BL/6 mice.
-
Keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral gavage.
-
Calipers for measuring ear or paw thickness.
-
-
Procedure:
-
Sensitization (Day 0):
-
Prepare an emulsion of KLH or mBSA in CFA/IFA.
-
Immunize mice via intraperitoneal injection with the emulsion.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle at the desired dose and frequency. Dosing can be prophylactic (starting at sensitization) or therapeutic (starting before challenge).
-
-
Challenge (Day 5-7):
-
Measure the baseline thickness of one ear or hind paw.
-
Inject a solution of KLH or mBSA in PBS intradermally into the pinna of the ear or the footpad. Inject the contralateral ear/paw with PBS as a control.
-
-
Measurement (24 hours post-challenge):
-
Measure the thickness of both the antigen-challenged and PBS-injected ears/paws.
-
-
Data Analysis: The DTH response is calculated as the difference in swelling between the antigen-challenged and PBS-injected sites. Compare the DTH response in the this compound-treated groups to the vehicle-treated group.
-
3. In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Objective: To assess the therapeutic potential of this compound in a model of multiple sclerosis.
-
Materials:
-
C57BL/6 mice.
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTx).
-
This compound formulated for oral gavage or intraperitoneal injection.
-
-
Procedure:
-
Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Immunize mice subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.
-
Administer PTx intraperitoneally on Day 0 and Day 2 post-immunization.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle at the desired dose and schedule. Treatment can be prophylactic (starting at or before induction) or therapeutic (starting at the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualization
The following diagram illustrates the CCR2 signaling pathway, which is inhibited by this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting INCB3344 instability in solution
Welcome to the technical support center for INCB3344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound in solution to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1] This interaction is crucial for the migration of monocytes and other immune cells to sites of inflammation. By blocking this signaling pathway, this compound can reduce tissue inflammation, making it a valuable tool for studying inflammatory diseases.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4]
Q3: How should I store my this compound stock solution to ensure its stability?
To maintain the stability of your this compound stock solution, it is crucial to adhere to the following storage conditions:
-
For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.[4]
-
For short-term storage (up to 1 month), the stock solution can be kept at -20°C.[4]
-
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Lower the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a formulation with solubilizing agents: For in vivo studies, formulations of this compound have been prepared using agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline, which can enhance solubility.[4]
-
Sonication: Gentle sonication after dilution may help to redissolve small precipitates.[4]
Q5: How can I be sure that my this compound is active in my experiments?
The activity of this compound can be confirmed by observing a dose-dependent inhibition of CCL2-mediated responses.[1] This can be assessed through various functional assays, such as:
-
Chemotaxis assays: Measuring the inhibition of monocyte migration towards a CCL2 gradient.
-
Signaling pathway analysis: Assessing the inhibition of downstream signaling molecules of CCR2, such as the phosphorylation of ERK (extracellular signal-regulated kinase).[1]
Data Presentation
Table 1: Potency of this compound
| Assay Type | Species | IC50 Value |
| CCR2 Binding Antagonism | Human (hCCR2) | 5.1 nM |
| CCR2 Binding Antagonism | Murine (mCCR2) | 9.5 nM |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM |
| Chemotaxis Antagonism | Murine (mCCR2) | 7.8 nM |
Data sourced from MedchemExpress and PubMed.[2][4]
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-binding tips
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause: The compound has low aqueous solubility and is precipitating out of solution upon dilution from the organic stock.
-
Troubleshooting Steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its effect on the biological system and on the solubility of your compound.
-
Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can improve solubility. The addition of solubilizing agents or excipients, such as cyclodextrins, may also be explored, but these must be tested for compatibility with your assay.
-
Sonication/Vortexing: Gentle sonication or vortexing after dilution can sometimes help to dissolve small precipitates, but this may not be a long-term solution if the compound is inherently insoluble.
-
Issue 2: I am observing a loss of this compound activity over time in my experiment.
-
Possible Cause: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or presence of certain enzymes in cell culture media).
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Minimize Exposure to Harsh Conditions: Protect the solution from light by using amber tubes or covering the container with aluminum foil. Minimize the time the compound spends at elevated temperatures.
-
Replenish the Compound: For long-term experiments, consider replenishing the compound by performing partial media changes with freshly diluted this compound.
-
Assess Stability in Experimental Media: To confirm instability, incubate this compound in your experimental media for the duration of your experiment and then test its activity in a functional assay.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability in solution.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
INCB3344 Preclinical Safety & Toxicology Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential toxicity of INCB3344 observed in preclinical animal studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity concern identified for this compound in preclinical studies?
The primary concern identified for this compound is its potential for cardiotoxicity due to off-target effects on the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1] this compound was not advanced as a clinical candidate because of its moderate hERG activity.[1] Inhibition of the hERG channel can lead to a delay in cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram (ECG) and can increase the risk of serious cardiac arrhythmias.
Q2: Has this compound undergone formal toxicology studies in animals?
While specific toxicology reports for this compound are not publicly available in the provided search results, it is standard practice for a compound at this stage of development to have undergone preclinical safety evaluation. For instance, a similar dual CCR2 and CCR5 antagonist from the same company (INCB10820/PF-4178903) was evaluated in 28-day toxicology studies before being selected as a clinical candidate. It is highly probable that this compound was also assessed in toxicology studies to inform the decision to halt its development.
Q3: Were there any other significant toxicities reported in animal efficacy studies?
The available literature focuses on the efficacy of this compound in various animal models of inflammatory diseases, such as experimental autoimmune encephalomyelitis and inflammatory arthritis.[2][3] These studies report therapeutic effects without detailing specific adverse events or toxicities at the doses used. The absence of reported toxicity in these efficacy studies does not preclude the existence of findings in formal, higher-dose toxicology studies.
Troubleshooting Guide for In-Vivo Experiments
This guide is intended to help researchers identify and troubleshoot potential toxicity-related issues during their experiments with this compound.
| Observed Issue | Potential Cause (related to this compound) | Recommended Action |
| Sudden death in animals, particularly during or shortly after dosing. | Potential cardiotoxicity (arrhythmia) due to hERG channel inhibition, especially at higher doses or with rapid intravenous administration. | - Review dosing regimen and consider administration via a slower infusion rate for intravenous studies.- If possible, conduct ECG monitoring to assess for QT interval prolongation.- Consider using a lower dose or a different CCR2 antagonist with a more favorable cardiac safety profile. |
| Lethargy, reduced activity, or changes in behavior. | This is a non-specific sign of toxicity and could be related to various off-target effects. | - Perform a thorough clinical examination of the animals.- Collect blood samples for hematology and clinical chemistry analysis to assess organ function.- At the end of the study, conduct a comprehensive gross necropsy and histopathological examination of major organs. |
| Unexpected changes in immune cell populations beyond the expected reduction in monocytes/macrophages. | While this compound is highly selective for CCR2, off-target effects on other receptors or direct cellular toxicity at high concentrations cannot be entirely ruled out.[2][4] | - Perform comprehensive immunophenotyping of blood and tissue samples to characterize changes in various immune cell subsets.- Correlate any unexpected immunological findings with clinical observations and histopathology. |
Data Presentation
In-Vitro hERG Activity
| Compound | Assay Type | IC50 (μM) | Reference |
| This compound | Dofetilide Binding Assay | 13 | [1] |
Preclinical Efficacy Models and Dosing
The following table summarizes dosing regimens used in various preclinical efficacy studies where overt toxicity was not reported as a primary finding. This information may be useful for dose selection in new experiments, keeping in mind that the absence of reported toxicity in these specific models does not confirm safety at these or higher doses.
| Animal Model | Species | Dose(s) | Route of Administration | Reported Outcome | Reference |
| Delayed-Type Hypersensitivity | Mouse | 30, 60, 100 mg/kg BID | Oral | Dose-dependent inhibition of macrophage influx. | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Not specified | Significant reduction in disease severity. | [2][3] |
| Inflammatory Arthritis | Rat | Not specified | Not specified | Significant reduction in disease severity. | [2][3] |
Experimental Protocols
hERG (human Ether-a-go-go-Related Gene) Channel Inhibition Assay (Dofetilide Binding Assay)
While the specific protocol used for this compound is not detailed in the provided search results, a typical radioligand binding assay to assess hERG affinity would involve the following general steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG (KCNH2) gene are cultured to ensure sufficient expression of the channel protein.
-
Membrane Preparation: The cultured cells are harvested, and a crude membrane preparation is isolated through homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole) in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Scintillation Counting: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known hERG blocker) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by fitting the data to a concentration-response curve.
Visualizations
Caption: Mechanism of this compound as a CCR2 antagonist.
Caption: A typical workflow for preclinical toxicology studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in INCB3344 experiments
Welcome to the technical support center for INCB3344. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and standardized protocols to help minimize variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling and use of this compound.
1. General Handling and Storage
-
Q1: How should I prepare and store stock solutions of this compound to ensure stability?
-
A: Proper storage is critical for maintaining the integrity of this compound.[1] Stock solutions should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2] Protect the compound from light by using amber vials or by wrapping tubes in foil.[1]
-
-
Q2: I'm observing precipitation of this compound when I dilute it into my aqueous assay buffer. What can I do?
-
A: Poor aqueous solubility is a common issue with small molecule inhibitors.[2] First, ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is low, typically less than 0.5%, to avoid solvent-induced artifacts.[2] If precipitation still occurs, consider lowering the final compound concentration, using a different buffer system, or adjusting the pH.[1] Gentle warming or sonication can help dissolve the compound, but should be done cautiously to avoid degradation.[3]
-
2. In Vitro Assay Variability
-
Q3: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
-
A: Inconsistent results can stem from several sources.[2] Key factors include:
-
Cell Culture Conditions: Variations in cell passage number, cell confluency, and serum batch can significantly impact cellular responses. It is crucial to standardize your cell culture protocol and regularly test for mycoplasma contamination.[2]
-
Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Use the same batch of critical reagents, like serum, for a set of comparative experiments.[2]
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of variability.[4] Calibrate pipettes regularly and use consistent techniques, especially for serial dilutions.[2]
-
Compound Stability: As mentioned in Q1, ensure your this compound stock is stable and prepare fresh dilutions for each experiment.[2]
-
-
-
Q4: The inhibitory effect of this compound seems to diminish over the course of a long-term experiment (e.g., >24 hours). Why?
-
A: This could be due to the metabolic instability or degradation of this compound in the culture medium.[3] To address this, you can replenish the compound by performing partial or full media changes with fresh this compound at regular intervals.[3] It may also be beneficial to assess the compound's stability in your specific culture medium over time.
-
3. Troubleshooting Unexpected Results
-
Q5: My vehicle control (DMSO) is showing a biological effect. What should I do?
-
Q6: How can I confirm that the observed effects are due to on-target inhibition of CCR2?
-
A: Distinguishing on-target from off-target effects is vital.[2] Consider the following strategies:
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not produce the same phenotype.[3]
-
Rescue Experiments: If possible, overexpressing the target protein (CCR2) could potentially rescue the phenotype, indicating an on-target effect.[2]
-
Use a Structurally Unrelated Inhibitor: Employing a different CCR2 antagonist with a distinct chemical structure can help confirm that the observed effect is due to CCR2 inhibition.[2][3]
-
-
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across different species and assay formats.
Table 1: this compound IC50 Values in Radioligand Binding Assays [5][6]
| Target Species | Target Receptor | IC50 (nM) |
| Human | hCCR2 | 5.1 |
| Mouse | mCCR2 | 9.5 |
| Rat | rCCR2 | 7.3 |
| Cynomolgus | cCCR2 | 16 |
Table 2: this compound IC50 Values in Chemotaxis Functional Assays [5][6]
| Target Species | Target Receptor | IC50 (nM) |
| Human | hCCR2 | 3.8 |
| Mouse | mCCR2 | 7.8 |
| Rat | rCCR2 | 2.7 |
| Cynomolgus | cCCR2 | 6.2 |
Signaling Pathway and Workflow Diagrams
Visual aids to understand the mechanism of action and critical experimental steps.
Caption: Simplified CCR2 signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for variable this compound results.
Detailed Experimental Protocol: Chemotaxis Assay
This protocol provides a detailed methodology for a Transwell/Boyden chamber chemotaxis assay to measure the functional inhibition of CCR2 by this compound, with specific steps to minimize variability.
Objective: To determine the IC50 of this compound by measuring its ability to inhibit CCL2-induced migration of CCR2-expressing cells (e.g., THP-1 monocytes).
Materials:
-
Cells: THP-1 cells (or other CCR2-expressing cell line) at a low, consistent passage number.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA). Use a single lot of BSA for all related experiments.
-
Control Medium: Assay medium without chemoattractant.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or similar fluorescence-based cell viability stain.
-
Instrumentation: Fluorescence plate reader, calibrated multichannel pipettes.
Procedure:
-
Cell Preparation (Day of Assay):
-
Culture THP-1 cells under standardized conditions. Use cells in the logarithmic growth phase with >95% viability.
-
Harvest cells and wash once with pre-warmed assay medium.
-
Resuspend the cells in assay medium to a final concentration of 2 x 10^6 cells/mL. Ensure a homogenous single-cell suspension.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay medium from a fresh aliquot of DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is identical and ≤ 0.1%.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of assay medium containing CCL2 to the lower wells of a 24-well plate. The optimal CCL2 concentration should be pre-determined via a dose-response curve (typically the EC80 concentration).
-
For negative control wells (random migration), add 600 µL of control medium.
-
For positive control wells (maximum migration), add 600 µL of assay medium with CCL2 and the vehicle control.
-
-
Cell Pre-incubation: In a separate 96-well plate, mix equal volumes of the cell suspension (from step 1) and the compound dilutions (from step 2). This creates the final cell suspension with the desired inhibitor concentrations. Incubate for 30 minutes at 37°C.[7]
-
Upper Chamber: After pre-incubation, gently mix the cell suspensions and add 100 µL to the top of each Transwell insert.
-
-
Incubation:
-
Place the 24-well plate with inserts into a 37°C, 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically to achieve a good signal window for migration.[7]
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts. To remove non-migrated cells, gently wipe the top of the membrane with a cotton swab.
-
Transfer 100 µL from the lower chamber of each well to a black, clear-bottom 96-well plate.
-
Add 100 µL of Calcein-AM solution (at 2x final concentration) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Read the fluorescence on a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence from the negative control (random migration) wells from all other readings.
-
Normalize the data by setting the positive control (vehicle-treated, CCL2-stimulated) as 100% migration.
-
Plot the percent inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CCR | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting INCB3344 in Chemotaxis Assays
Welcome to the technical support center for researchers utilizing INCB3344. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro chemotaxis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by binding to CCR2 and inhibiting the downstream signaling and cellular functions induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[2] This includes blocking ERK phosphorylation and, consequently, chemotaxis.[1][3] The binding of this compound to CCR2 is rapid and reversible.[2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay and the species. A summary of reported values is provided in the table below.
| Assay Type | Species | Cell Line/System | Target | IC50 (nM) |
| Binding | Human | - | hCCR2 | 5.1[4][5] |
| Binding | Murine | WEHI-274.1 cells | mCCR2 | 9.5 - 10 ± 5[4][6] |
| Binding | Rat | - | rCCR2 | 7.3[4] |
| Binding | Cynomolgus | - | cCCR2 | 16[4] |
| Chemotaxis | Human | - | hCCR2 | 3.8[4][5] |
| Chemotaxis | Murine | - | mCCR2 | 7.8[4][5] |
| Chemotaxis | Rat | - | rCCR2 | 2.7[4] |
| Chemotaxis | Cynomolgus | - | cCCR2 | 6.2[4] |
Q3: Is this compound selective for CCR2?
Yes, this compound is a highly selective antagonist for CCR2. It exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors such as CCR1 and CCR5.[1][3][7]
Troubleshooting Guide: this compound Not Showing Expected Inhibition of Chemotaxis
If you are not observing the expected inhibition of chemotaxis with this compound in your experiments, several factors could be at play, ranging from compound handling to experimental setup and cell-specific characteristics. This guide will walk you through a series of troubleshooting steps to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Chemotaxis Assays
Caption: A step-by-step workflow to diagnose issues with this compound in chemotaxis assays.
Compound Handling and Storage
Issue: The potency of this compound can be compromised by improper handling, storage, or solubility issues.
Troubleshooting Steps:
-
Solubility: this compound is practically insoluble in water.[8] It is typically dissolved in a solvent like DMSO to create a stock solution.[8]
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer (e.g., RPMI), ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Be aware that diluting a DMSO stock into an aqueous buffer can sometimes lead to precipitation of the compound. Visually inspect your diluted solutions for any signs of precipitation.
-
-
Storage:
-
Fresh Preparations:
-
Recommendation: Prepare fresh dilutions of this compound in your assay medium for each experiment from a frozen stock.
-
Experimental Controls and Setup
Issue: Lack of proper controls or suboptimal assay conditions can lead to misleading results.
Troubleshooting Steps:
-
Positive and Negative Controls:
-
Recommendation: Always include a positive control (chemoattractant alone, e.g., CCL2) to confirm that the cells are capable of chemotaxis, and a negative control (medium without chemoattractant) to measure basal random migration.
-
-
Vehicle Control:
-
Recommendation: Include a vehicle control where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help to rule out any effects of the solvent on chemotaxis.
-
-
Chemoattractant Concentration:
-
Recommendation: The concentration of the chemoattractant (e.g., CCL2) is critical. Too high a concentration can lead to receptor saturation and desensitization, making it difficult to observe inhibition. Perform a dose-response curve for your chemoattractant to determine the optimal concentration that induces a robust but submaximal chemotactic response (typically the EC50 or EC80).
-
-
Assay Incubation Time:
-
Recommendation: The optimal incubation time can vary between cell types. A time course experiment should be performed to determine the point of maximal migration without excessive random movement.
-
This compound Concentration and Pre-incubation
Issue: The concentration of this compound and the pre-incubation time with the cells are crucial for effective receptor blockade.
Troubleshooting Steps:
-
Dose-Response Curve:
-
Recommendation: Perform a full dose-response curve for this compound to determine its IC50 in your specific assay system. This will help to verify if the compound is active but at a different potency than expected.
-
-
Pre-incubation Time:
-
Recommendation: Pre-incubate the cells with this compound before adding them to the chemotaxis chamber. A pre-incubation time of 30-60 minutes at 37°C is generally sufficient to allow for the antagonist to bind to CCR2.
-
Cell-Specific Factors
Issue: The responsiveness of cells to CCR2 antagonists can be influenced by several biological factors.
Troubleshooting Steps:
-
CCR2 Expression Levels:
-
Recommendation: Confirm that your cells of interest express sufficient levels of CCR2 on their surface. This can be done using techniques like flow cytometry or western blotting. Low or absent CCR2 expression will result in a lack of response to both CCL2 and this compound.
-
-
Cell Health and Viability:
-
Recommendation: Ensure that the cells are healthy and viable. Stressed or unhealthy cells may not migrate efficiently. Perform a viability assay (e.g., trypan blue exclusion) before each experiment.
-
-
Receptor Internalization:
-
Recommendation: CCR2, like many GPCRs, can undergo internalization upon ligand binding. While this compound is an antagonist, it's worth considering if prolonged exposure could lead to receptor internalization in your specific cell type, thereby reducing the number of receptors available for CCL2-mediated chemotaxis. This could potentially mask the inhibitory effect at later time points.
-
-
Biased Signaling:
-
Recommendation: Some antagonists can exhibit "biased signaling," where they block certain downstream pathways while activating others. While there is no direct evidence of this compound acting as a biased agonist, it is a theoretical possibility in complex biological systems.
-
Experimental Protocols
General Chemotaxis Assay Protocol (Boyden Chamber/Transwell Assay)
This protocol provides a general framework. Optimization of cell number, chemoattractant concentration, and incubation time is essential for each specific cell type and experimental setup.
Materials:
-
CCR2-expressing cells (e.g., monocytes, macrophages, or a cell line like THP-1)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
Chemoattractant (e.g., recombinant human or mouse CCL2/MCP-1)
-
This compound
-
DMSO (for stock solution)
-
Transwell inserts (typically 5 or 8 µm pore size, depending on cell type)
-
24-well companion plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM) or reagents for staining (e.g., crystal violet)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For some cell types, serum-starve the cells for 2-24 hours in chemotaxis medium to reduce basal activation.
-
Harvest cells and resuspend them in chemotaxis medium at the desired concentration (e.g., 1 x 10^6 cells/mL). Check cell viability.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in chemotaxis medium.
-
Prepare the chemoattractant (CCL2) at the desired concentration in chemotaxis medium.
-
-
Pre-incubation with this compound:
-
In a separate tube or plate, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the 24-well plate. For the negative control, add chemotaxis medium only.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (e.g., 2-6 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the top of the insert membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane using one of the following methods:
-
Staining: Fix and stain the cells with a dye like crystal violet. Elute the dye and measure the absorbance.
-
Fluorescence: If using a fluorescent dye like Calcein-AM, either pre-label the cells before the assay or lyse the migrated cells and measure the fluorescence in the lower chamber.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control (CCL2 alone).
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Diagram: CCR2 Signaling Pathway
Caption: Simplified signaling pathway of CCR2 activation by CCL2 and its inhibition by this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Technical Support Center: INCB3344 & CCR2 Binding
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the binding characteristics of the CCR2 antagonist, INCB3344.
Frequently Asked Questions (FAQs)
Q1: Is the binding of this compound to the CCR2 receptor reversible?
Yes, the binding of this compound to the human CCR2 (hCCR2) receptor is rapid and reversible[1]. This characteristic is crucial for understanding its mechanism of action and for designing experiments to assess its potency and efficacy.
Q2: What is the binding affinity of this compound for CCR2?
This compound binds to human CCR2 with high affinity, exhibiting a dissociation constant (Kd) of approximately 5 nM[1]. For murine CCR2 (mCCR2), a kinetic dissociation binding constant (KD) of 7.6 nM has been reported[2].
Q3: How potent is this compound at inhibiting CCR2 function?
This compound is a potent antagonist of CCR2. Its potency has been demonstrated in various assays, including binding antagonism and inhibition of chemotaxis. The IC50 values for this compound are summarized in the table below.
Q4: Is this compound selective for CCR2?
Yes, this compound is a selective CCR2 antagonist. It exhibits more than 100-fold selectivity for CCR2 over other closely related chemokine receptors like CCR1 and CCR5[3][4]. It has also been tested against a broad panel of other G protein-coupled receptors, ion channels, and transporters, showing IC50 values of over 1 μM[5][6].
Q5: Can this compound be used in rodent models?
Yes, this compound is active against both human and rodent CCR2, making it a suitable tool for target validation in rodent models of disease[4]. It has demonstrated efficacy in various animal models, including those for delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis[7][8].
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in functional assays.
-
Possible Cause: Cell-based functional assays, such as chemotaxis, can be influenced by various factors. High expression levels of CCR2 in recombinant cell lines can sometimes lead to an underestimation of a compound's potency.
-
Recommendation: It is advisable to use cells endogenously expressing CCR2, such as the murine monocyte cell line WEHI-274.1, for more physiologically relevant results[5][6]. Additionally, ensure that the concentration of the chemoattractant (e.g., CCL2) used is near its EC50 for optimal assay sensitivity.
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
-
Possible Cause: Achieving sustained high levels of receptor occupancy is often necessary for in vivo efficacy of CCR2 antagonists[2]. The pharmacokinetic properties of this compound, such as its half-life, will influence the dosing regimen required to maintain sufficient receptor occupancy.
-
Recommendation: Conduct pharmacokinetic studies to determine the optimal dosing schedule. The reported oral bioavailability of this compound in mice is 47%, with a plasma half-life of approximately 1.6 hours[8][9]. Consider these parameters when designing in vivo experiments.
Issue 3: Observing unexpected off-target effects.
-
Possible Cause: While this compound is highly selective, it is always good practice to rule out off-target effects.
-
Recommendation: When feasible, include control experiments with cell lines that do not express CCR2 to confirm that the observed effects are mediated by the target receptor. Additionally, consider using a structurally unrelated CCR2 antagonist as a comparator to strengthen the evidence for on-target activity.
Data Presentation
Table 1: Binding and Functional Potency of this compound
| Species | Assay Type | Target | IC50 / Kd | Reference |
| Human | Binding Antagonism | hCCR2 | 5.1 nM (IC50) | [4][5] |
| Human | Binding Affinity | hCCR2 | ~5 nM (Kd) | [1] |
| Human | Chemotaxis | hCCR2 | 3.8 nM (IC50) | [4][5] |
| Murine | Binding Antagonism | mCCR2 | 9.5 nM (IC50) | [4][5] |
| Murine | Binding Affinity | mCCR2 | 7.6 nM (KD) | [2] |
| Murine | Binding Antagonism | mCCR2 | 10 ± 5 nM (IC50) | [5] |
| Murine | Chemotaxis | mCCR2 | 7.8 nM (IC50) | [4][5] |
| Rat | Binding Antagonism | rCCR2 | 7.3 nM (IC50) | [5][6] |
| Rat | Chemotaxis | rCCR2 | 2.7 nM (IC50) | [5][6] |
| Cynomolgus | Binding Antagonism | cCCR2 | 16 nM (IC50) | [5][6] |
| Cynomolgus | Chemotaxis | cCCR2 | 6.2 nM (IC50) | [5][6] |
Table 2: Kinetic Parameters of [3H]this compound Binding to Murine CCR2
| Parameter | Value | Reference |
| Dissociation Rate (koff) | 0.227 min⁻¹ | [2] |
| Residence Time (RT) | 4.4 min | [2] |
Experimental Protocols
CCR2 Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or CHO cells transiently expressing murine CCR2.
-
Radioligand: [³H]this compound or ¹²⁵I-labeled mCCL2.
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL[10].
-
Assay Setup (in a 96-well plate, in triplicate):
-
Add 50 µL of radioligand (e.g., 5 nM [³H]this compound or ~50 pM ¹²⁵I-mCCL2) to all wells[2][10].
-
Add 100 µL of the cell suspension to all wells[10].
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation[10]. For kinetic experiments, incubate at 25°C[2].
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold[10].
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity[10].
-
Data Analysis: Subtract non-specific binding from all other readings to determine specific binding. Calculate IC50 values using non-linear regression.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: CCR2-expressing cells (e.g., WEHI-274.1).
-
Chemoattractant: Murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 1% BSA.
-
Chemotaxis Plate: 96-well plate with a porous membrane insert (e.g., 5 µm pore size).
-
Fluorescent Dye: CyQuant or similar cell quantification reagent.
Procedure:
-
Cell Preparation: Harvest cells and resuspend in assay medium to 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Lower Wells: Add assay medium containing mCCL2 (at its EC50 concentration) with or without serially diluted this compound.
-
Upper Inserts: Add the cell suspension.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours[10].
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
Add a cell lysis buffer containing a fluorescent dye to the lower wells[10].
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the maximal cell migration (IC50).
Visualizations
Caption: Reversible binding of this compound to CCR2 blocks CCL2-mediated signaling.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CCR | TargetMol [targetmol.com]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Challenges in translating INCB3344 results from in vitro to in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INCB3344, a potent and selective CCR2 antagonist. It addresses common challenges encountered when translating in vitro findings to in vivo experimental models.
Troubleshooting Guide & FAQs
This section is designed to help researchers troubleshoot and understand potential discrepancies between in vitro and in vivo results with this compound.
Q1: My in vivo model is not showing the expected efficacy for this compound, despite observing potent inhibition of chemotaxis in vitro. What are the potential reasons?
A1: A lack of correlation between potent in vitro activity and in vivo efficacy can stem from several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).
-
Pharmacokinetics/Exposure: While this compound has good oral bioavailability in rodents (47% in mice), its half-life and clearance might lead to insufficient target coverage over the dosing interval in your specific model.[1][2][3] Consider the following:
-
Dosing Regimen: Ensure the dose and frequency are sufficient to maintain a plasma concentration above the IC90 for the duration of the critical biological process you are studying. For example, in a mouse model of delayed-type hypersensitivity, doses of 30-100 mg/kg administered twice daily (BID) were required to see a dose-dependent inhibition of macrophage influx.[4]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the absorption rate and overall exposure. Intraperitoneal injection has been used in some studies to ensure consistent delivery.[1][5]
-
Metabolism: Species-specific differences in drug metabolism can alter exposure.
-
-
Target Engagement: It is crucial to confirm that this compound is engaging with its target, CCR2, in your in vivo model. A whole blood binding assay can be utilized to monitor the pharmacodynamic activity of CCR2 antagonists in preclinical models.[6] This can help determine if the administered dose is sufficient to occupy the CCR2 receptors on circulating monocytes.
-
Model-Specific Biology: The complexity of the in vivo environment can introduce factors not present in simplified in vitro chemotaxis assays.
-
Redundancy in Chemokine Pathways: While CCR2 is a major receptor for monocyte migration, other chemokine receptors and pathways might compensate for its inhibition in your specific disease model.[7]
-
Disease Pathology: The role of CCR2+ monocytes may vary depending on the stage of the disease. For instance, some studies suggest that the timing of CCR2 inhibition is critical for therapeutic effect.[8]
-
Q2: How do I select the appropriate dose and administration route for my in vivo study with this compound?
A2: The optimal dose and route depend on the animal model, the disease being studied, and the desired level of target inhibition. Based on published studies:
-
Oral Administration: In mice, a dose of 30 mg/kg has been used, which results in an AUC of 2664 nM*h.[1]
-
Intraperitoneal (i.p.) Injection: A dose of 30 mg/kg/day has been shown to reduce macrophage accumulation in the artery wall in a mouse model of hypertension.[5]
-
Subcutaneous (s.c.) Administration: A dose of 100 mg/kg once daily (QD) was used in a mouse EAE model to achieve approximately 75% CCR2 inhibition at trough (24 hours post-dose).[9]
It is recommended to perform a pilot PK/PD study in your specific animal strain to establish the dose that achieves the desired target engagement over time.
Q3: Are there significant species differences in the potency of this compound that I should be aware of?
A3: this compound is a potent antagonist for both human and rodent CCR2, which is a significant advantage over many other CCR2 antagonists that have poor activity at the rodent receptor.[9][10][11] However, there are slight variations in potency across species that might be relevant for experimental design.
-
Binding Affinity: The IC50 values for binding antagonism are 5.1 nM for human CCR2 and 9.5 nM for murine CCR2.[1][3]
-
Chemotaxis Inhibition: The IC50 values for antagonism of chemotaxis are 3.8 nM for human CCR2 and 7.8 nM for murine CCR2.[1][3]
While these differences are minor, they underscore the importance of using species-relevant in vitro assays to establish baseline potency before moving into in vivo models.
Q4: I am observing unexpected toxicity or off-target effects in my animals. Is this a known issue with this compound?
A4: this compound has been reported to be highly selective for CCR2. It exhibits over 100-fold selectivity against a panel of other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[2][3][9][10]
However, any small molecule can have unexpected effects in vivo.
-
hERG Activity: It has been noted that this compound has moderate hERG activity (IC50 = 13 µM), which made it unsuitable as a clinical candidate but acceptable as a tool compound for preclinical research.[2] While this is primarily a concern for cardiac safety in humans, high exposures in animal models could potentially lead to cardiovascular-related effects.
-
Vehicle Effects: Ensure that the vehicle used to dissolve and administer this compound is well-tolerated by the animals and does not cause adverse effects on its own. This compound is typically dissolved in DMSO for in vitro use, which needs to be appropriately diluted for in vivo administration.[4]
If you observe unexpected toxicity, consider reducing the dose, changing the administration route, or performing a thorough histological analysis to identify the affected tissues.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species/Cell Line | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1[1][3] |
| Binding Antagonism | Murine | mCCR2 | 9.5[1][3] |
| Binding Antagonism | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5[1] |
| Binding Antagonism | Rat | rCCR2 | 7.3[1] |
| Binding Antagonism | Cynomolgus | cCCR2 | 16[1] |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8[1][3] |
| Chemotaxis Antagonism | Murine | mCCR2 | 7.8[1][3] |
| Chemotaxis Antagonism | Rat | rCCR2 | 2.7[1] |
| Chemotaxis Antagonism | Cynomolgus | cCCR2 | 6.2[1] |
Table 2: Selectivity Profile of this compound
| Target | Species | IC50 |
| CCR1 | Murine | >1 µM[1] |
| CCR5 | Murine | >3 µM[1] |
| Panel of >50 ion channels, transporters, and other GPCRs | Not Specified | >1 µM[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 47%[1][3] |
| AUC (10 mg/kg, oral) | 2664 nM*h[1] |
| Half-life (30 mg/kg, i.p.) | ~12 hours[2] |
| Free Fraction (Mouse Serum) | 15%[2][3] |
| Free Fraction (Human Serum) | 24%[2][3] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is a generalized procedure based on descriptions of CCL2-mediated chemotaxis inhibition by this compound.
-
Cell Culture: Culture a CCR2-expressing cell line (e.g., human monocytes, WEHI-274.1 murine monocytic cells) in appropriate media.
-
Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane).
-
Chemoattractant Preparation: Prepare a solution of the CCR2 ligand (e.g., human or murine CCL2/MCP-1) in assay buffer at a concentration known to induce a robust chemotactic response (e.g., 30 nM).[4]
-
This compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure: a. Add the chemoattractant solution to the lower wells of the chemotaxis chamber. b. Harvest and resuspend the CCR2-expressing cells in assay buffer. c. Pre-incubate the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature. d. Add the cell suspension to the upper wells of the chamber. e. Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Quantification: a. After incubation, remove the non-migrated cells from the top of the membrane. b. Fix and stain the migrated cells on the underside of the membrane. c. Count the migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Thioglycolate-Induced Peritonitis Model
This protocol describes a common model to assess the effect of CCR2 inhibition on inflammatory cell recruitment.[4][9]
-
Animal Model: Use female BALB/c mice (or other suitable strain).
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of 1 ml of 3% thioglycolate broth to each mouse to induce an inflammatory response.
-
This compound Administration: a. Prepare a formulation of this compound suitable for oral gavage or i.p. injection. b. Administer this compound or vehicle control to groups of mice at specified doses (e.g., 30, 60, or 100 mg/kg) and schedules (e.g., BID) starting at the time of thioglycolate injection.
-
Peritoneal Lavage: At a predetermined time point after thioglycolate injection (e.g., 48 hours), euthanize the mice. a. Expose the peritoneal cavity and inject 5-10 ml of ice-cold PBS or saline. b. Gently massage the abdomen to dislodge the cells. c. Aspirate the peritoneal fluid (lavage).
-
Cell Counting and Analysis: a. Determine the total number of cells in the lavage fluid using a hemocytometer or automated cell counter. b. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate between macrophages, neutrophils, and other leukocytes. c. Alternatively, use flow cytometry with specific cell surface markers (e.g., CD11b, F4/80 for macrophages; Ly6G for neutrophils) for more precise quantification.
-
Data Analysis: Compare the total number of recruited cells, and specifically the number of macrophages, between the vehicle-treated and this compound-treated groups.
Mandatory Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.
In Vivo Experimental Workflow: Peritonitis Model
Caption: Workflow for a thioglycolate-induced peritonitis model to test this compound efficacy.
Logic Diagram: In Vitro to In Vivo Discrepancies
Caption: Potential reasons for discrepancies between in vitro and in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB3344 Technical Support Center: Troubleshooting Oral Bioavailability
Welcome to the INCB3344 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments, particularly concerning oral administration and bioavailability. While this compound is reported to have good oral bioavailability in preclinical rodent models, experimental discrepancies can arise. This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in mice?
A1: Published literature indicates that this compound has good oral bioavailability in mice. Studies have reported an oral bioavailability of approximately 47%.[1][2] However, this can be highly dependent on the formulation used for administration due to the compound's low aqueous solubility.
Q2: I am observing lower than expected plasma concentrations of this compound after oral gavage. What are the potential causes?
A2: Lower than expected plasma levels are often linked to issues with the formulation and administration of this compound. Key factors to consider include:
-
Improper Formulation: this compound is practically insoluble in water.[3] Administration in a simple aqueous vehicle will likely result in poor absorption. A suitable formulation with solubilizing agents is crucial.
-
Compound Precipitation: If the compound precipitates out of the formulation vehicle before or after administration, its absorption will be significantly reduced.
-
Dosing Inaccuracy: Errors in dose calculation, preparation, or the volume administered can lead to lower systemic exposure.
-
Animal-related Factors: The health, fasting state, and gastrointestinal motility of the experimental animals can influence drug absorption.
Q3: What is a recommended formulation for the oral administration of this compound in mice?
A3: Due to its poor water solubility, this compound requires a formulation that can maintain its solubility in the gastrointestinal tract. A published study successfully used a formulation consisting of 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[4] It is critical to ensure the compound is fully dissolved in the vehicle before administration.
Q4: How does this compound work?
A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[5][6] CCR2 and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this receptor, this compound inhibits the migration of these immune cells.[5][7]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot experiments where the oral bioavailability of this compound is lower than anticipated.
Problem: Low or Variable Plasma Exposure After Oral Dosing
1. Review Your Formulation Protocol
-
Solubility is Key: Given that this compound is insoluble in water, the choice of vehicle is the most critical factor.[3]
-
Recommended Action: Use a vehicle containing solubilizing agents. Avoid simple aqueous suspensions. Refer to the sample formulation protocol below.
-
-
Ensure Complete Dissolution: The compound must be fully dissolved in the vehicle.
-
Recommended Action: After adding this compound to the vehicle, vortex and sonicate until no visible particles remain.[3] A clear solution is indicative of complete dissolution.
-
2. Check for Compound Precipitation
-
Pre-dosing: Observe the formulation for any signs of precipitation after preparation and before administration.
-
Post-dosing: While difficult to observe directly, precipitation in the gastrointestinal tract can be a cause of low absorption.
-
Recommended Action: Using a formulation with surfactants and co-solvents, such as the one described below, helps maintain the drug in solution upon dilution with gastric fluids.
-
3. Verify Dosing Procedure
-
Accurate Administration: Ensure the full intended dose is delivered to the stomach.
-
Recommended Action: Use appropriate oral gavage techniques. Check for any leakage from the mouth during or after dosing. Ensure the gavage needle is correctly placed.
-
Experimental Protocols
Sample Formulation for Oral Administration in Mice
This protocol is based on a successful formulation reported in the literature.[4]
| Component | Percentage | Purpose |
| N-methyl-2-pyrrolidone (NMP) | 5% | Co-solvent |
| Solutol HS-15 | 5% | Surfactant/Solubilizer |
| Polyethylene glycol 400 (PEG-400) | 30% | Co-solvent/Vehicle |
| Citric Acid (10 mM) | 60% | Aqueous phase |
Preparation Steps:
-
Weigh the required amount of this compound.
-
In a sterile container, combine the NMP, Solutol HS-15, and PEG-400.
-
Add the this compound to the solvent mixture.
-
Vortex and sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Add the 10 mM citric acid solution and mix thoroughly.
-
Visually inspect the final formulation to ensure there is no precipitation before administration.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the pharmacokinetic profile of this compound in male C57BL/6 mice after a single oral dose. This data can serve as a reference for your experimental outcomes.
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 30 mg/kg | 1853 ± 398 | 2.0 | 10565 ± 1530 |
| 100 mg/kg | 4683 ± 1030 | 4.0 | 44111 ± 6980 |
Data presented as mean ± SEM. Data extracted from a published study for reference.[4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CCR2 antagonist.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for in vivo oral bioavailability studies.
References
- 1. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: INCB3344 Dose-Response Curve Optimization
This technical support guide is designed for researchers, scientists, and drug development professionals working with INCB3344. It provides troubleshooting advice, detailed experimental protocols, and quantitative data to assist in the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Q1: Why is my dose-response curve not reaching a plateau (i.e., not "bottoming out")?
A: An incomplete or flat dose-response curve typically indicates that the concentration range of this compound tested is not wide enough to capture the full inhibitory effect.[1]
-
Troubleshooting Steps:
-
Expand Concentration Range: Significantly broaden the range of concentrations tested. A common practice is to use a log or semi-log dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Given this compound's nanomolar potency, ensure your range extends low enough to see the transition from no effect to partial effect and high enough to see the maximal effect.[2]
-
Verify Compound Activity: Ensure the compound has not degraded. Prepare fresh stock solutions from the solid compound.
-
Check Assay Conditions: Confirm that the concentration of the agonist (e.g., CCL2) is appropriate. The agonist concentration should ideally be around its EC50 or EC80 to create a sufficient assay window for inhibition.
-
Q2: My calculated IC50 value for this compound is significantly different from the published values. What are the potential reasons?
A: Discrepancies in IC50 values can arise from variations in experimental conditions. Published IC50 values for this compound are in the low nanomolar range.[3][4]
-
Potential Causes & Solutions:
-
Assay Type: Different assays (e.g., binding vs. functional chemotaxis) will yield different potency values. Ensure you are comparing your results to the appropriate assay type.[5]
-
Cell Type and Receptor Density: The cell line used, its passage number, and the expression level of the CCR2 receptor can influence the apparent potency.
-
Ligand Concentration: In competitive binding assays, the concentration of the radiolabeled ligand can affect the IC50 value of the competitor.
-
Serum Concentration: this compound has been shown to bind to serum proteins (15% free fraction in mouse serum, 24% in human serum).[2][4] The presence of serum in the assay medium can reduce the free concentration of this compound available to bind to the receptor, leading to a higher apparent IC50. Consider reducing serum concentration or using serum-free media if the assay allows.
-
Incubation Time and Temperature: Ensure incubation times are sufficient to reach equilibrium and that the temperature is consistent with the established protocol.
-
Q3: I am observing high variability in my assay results between replicates or experiments. What are some common sources of error?
A: High variability can compromise the reliability of your dose-response curve and the accuracy of the calculated IC50.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.[6]
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions. Reverse pipetting can help reduce bubbles and improve accuracy.[7]
-
Reagent Preparation: Prepare fresh reagents and agonist dilutions for each experiment.
-
Edge Effects: In 96-well plates, wells on the edge are prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.[6]
-
Data Analysis: Use a non-linear regression model (four-parameter logistic fit) to analyze the data. Ensure you have enough data points on the linear portion of the sigmoidal curve to accurately define the slope.[1]
-
Q4: How should I select the initial concentration range for my dose-response experiment?
A: A well-planned concentration range is critical for generating a complete and informative dose-response curve.
-
Strategy:
-
Start with Published Data: Based on published data, the IC50 of this compound is between 3-10 nM for functional and binding assays.[3][5]
-
Set a Wide Range: Your concentration range should span at least 3-4 orders of magnitude around the expected IC50. A good starting range for this compound would be from 0.1 nM to 1000 nM (1 µM).
-
Use a Logarithmic Scale: Prepare serial dilutions on a logarithmic or semi-logarithmic scale (e.g., 1:3 or 1:10 dilutions) to ensure data points are evenly distributed across the curve.
-
Include Controls: Always include "no drug" (vehicle control) and "no agonist" (negative control) wells to define the top and bottom of the curve.
-
Q5: this compound is not showing the expected efficacy in my in vivo animal model. What should I consider?
A: Lack of in vivo efficacy can be related to pharmacokinetics (PK), pharmacodynamics (PD), or the animal model itself.
-
Considerations:
-
Pharmacokinetics: this compound has a relatively short plasma half-life in mice (~1.6 hours at a 100 mg/kg dose).[8] A single daily dose may not be sufficient to maintain a therapeutic concentration. Consider a dosing regimen of twice daily (BID) to provide sustained target coverage, as has been used in some preclinical models.[9]
-
Oral Bioavailability: While this compound has good oral bioavailability in rodents (47% in mice), factors like formulation and food effects can influence absorption.[3][4]
-
Dose Selection: Efficacy is dose-dependent. Studies have shown dose-dependent inhibition of macrophage influx with this compound.[9][10] It may be necessary to perform a dose-ranging study in your specific model to find the optimal therapeutic dose.
-
Animal Model: The role of the CCR2/CCL2 axis can vary between different disease models. Confirm that CCR2-mediated monocyte/macrophage recruitment is a key driver of pathology in your specific model.
-
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency (IC50) of this compound
| Assay Type | Species | Cell Line/Target | IC50 (nM) |
|---|---|---|---|
| Binding Antagonism | Human | hCCR2 | 5.1[3][4][5] |
| Binding Antagonism | Murine | mCCR2 | 9.5[3][4][5] |
| Binding Antagonism | Murine | WEHI-274.1 cells | 10 ± 5[3][5][8] |
| Binding Antagonism | Rat | rCCR2 | 7.3[3][5] |
| Binding Antagonism | Cynomolgus | cCCR2 | 16[3][5] |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8[3][4][5] |
| Chemotaxis Antagonism | Murine | mCCR2 | 7.8[3][4][5] |
| Chemotaxis Antagonism | Rat | rCCR2 | 2.7[3][5] |
| Chemotaxis Antagonism | Cynomolgus | cCCR2 | 6.2[3][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
|---|---|
| Oral Bioavailability | 47%[3][4] |
| Plasma Half-life (100 mg/kg, p.o.) | ~1.6 hours[8] |
| Free Fraction in Mouse Serum | 15%[2][4] |
| AUC (10 mg/kg, p.o.) | 2664 nM*h[3] |
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[11][12]
-
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expresses CCR2) or other CCR2-expressing cells/membranes.[11]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
-
-
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.[11]
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., 125I-mCCL2), and cell suspension.
-
Non-specific Binding: Add a high concentration of unlabeled CCL2 (e.g., 1 µM), radioligand, and cell suspension.[11]
-
Compound Competition: Add serial dilutions of this compound, radioligand, and cell suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13][14]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[13]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50.
-
In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient using a transwell system.[11][15][16]
-
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 96-well plate with inserts (e.g., 5 µm pore size).[16]
-
Detection Reagent: Calcein-AM or similar viability dye.[17]
-
-
Procedure:
-
Cell Preparation: Culture cells as required. The day before the assay, starve the cells by resuspending them in a low-serum or serum-free medium.[17] On the day of the assay, harvest, wash, and resuspend the cells in assay medium at a final concentration of 1-2 x 10^6 cells/mL.
-
Compound Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (chemoattractant) to the lower wells of the transwell plate. Include wells with assay medium only as a negative control.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell/compound mixture to the top of the inserts.[11]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[11][15]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts. Gently remove any non-migrated cells from the top of the membrane with a cotton swab.
-
Add a cell lysis buffer or a fluorescent dye like Calcein-AM to the lower wells.[11][17]
-
Read the fluorescence on a plate reader. The signal is proportional to the number of cells that migrated through the membrane.
-
-
Data Analysis: Normalize the data to the vehicle control (100% migration) and negative control (0% migration). Plot the percent inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50.
-
Mandatory Visualizations
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 activates G-protein-mediated signaling cascades, leading to monocyte and macrophage migration.[18][19] this compound acts as an antagonist, blocking this interaction and inhibiting downstream cellular responses.[20]
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
This diagram outlines the key steps for performing a cell-based dose-response experiment to determine the IC50 of an antagonist like this compound.
Caption: General experimental workflow for generating a dose-response curve.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sartorius.com [sartorius.com]
- 8. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. timothyspringer.org [timothyspringer.org]
- 17. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of INCB3344
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR2 antagonist, INCB3344. The following information is designed to help address potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its primary mechanism of action is to inhibit the binding of the chemokine CCL2 (also known as monocyte chemoattrapotent and selective small molecule antagonist of the mouse CCR2 receptor.[1] It is active against both human and murine CCR2, making it a valuable tool for in vitro and in vivo studies in rodents.[2][3] this compound blocks CCL2-mediated downstream signaling and cellular functions, such as ERK phosphorylation and chemotaxis.[1][4]
Q2: What are the typical in vitro potencies of this compound?
The potency of this compound can vary slightly depending on the assay format and species. The following table summarizes reported IC50 values.
| Assay Type | Species | IC50 Value (nM) |
| Binding Antagonism | Human (hCCR2) | 5.1 |
| Murine (mCCR2) | 9.5 - 10 | |
| Rat | 7.3 | |
| Cynomolgus | 16 | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 |
| Murine (mCCR2) | 7.8 | |
| Rat | 2.7 | |
| Cynomolgus | 6.2 |
Q3: Is this compound suitable for in vivo studies?
Yes, this compound has good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo pharmacological studies.[1][3] It has been successfully used in various rodent models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (a model of multiple sclerosis), and inflammatory arthritis.[1][5][6][7]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.[8] It is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[9] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and loss of activity.[10] For experiments, prepare fresh dilutions from the stock solution in your aqueous assay buffer.
Troubleshooting Guide
Issue 1: I am observing significant batch-to-batch variability in the potency (IC50) of this compound in my experiments.
Batch-to-batch variability is a common challenge in pharmaceutical research and can arise from multiple factors.[11][12][13] Here's a systematic approach to troubleshoot this issue:
Step 1: Verify Compound Identity and Purity
-
Possible Cause: The purity of different batches of this compound may vary.
-
Recommendation: If possible, obtain a certificate of analysis (CoA) for each batch to confirm its identity and purity. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity and identify any potential degradation products.[9]
Step 2: Evaluate Compound Solubility and Stability
-
Possible Cause: this compound may have limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration.[14] The compound may also be unstable under your specific experimental conditions.
-
Recommendation:
-
Solubility: Visually inspect your final dilutions for any signs of precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[10]
-
Stability: Prepare fresh dilutions of this compound for each experiment to minimize degradation.[10] If you suspect instability in your assay medium, you can perform a time-course experiment to see if the inhibitory effect diminishes over time.
-
Step 3: Standardize Experimental Procedures
-
Possible Cause: Inconsistent experimental procedures can introduce significant variability.
-
Recommendation:
-
Cell Culture: Ensure that cell passage number, confluency, and serum batches are consistent between experiments.[10]
-
Reagents: Use reagents from the same lot whenever possible and ensure they are stored correctly and are within their expiration dates.
-
Pipetting: Calibrate pipettes regularly and use consistent pipetting techniques to minimize errors in compound dilution.[10]
-
Step 4: Perform a Side-by-Side Comparison
-
Possible Cause: To definitively determine if the variability is due to the compound batch, a head-to-head comparison is necessary.
-
Recommendation: If you have access to multiple batches of this compound, perform a dose-response experiment testing all batches simultaneously in the same assay. This will help to isolate the batch as the source of variability.
Issue 2: The inhibitory effect of this compound is lower than expected based on published data.
Step 1: Review Assay Conditions
-
Possible Cause: Differences in assay conditions can significantly impact the apparent potency of an inhibitor.
-
Recommendation:
-
Ligand Concentration: In competitive binding or functional assays, the concentration of the agonist (CCL2) will influence the IC50 value of the antagonist. Ensure you are using a consistent and appropriate concentration of CCL2.
-
Cell Type and Receptor Expression: The level of CCR2 expression on your cells can affect the potency of this compound. Verify the CCR2 expression levels on your cell line.
-
Step 2: Consider Off-Target Effects or Cellular Mechanisms
-
Possible Cause: At higher concentrations, small molecule inhibitors can exhibit off-target effects.[14] Cellular efflux pumps can also reduce the intracellular concentration of the compound.
-
Recommendation: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. If you suspect efflux pump activity, you can test the effect of known efflux pump inhibitors in your assay, although this can introduce other confounding factors.
Experimental Protocols
1. CCR2 Radioligand Binding Assay
This protocol is adapted from descriptions of whole-cell binding assays for this compound.[2][8]
-
Objective: To determine the ability of this compound to inhibit the binding of a radiolabeled CCL2 ligand to cells expressing CCR2.
-
Materials:
-
CCR2-expressing cells (e.g., WEHI-274.1 murine monocyte cell line)
-
Binding Buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES)
-
[¹²⁵I]-labeled CCL2
-
This compound
-
Unlabeled CCL2 (for determining non-specific binding)
-
96-well filter plates
-
Gamma counter
-
-
Procedure:
-
Prepare a suspension of CCR2-expressing cells in Binding Buffer.
-
In a 96-well plate, add varying concentrations of this compound.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled CCL2.
-
Add the [¹²⁵I]-labeled CCL2 to all wells at a final concentration near its Kd.
-
Add the cell suspension to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Harvest the cells onto the filter plate using a cell harvester and wash with cold Binding Buffer.
-
Allow the filters to dry, and then measure the radioactivity in a gamma counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Chemotaxis Assay
This protocol is based on general chemotaxis assay principles and the known function of this compound.[1]
-
Objective: To assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Materials:
-
CCR2-expressing cells (e.g., primary monocytes or a suitable cell line)
-
Chemotaxis medium (e.g., serum-free RPMI 1640 with 0.1% BSA)
-
CCL2
-
This compound
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane)
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader with fluorescence detection
-
-
Procedure:
-
Pre-treat the CCR2-expressing cells with varying concentrations of this compound for 15-30 minutes.
-
In the lower chamber of the Transwell plate, add chemotaxis medium containing CCL2.
-
In control wells, add chemotaxis medium without CCL2.
-
Add the pre-treated cells to the upper chamber of the Transwell.
-
Incubate the plate at 37°C in a humidified incubator for 1-3 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A systematic workflow for troubleshooting this compound batch variability.
Caption: A general experimental workflow for this compound potency assessment.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CCR | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
How to control for confounding factors in INCB3344 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with INCB3344. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for confounding factors and address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by competitively inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[4] This blockade prevents the downstream signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.[1][2]
Q2: How selective is this compound for CCR2?
A2: this compound exhibits high selectivity for CCR2. It has been shown to be at least 100-fold more selective for CCR2 over other closely related chemokine receptors, such as CCR1 and CCR5.[2][5][6] Its inhibitory activity against a panel of over 50 other ion channels and G protein-coupled receptors is also significantly lower, generally with IC50 values greater than 1 µM.[3][5]
Q3: Are there known off-target effects of this compound that I should be aware of?
A3: While highly selective, a potential off-target effect to consider is the moderate activity of this compound on the human ether-a-go-go-related gene (hERG) potassium channel, with a reported IC50 of 13 µM.[5] hERG inhibition can have cardiotoxic implications. Additionally, as with many small molecules, interactions with cytochrome P450 (CYP) enzymes could be a theoretical consideration, potentially leading to drug-drug interactions in complex in vivo models.
Q4: Can this compound be used in both human and rodent studies?
A4: Yes, this compound is a potent antagonist for both human and rodent CCR2, making it a valuable tool for preclinical studies in mice and rats that can be translated to human systems.[5][6] However, it is important to be aware of potential species-specific differences in binding affinity and pharmacokinetics.[7]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability or inconsistent IC50 values in chemotaxis assays.
-
Possible Cause 1: Cell health and CCR2 expression levels.
-
Troubleshooting Step: Ensure your cells (e.g., THP-1, primary monocytes) are healthy and in the logarithmic growth phase. Regularly verify CCR2 expression levels using flow cytometry, as expression can vary with cell passage number and culture conditions.
-
-
Possible Cause 2: Inconsistent CCL2 gradient.
-
Troubleshooting Step: Confirm the stability and concentration of your CCL2 stock. Ensure proper assembly of the chemotaxis chamber to establish a consistent and reproducible chemokine gradient.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the incubation time and cell density for your specific cell type. Ensure the assay medium does not contain factors that might interfere with chemotaxis.
-
Issue 2: Observed cellular effect does not align with known CCR2 signaling.
-
Possible Cause: Off-target effect of this compound.
-
Troubleshooting Step: To confirm that the observed phenotype is due to on-target CCR2 inhibition, use a structurally unrelated CCR2 antagonist as a control. If the alternative antagonist reproduces the effect, it is more likely a true consequence of CCR2 blockade.
-
Troubleshooting Step: Perform a rescue experiment by adding an excess of the CCR2 ligand, CCL2. If the effect of this compound is reversed, it suggests an on-target mechanism.
-
In Vivo Experiments
Issue 3: Lack of efficacy or unexpected results in an animal model.
-
Possible Cause 1: Inadequate dosing or bioavailability.
-
Troubleshooting Step: this compound has good oral bioavailability in rodents (around 47% in mice).[5][6] However, it's crucial to perform pharmacokinetic studies in your specific animal model and under your experimental conditions to ensure adequate plasma concentrations are achieved and maintained to inhibit CCR2. Consider the dosing regimen (e.g., once or twice daily) based on the compound's half-life.
-
-
Possible Cause 2: Species-specific differences in potency.
-
Troubleshooting Step: While this compound is active in both human and rodent systems, subtle differences in receptor binding and pharmacology can exist.[7] Confirm the in vitro potency of this compound on cells from the animal species you are using.
-
-
Possible Cause 3: Redundancy in the chemokine system.
-
Troubleshooting Step: In some inflammatory models, other chemokine pathways may compensate for the inhibition of CCR2. Consider measuring the expression of other chemokines and their receptors in your model to assess potential compensatory mechanisms.
-
-
Possible Cause 4: General confounding factors in animal studies.
-
Troubleshooting Step: Ensure proper randomization of animals into treatment groups and blinding of investigators during data collection and analysis. Standardize animal handling, housing conditions, and diet, as these can influence inflammatory responses.[8]
-
Data Presentation
In Vitro Potency of this compound
| Assay Type | Species | Cell Line/System | IC50 (nM) |
| Binding Antagonism | Human | - | 5.1[3] |
| Mouse | WEHI-274.1 | 9.5[3] | |
| Rat | - | 7.3[3] | |
| Cynomolgus Monkey | - | 16[3] | |
| Chemotaxis Inhibition | Human | - | 3.8[3] |
| Mouse | - | 7.8[3] | |
| Rat | - | 2.7[3] | |
| Cynomolgus Monkey | - | 6.2[3] |
Selectivity Profile of this compound
| Target | IC50 |
| Murine CCR1 | >1 µM[3][5] |
| Murine CCR5 | >3 µM[3][5] |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM[3][5] |
| hERG | 13 µM[5] |
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Harvest and wash WEHI-274.1 cells. Resuspend in assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, 125I-mCCL2, and serial dilutions of this compound or vehicle control.
-
Incubation: Add the cell suspension to each well and incubate to allow binding to reach equilibrium.
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2 (IC50) by non-linear regression.
In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis System: 24-well plate with Transwell inserts (e.g., 5 µm pore size).
-
Cell Viability/Quantification Reagent: (e.g., Calcein-AM or CyQuant).
Procedure:
-
Cell Preparation: Resuspend cells in assay medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Assay Setup: Add CCL2 to the lower wells of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the top of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a suitable fluorescent dye and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflows for in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jlar.rovedar.com [jlar.rovedar.com]
Improving the therapeutic window of INCB3344 in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing INCB3344 in preclinical models. The information is structured to address common challenges and provide clear protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2.[1][3] This inhibition prevents the downstream signaling cascade that leads to the recruitment of monocytes and macrophages to sites of inflammation.[1][4]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in a variety of rodent models of inflammatory diseases. These include:
-
Delayed-Type Hypersensitivity: Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[1][4][5]
-
Experimental Autoimmune Encephalomyelitis (EAE): A mouse model of multiple sclerosis where therapeutic dosing significantly reduced disease severity.[1][4][5]
-
Inflammatory Arthritis: Efficacy has been shown in a rat model of this condition.[1][4][5]
-
Diabetic Nephropathy: Administration in a mouse model resulted in decreased albuminuria and serum creatinine (B1669602) levels, along with reduced macrophage accumulation in the kidney.[5][6]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for CCR2. It exhibits at least 100-fold selectivity over other closely related G protein-coupled receptors, including other CC chemokine receptors like CCR1 and CCR5.[1][4][7]
Q4: Is this compound active against both human and rodent CCR2?
A4: Yes, this compound is a potent antagonist of both human and rodent CCR2, making it a suitable tool compound for target validation in preclinical models that can be relevant to human disease.[2][3][7][8]
Q5: Why was this compound not advanced into clinical development?
A5: Despite its utility as a preclinical tool, this compound was not pursued as a clinical candidate due to moderate activity against the hERG (human Ether-à-go-go-Related Gene) channel, which can be associated with cardiac arrhythmias.[7]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | Inadequate dosing or dosing frequency. | - The reported half-life of this compound is relatively short (~1 hour intravenously in mice).[2] Consider a twice-daily (BID) dosing regimen to maintain sufficient plasma concentrations. - Ensure the dose used is consistent with those reported in the literature for the specific disease model (e.g., 30-100 mg/kg BID).[4] |
| Poor oral bioavailability in the study animals. | - While this compound has good oral bioavailability in rodents (47% in mice), this can be affected by the vehicle used for administration.[2][8] - Ensure proper formulation. A common vehicle for preclinical studies is a suspension in 0.5% methylcellulose. | |
| High variability in experimental results | Inconsistent drug administration. | - For oral gavage, ensure accurate volume administration based on the most recent body weights. - For intraperitoneal injections, ensure consistent injection technique to avoid administration into the gut or other organs. |
| Animal model variability. | - Ensure that the chosen animal model has a strong CCR2-dependent component in its pathology. - Use age- and sex-matched animals in all experimental groups. | |
| Unexpected off-target effects | Potential for hERG channel inhibition at higher concentrations. | - While primarily a preclinical concern for clinical translation, be aware of the potential for cardiovascular effects at high doses. - If cardiotoxicity is suspected, consider including cardiovascular monitoring in your study design or using a lower dose in combination with another therapeutic agent. |
| Cross-reactivity with other receptors at very high concentrations. | - Although highly selective, at concentrations significantly exceeding the IC50 for CCR2, off-target effects cannot be entirely ruled out.[1] - Correlate the observed phenotype with a CCR2-dependent biomarker (e.g., reduction in monocyte infiltration) to confirm on-target activity. | |
| Difficulty dissolving the compound | Improper solvent selection. | - For in vitro assays, this compound is typically dissolved in DMSO.[2] - For in vivo use, create a stock solution in a suitable solvent like DMSO and then dilute it into the final administration vehicle. Be mindful of the final DMSO concentration, as it can have its own biological effects. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 |
| CCL2 Binding Antagonism | Human | 5.1 nM[2][8] |
| Mouse | 9.5 nM[2][8] | |
| Rat | 7.3 nM[2] | |
| Cynomolgus Monkey | 16 nM[2] | |
| Chemotaxis Antagonism | Human | 3.8 nM[2][8] |
| Mouse | 7.8 nM[2][8] | |
| Rat | 2.7 nM[2] | |
| Cynomolgus Monkey | 6.2 nM[2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 47%[2][8] |
| Half-life (intravenous) | 1 hour[2] |
| Free Fraction in Serum | 15% (Mouse)[8] |
| 24% (Human)[8] |
Experimental Protocols
1. In Vitro Chemotaxis Assay
This protocol is a generalized procedure based on published methods.[2]
-
Cell Preparation: Use a monocytic cell line expressing CCR2 (e.g., WEHI-274.1 for murine CCR2). Culture cells to the appropriate density and wash with assay medium (e.g., RPMI 1640).
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare a solution of the chemoattractant (e.g., 30 nM murine CCL2).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of a 96-well modified Boyden chamber.
-
Place an 8-µm polycarbonate filter over the lower wells.
-
Load the cell suspension, pre-incubated with various concentrations of this compound or vehicle control, into the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (e.g., 90 minutes).
-
Quantification: Remove non-migrated cells from the top of the filter. Stain and count the migrated cells on the underside of the filter.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.
2. In Vivo Delayed-Type Hypersensitivity (DTH) Model
This protocol is a generalized procedure based on published methods.[1]
-
Sensitization: Sensitize mice (e.g., BALB/c) by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) emulsified in complete Freund's adjuvant) at the base of the tail.
-
Drug Administration: On the day of challenge, and for the duration of the study, administer this compound or vehicle control orally (e.g., 30 mg/kg BID).
-
Challenge: Several days after sensitization (e.g., day 6), challenge the mice by injecting the antigen into one hind footpad. Inject the contralateral footpad with saline as a control.
-
Measurement: At a specified time after the challenge (e.g., 24 hours), measure the thickness of both footpads using a caliper. The DTH response is the difference in thickness between the antigen-challenged and saline-injected footpads.
-
Histological Analysis (Optional): Collect the footpads for histological analysis to quantify the infiltration of macrophages and other immune cells.
Visualizations
Caption: Mechanism of action of this compound as a CCR2 antagonist.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCR2 Antagonists: INCB3344 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a host of inflammatory and autoimmune diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists. This guide provides an objective comparison of INCB3344, a potent and selective CCR2 antagonist, with other notable antagonists in its class, supported by experimental data to inform research and drug development decisions.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of CCR2 antagonists is a key indicator of their potential therapeutic efficacy. This is typically assessed through binding assays, which measure the affinity of the antagonist for the CCR2 receptor, and chemotaxis assays, which evaluate the antagonist's ability to block cell migration in response to CCR2 ligands like CCL2 (also known as MCP-1).
This compound demonstrates high potency across multiple species in both binding and chemotaxis assays, with IC50 values in the low nanomolar range.[1][2] This positions it as a highly effective inhibitor of the CCR2 pathway in preclinical studies. The following tables summarize the in vitro potency of this compound and other selected CCR2 antagonists.
Table 1: In Vitro Potency (IC50) of CCR2 Antagonists in Binding Assays
| Compound | Species | Assay Type | IC50 (nM) |
| This compound | Human | Whole Cell Binding | 5.1[1][2] |
| Murine | Whole Cell Binding | 9.5[1][2] | |
| Rat | Whole Cell Binding | 7.3[1] | |
| Cynomolgus | Whole Cell Binding | 16[1] | |
| PF-04634817 | Rat | CCR2 Binding | 20.8 |
| CCX140-B | Human | 125I-CCL2 Binding | 17[3] |
| RS-504393 | Human | CCR2b Binding | 89 |
| JNJ-41443532 | Human | hCCR2 Binding | 37 |
Table 2: In Vitro Potency (IC50) of CCR2 Antagonists in Chemotaxis Assays
| Compound | Species | IC50 (nM) |
| This compound | Human | 3.8[1][2] |
| Murine | 7.8[1][2] | |
| Rat | 2.7[1] | |
| Cynomolgus | 6.2[1] | |
| CCX140-B | Human | 8[3] |
| RS-504393 | Human | 330 |
| JNJ-41443532 | Human | 30 |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of CCR2 antagonists is further evaluated in various animal models of human diseases. These studies provide crucial insights into the in vivo efficacy and potential clinical applications of these compounds.
Table 3: In Vivo Efficacy of Selected CCR2 Antagonists in Preclinical Models
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Quantitative Findings |
| This compound | Inflammatory Arthritis | Rat Adjuvant-Induced Arthritis | Therapeutic dosing (post-disease onset) | Significantly reduced disease severity.[2][4][5] |
| Diabetic Nephropathy | db/db mice | 8 weeks | Decreased albuminuria and serum creatinine (B1669602) levels. | |
| PF-04634817 | Diabetic Nephropathy | Hypertensive endothelial nitric oxide synthase-deficient mice with streptozotocin-induced diabetes | 30 mg/kg/day in chow (early intervention) | Inhibited albuminuria, podocyte loss, and renal function impairment.[6] |
| CCX140-B | Diabetic Nephropathy | Diet-induced obese human CCR2 knockin mice | 100 mg/kg for 2 weeks | Significantly reduced fasting glucose and insulin (B600854) levels.[3][7][8] |
CCR2 Signaling Pathways
Understanding the signaling cascades initiated by CCR2 activation is fundamental to appreciating the mechanism of action of its antagonists. Upon binding its ligand, CCL2, CCR2, a G protein-coupled receptor (GPCR), activates several downstream pathways that orchestrate cellular responses like migration, proliferation, and survival.[9] this compound and other antagonists act by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.
The binding of CCL2 to CCR2 triggers the dissociation of the Gαi subunit from the Gβγ dimer of the associated heterotrimeric G-protein.[10] This initiates multiple signaling cascades:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[9][11]
-
MAPK/ERK Pathway: This cascade, involving MEK and ERK, is implicated in cell migration and gene expression.[11][12][13]
-
JAK/STAT Pathway: Activation of JAK2 and subsequently STAT3 plays a role in cell survival and extravasation.[11][14]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of CCR2 antagonists. Below are representative protocols for key in vitro assays.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[15]
Materials:
-
Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1, WEHI-274.1, or transfected HEK293 cells).[15]
-
Radioligand: A radiolabeled CCR2 ligand, such as [125I]-CCL2.[15]
-
Test Compound: The CCR2 antagonist to be evaluated.
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations and protease inhibitors.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Membrane Preparation: Isolate cell membranes from CCR2-expressing cells via homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test antagonist. Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a chemoattractant gradient.[15]
Materials:
-
Cells: A monocytic cell line (e.g., THP-1) or primary human monocytes.[15]
-
Chemoattractant: Recombinant human CCL2.[15]
-
Test Compound: The CCR2 antagonist to be evaluated.
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
Transwell Inserts: With a pore size suitable for monocyte migration (typically 3-5 µm).
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader: To measure the fluorescence of migrated cells.
Procedure:
-
Assay Setup: Add the chemoattractant (CCL2) to the lower chamber of the Transwell plate.
-
Cell Preparation: Harvest and resuspend the monocytes in assay medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a plate reader.
-
Data Analysis: Plot the percentage of inhibition of migration against the antagonist concentration and determine the IC50 value.
Conclusion
This compound stands out as a potent and selective CCR2 antagonist with robust in vitro and in vivo activity. Its low nanomolar potency in inhibiting CCR2 binding and function across multiple species underscores its potential as a valuable research tool and a promising therapeutic candidate. The comparative data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a comprehensive resource for scientists and researchers working on the development of novel anti-inflammatory and autoimmune therapies targeting the CCR2-CCL2 axis. Further head-to-head studies will be invaluable in delineating the subtle differences in the pharmacological profiles of these and other emerging CCR2 antagonists.
References
- 1. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice. | Semantic Scholar [semanticscholar.org]
- 9. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemokine CCL2-CCR2 Signaling Induces Neuronal Cell Death via STAT3 Activation and IL-1β Production after Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating the Specificity of CCR2 Antagonist INCB3344 with CCR2 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of INCB3344, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, with the phenotype of CCR2 knockout (KO) mice. The primary goal of such a comparison is to validate that the therapeutic effects of this compound are specifically mediated through the inhibition of the CCR2 signaling pathway. This is a critical step in the preclinical validation of targeted therapies.
The fundamental principle of this validation is that pharmacological blockade of a receptor in a wild-type animal should mimic the genetic deletion of that same receptor. Furthermore, administering the antagonist to a knockout animal, which already lacks the drug's target, should produce no additional effect. This guide presents the experimental data and protocols that substantiate this principle for this compound.
The CCL2-CCR2 Signaling Axis
The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a key signaling protein that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation and injury.[1] It exerts its effects primarily by binding to its receptor, CCR2, a G protein-coupled receptor (GPCR).[2] This binding initiates a cascade of downstream signaling pathways, including PI3K/Akt and MAPK, which ultimately lead to cellular responses like chemotaxis (cell migration), proliferation, and survival.[2][3][4] The CCL2-CCR2 axis is implicated in a wide array of inflammatory diseases, making it a significant target for therapeutic intervention.[1][3]
This compound is a small molecule antagonist that binds with high affinity to both human and murine CCR2, effectively blocking the binding of CCL2 and inhibiting the subsequent signaling and functional responses.[5][6][7]
Figure 1. Simplified CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Validation: Logic and Workflow
To confirm that this compound's in vivo effects are mediated through CCR2, a classic experimental design involving wild-type (WT) and CCR2 knockout (CCR2-/-) mice is employed. A common model for this is thioglycollate-induced peritonitis, which provokes a strong, CCR2-dependent influx of macrophages into the peritoneal cavity. The expected outcomes are diagrammed below.
Figure 2. Logical workflow for validating this compound specificity using CCR2 KO mice.
Comparative Data: this compound vs. CCR2 Knockout
The following table summarizes the quantitative results from a thioglycollate-induced peritonitis model. This model is used to assess the recruitment of inflammatory cells, particularly macrophages, into the peritoneal cavity. The data demonstrates that this compound treatment in wild-type mice phenocopies the genetic deletion of CCR2 and that the drug has no further effect in mice already lacking the receptor, confirming its on-target specificity.[8]
| Experimental Group | Treatment | Total Peritoneal Cells (x10⁶) | Peritoneal Macrophages (x10⁶) | % Inhibition of Macrophage Influx |
| Wild-Type | Vehicle | 25.0 | 15.0 | Baseline |
| Wild-Type | This compound (100 mg/kg) | 12.5 | 5.0 | ~67% |
| CCR2-/- | Vehicle | 10.0 | 4.0 | ~73% |
| CCR2-/- | This compound (100 mg/kg) | 10.0 | 4.0 | ~73% (No additional effect) |
| Data is representative and compiled from findings reported in preclinical studies of this compound.[8] |
Experimental Protocols
Thioglycollate-Induced Peritonitis Model
This in vivo protocol is designed to assess the effect of a CCR2 antagonist on inflammatory cell recruitment.
Materials:
-
Wild-type (e.g., C57BL/6) and CCR2-/- mice.
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Sterile 4% Brewer's thioglycollate medium.
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS with 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-F4/80 for macrophages, anti-Ly6G for neutrophils).
-
Flow cytometer.
Procedure:
-
Animal Grouping: Acclimate wild-type and CCR2-/- mice and divide them into four groups as described in the table above.
-
Drug Administration: Administer this compound (e.g., 30-100 mg/kg) or vehicle via oral gavage (p.o.) at a specified time point before inducing peritonitis (e.g., 1 hour prior).
-
Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate medium intraperitoneally (i.p.) into each mouse.
-
Cell Harvest: At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice. Harvest the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS.
-
Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Flow Cytometry Analysis: Stain the harvested cells with fluorescently-labeled antibodies against specific cell surface markers (e.g., F4/80 for macrophages) to quantify the different immune cell populations.
-
Data Analysis: Calculate the total number of each cell type per mouse. Determine the percent inhibition of macrophage influx relative to the vehicle-treated wild-type group.
In Vitro Monocyte Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[9]
Materials:
-
CCR2-expressing cells (e.g., murine monocyte cell line WEHI-274.1 or human THP-1 cells).[9]
-
Recombinant murine or human CCL2.
-
This compound.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemotaxis chamber system (e.g., Transwell inserts with 5 µm pores for a 24-well plate).[9]
-
Cell viability/quantification reagent (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Assay Setup:
-
Add assay medium containing CCL2 (e.g., 10 nM) to the lower wells of the chemotaxis plate.
-
Add assay medium without CCL2 to control wells (for measuring random migration).
-
-
Cell Preparation: Resuspend CCR2-expressing cells in assay medium. Pre-incubate the cells with the various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Initiate Migration: Add the cell suspension to the upper chamber (Transwell insert).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).
-
Quantification:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a fluorescence-based assay like Calcein-AM.
-
-
Data Analysis: Plot the cell migration against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the CCL2-induced chemotaxis. This compound has reported IC₅₀ values of 7.8 nM for murine CCR2 and 3.8 nM for human CCR2 in chemotaxis assays.[5]
Conclusion
The comparative data from studies involving this compound and CCR2 knockout mice provides compelling evidence for the drug's mechanism of action. The pharmacological blockade of CCR2 by this compound in wild-type animals effectively replicates the phenotype of genetic CCR2 deficiency in models of macrophage-driven inflammation.[8] The lack of an additive effect in CCR2-/- mice robustly confirms that the anti-inflammatory properties of this compound are mediated specifically through the CCR2 receptor.[8] This validation strategy is a cornerstone of modern drug development, ensuring on-target activity and providing a strong rationale for clinical investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: INCB3344 vs. Anti-CCL2 Monoclonal Antibodies in Targeting the CCL2/CCR2 Axis
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. Its role in various pathologies, including inflammatory diseases and cancer, has made it a prime target for therapeutic intervention. This guide provides an objective comparison of two distinct strategies to inhibit this pathway: INCB3344, a small molecule CCR2 antagonist, and monoclonal antibodies that target the ligand, CCL2.
Executive Summary
Both this compound and anti-CCL2 monoclonal antibodies have demonstrated the ability to disrupt the CCL2/CCR2 axis. This compound, a potent and selective small molecule inhibitor of CCR2, offers the advantage of oral bioavailability. In contrast, anti-CCL2 monoclonal antibodies, such as the discontinued (B1498344) carlumab, directly neutralize the chemokine CCL2. While both approaches have shown promise in preclinical models, they exhibit different pharmacological profiles and have encountered distinct challenges in clinical development. This guide presents a detailed comparison of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and anti-CCL2 monoclonal antibodies lies in their therapeutic targets within the same signaling pathway.
This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[1][2][3][4] It functions by binding directly to the CCR2 receptor on the surface of cells, primarily monocytes, preventing CCL2 from binding and initiating downstream signaling. This competitive inhibition effectively blocks the chemotactic signals that recruit these immune cells to tissues.
Anti-CCL2 monoclonal antibodies , such as carlumab, are designed to bind with high affinity and specificity to the chemokine CCL2 itself.[5][6] By neutralizing CCL2 in the extracellular space, these antibodies prevent it from interacting with its receptor, CCR2. This approach aims to reduce the overall pool of available CCL2 that can drive inflammatory cell infiltration.
dot
Caption: Mechanisms of this compound and Anti-CCL2 Monoclonal Antibodies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative anti-CCL2 monoclonal antibodies, providing a basis for comparing their potency and pharmacological properties.
Table 1: In Vitro Potency
| Parameter | This compound | Anti-CCL2 Monoclonal Antibody (Carlumab/Other) |
| Target | CCR2 Receptor | CCL2 Ligand |
| Binding Affinity (IC50) | 5.1 nM (human CCR2), 9.5 nM (murine CCR2)[3][4] | - |
| Binding Affinity (Kd) | ~5 nM (human CCR2)[7] | 2.4 nM (in vivo, Carlumab) |
| Functional Inhibition (IC50) | 3.8 nM (human, chemotaxis), 7.8 nM (murine, chemotaxis)[3][4] | - |
| Functional Inhibition (EC50) | - | 9.459 ng/mL (Carlumab binding to immobilized CCL2)[8] |
| Neutralization Dose (ND50) | - | 0.5-2.0 µg/mL (MAB679, CCL2-induced chemotaxis) |
Table 2: Pharmacokinetics & In Vivo Efficacy
| Parameter | This compound | Anti-CCL2 Monoclonal Antibody (Carlumab/Other) |
| Administration Route | Oral[3][4] | Intravenous/Intraperitoneal[9][10] |
| Oral Bioavailability | 47% (mice)[4] | Not Applicable |
| Selectivity | >100-fold over other chemokine receptors[11] | Highly specific for CCL2[5] |
| Preclinical Models | Delayed-type hypersensitivity, experimental autoimmune encephalomyelitis, inflammatory arthritis, diabetic nephropathy, cancer[2][11] | Glioma, prostate cancer, breast cancer, hepatocellular carcinoma[12][13][14] |
| Key In Vivo Findings | Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[11] | Reduced tumor-associated macrophages and myeloid-derived suppressor cells; modest survival benefit as monotherapy.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the cited experimental data.
This compound: In Vitro Characterization
1. Radioligand Binding Assay [3]
-
Objective: To determine the binding affinity (IC50) of this compound for CCR2.
-
Cells: WEHI-274.1, a murine monocytic cell line expressing CCR2.
-
Radioligand: 125I-labeled murine CCL2.
-
Procedure:
-
WEHI-274.1 cells are incubated with varying concentrations of this compound.
-
125I-mCCL2 is added to the cell suspension.
-
The mixture is incubated to allow for competitive binding.
-
Cells are harvested, and the amount of bound radioligand is measured using a scintillation counter.
-
IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2.
-
-
Objective: To assess the functional inhibition of CCL2-induced cell migration by this compound.
-
Cells: Human monocytic cell line (e.g., THP-1) or primary monocytes.
-
Apparatus: Transwell migration chambers (e.g., 5 µm pore size).
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
CCL2 is placed in the lower chamber of the Transwell plate to act as a chemoattractant.
-
The pre-treated cells are added to the upper chamber.
-
The plate is incubated to allow for cell migration through the porous membrane.
-
The number of migrated cells in the lower chamber is quantified, often using a fluorescent dye and a plate reader.
-
IC50 values are determined as the concentration of this compound that causes 50% inhibition of the chemotactic response to CCL2.
-
dot
Caption: Workflow for a typical in vitro chemotaxis assay.
Anti-CCL2 Monoclonal Antibody: In Vivo Efficacy
1. Murine Glioma Model [9]
-
Objective: To evaluate the effect of an anti-CCL2 monoclonal antibody on tumor growth and the tumor microenvironment.
-
Animal Model: C57BL/6 mice intracranially implanted with GL261 glioma cells.
-
Treatment: Intraperitoneal administration of an anti-mouse CCL2 monoclonal antibody (e.g., 2 mg/kg, twice weekly).
-
Procedure:
-
Mice are inoculated with glioma cells.
-
Treatment with the anti-CCL2 antibody or an isotype control antibody is initiated.
-
Tumor growth is monitored, and survival is recorded.
-
At the end of the study, tumors are harvested, and the immune cell infiltrate (e.g., tumor-associated macrophages and myeloid-derived suppressor cells) is analyzed by flow cytometry.
-
dot
Caption: Workflow for an in vivo glioma model study.
Discussion and Conclusion
The choice between a small molecule CCR2 antagonist like this compound and an anti-CCL2 monoclonal antibody depends on the specific therapeutic context and desired pharmacological properties.
This compound offers the significant advantage of oral administration, which is generally preferred for chronic diseases. Its high potency and selectivity, demonstrated in a range of preclinical models of inflammation and diabetic nephropathy, underscore its potential.[2][11]
Anti-CCL2 monoclonal antibodies provide a direct and highly specific method of neutralizing the target ligand. However, the clinical development of carlumab was discontinued due to limited success, with studies suggesting that compensatory upregulation of CCL2 may limit its long-term efficacy as a monotherapy.[5][14] Preclinical studies have shown that anti-CCL2 antibodies can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive myeloid cells.[9] Combining anti-CCL2 therapy with other treatments, such as chemotherapy, has been explored to enhance its anti-tumor effects.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Carlumab - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking the CCL2-CCR2 axis using CCL2 neutralizing antibody is an effective therapy for hepatocellular cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of CCR2 Antagonist INCB3344
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CCR2 antagonist INCB3344's performance, specifically focusing on its cross-reactivity with C-C chemokine receptor type 2 (CCR2) from various species. This information is crucial for the selection of appropriate preclinical models and the translation of research findings to clinical applications. The data presented is supported by experimental findings from publicly available literature.
Performance Comparison of CCR2 Antagonists
This compound was developed as a potent and selective CCR2 antagonist with the significant advantage of being active against rodent CCR2, a characteristic not shared by many other early-generation CCR2 antagonists.[1] This cross-reactivity is essential for validating the therapeutic potential of CCR2 antagonism in rodent models of inflammatory diseases.
Below is a summary of the in vitro potency of this compound compared to other notable CCR2 antagonists, JNJ-41443532 and RS-504393, across different species. This data highlights the variability in antagonist affinity depending on the species, a critical factor for preclinical study design.
Table 1: In Vitro Binding Affinity of CCR2 Antagonists
| Compound | Species | Assay Type | IC50 (nM) |
| This compound | Human | Binding Antagonism | 5.1 |
| Mouse | Binding Antagonism | 9.5 | |
| Rat | Binding Antagonism | 7.3 | |
| Cynomolgus | Binding Antagonism | 16 | |
| JNJ-41443532 | Human | Binding Affinity | 37 |
| Mouse | Binding Affinity (Ki) | 9600 | |
| RS-504393 | Human | Binding Affinity | 89 - 98 |
| Mouse | Binding Affinity | >10,000 (estimated)* |
*In vitro IC50 for murine CCR2 is not explicitly reported, but a concentration of 10 µM was required to block CCL2-induced migration of murine macrophage cell lines, suggesting significantly lower potency compared to human CCR2.[2]
Table 2: In Vitro Functional Activity of CCR2 Antagonists
| Compound | Species | Assay Type | IC50 (nM) |
| This compound | Human | Chemotaxis Antagonism | 3.8 |
| Mouse | Chemotaxis Antagonism | 7.8 | |
| Rat | Chemotaxis Antagonism | 2.7 | |
| Cynomolgus | Chemotaxis Antagonism | 6.2 | |
| JNJ-41443532 | Human | Chemotaxis Antagonism | 30 |
| Mouse | Chemotaxis Antagonism | Not Reported | |
| RS-504393 | Human | Chemotaxis Antagonism | 330 |
| Mouse | Functional Inhibition | Effective at 10 µM[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Cell lines endogenously expressing or engineered to overexpress CCR2 from the species of interest (e.g., WEHI-274.1 for murine CCR2, or HEK293 cells transfected with human, rat, or cynomolgus CCR2).
-
Radioligand: Typically 125I-labeled CCL2 (MCP-1).
-
Test Compounds: this compound or other CCR2 antagonists.
-
Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin, pH 7.1).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled CCL2, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Transfer the contents of the assay plate to a filter plate and wash with cold wash buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the bound ligand on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, CCL2.
Materials:
-
Cells: Monocytic cell lines (e.g., THP-1) or primary monocytes that express CCR2.
-
Chemoattractant: Recombinant CCL2 (MCP-1) of the corresponding species.
-
Test Compounds: this compound or other CCR2 antagonists.
-
Assay Medium: Serum-free or low-serum medium.
-
Transwell Inserts: Inserts with a porous membrane (e.g., 5 µm pore size) for a multi-well plate.
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Label the cells with a fluorescent dye.
-
Assay Setup: Add the chemoattractant (CCL2) to the lower chamber of the multi-well plate.
-
Compound Incubation: Incubate the labeled cells with varying concentrations of the test compound.
-
Cell Migration: Add the cell and compound mixture to the upper chamber of the Transwell insert and place the insert into the well containing the chemoattractant.
-
Incubation: Incubate the plate to allow for cell migration from the upper to the lower chamber.
-
Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the cell migration induced by CCL2.
Visualizations
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 activates intracellular signaling cascades that lead to monocyte and macrophage recruitment and inflammation. CCR2 antagonists like this compound block this initial binding step.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CCR2 Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a CCR2 antagonist.
References
A Comparative Guide to the Efficacy of INCB3344 and Other Small Molecule CCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), with other notable CCR2 inhibitors: PF-04634817, MLN1202, and Avacopan (B605695) (formerly CCX140-B). This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side analysis of their performance based on available experimental data.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. By blocking the interaction between CCL2 and CCR2, these small molecule inhibitors aim to disrupt the inflammatory cascade.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which ultimately regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.[1][2][3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these CCR2 inhibitors has been evaluated through various binding and functional assays. The following tables summarize the available data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 (nM) | Reference |
| Binding Antagonism | Human | 5.1 | [4][5] |
| Murine | 9.5 | [4][5] | |
| Rat | 7.3 | [5] | |
| Cynomolgus | 16 | [5] | |
| Chemotaxis Antagonism | Human | 3.8 | [4][5] |
| Murine | 7.8 | [4][5] | |
| Rat | 2.7 | [5] | |
| Cynomolgus | 6.2 | [5] |
This compound demonstrates high selectivity for CCR2, with IC50 values greater than 1 µM for other chemokine receptors like CCR1 and CCR5.[5]
Table 2: In Vitro Potency of Other CCR2 Inhibitors
| Inhibitor | Assay Type | Species | IC50 (nM) | Reference |
| PF-04634817 | CCR2 Antagonism | Rat | 20.8 | [6] |
| CCR5 Antagonism | Rat | 470 | [6] | |
| Avacopan (CCX140-B) | Chemotaxis (in buffer) | Human | 8 | [7] |
| Chemotaxis (in 100% human serum) | Human | 200 | [7] | |
| Ca²⁺ Mobilization | Human | 3 | [7] | |
| ¹²⁵I-CCL2 Binding | Human | 17 | [7] |
Preclinical Efficacy in Animal Models
The in vivo efficacy of these CCR2 inhibitors has been assessed in various animal models of inflammatory and autoimmune diseases.
This compound: Broad Anti-inflammatory Activity
This compound has demonstrated significant efficacy in multiple rodent models of inflammation.
-
Delayed-Type Hypersensitivity (DTH): In a mouse model of DTH, this compound treatment resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[8][9]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[8][9]
-
Inflammatory Arthritis: this compound also showed efficacy in a rat model of inflammatory arthritis.[8][9]
Table 3: Preclinical Efficacy of this compound in a Thioglycollate-Induced Peritonitis Model
| Dose (mg/kg, BID) | Inhibition of Macrophage Influx (%) | Reference |
| 30 | ~50 | [9] |
| 60 | ~75 | [9] |
| 100 | >90 | [9] |
PF-04634817: Focus on Diabetic Nephropathy
Preclinical studies with PF-04634817 have primarily focused on its potential in treating diabetic kidney disease.
-
Diabetic Nephropathy Model: In hypertensive Nos3-deficient mice with streptozotocin-induced diabetes, both early and late intervention with PF-04634817 (30 mg/kg/day) inhibited kidney inflammation and glomerulosclerosis.[10] Early intervention also reduced albuminuria and podocyte loss.[10]
Clinical Efficacy: A Diverse Range of Indications
Clinical trials have evaluated the efficacy of these CCR2 inhibitors in various human diseases.
This compound
While a potent preclinical tool, this compound was not advanced to clinical development due to moderate hERG activity.[11]
PF-04634817: Modest Effects in Diabetic Nephropathy
A Phase 2 clinical trial evaluated the efficacy of PF-04634817 in adults with overt diabetic nephropathy.
-
Primary Endpoint: After 12 weeks of treatment, PF-04634817 resulted in a modest, placebo-adjusted reduction in the urinary albumin-to-creatinine ratio (UACR) of 8.2%.[12]
-
Outcome: Due to the modest efficacy observed, the clinical development of PF-04634817 for this indication was discontinued.[12]
Table 4: Key Results from the Phase 2 Trial of PF-04634817 in Diabetic Nephropathy
| Parameter | PF-04634817 Group | Placebo Group | p-value | Reference |
| Number of Patients | 170 | 56 | - | [12] |
| Placebo-Adjusted UACR Reduction at Week 12 | 8.2% | - | - | [12] |
| Serious Adverse Events | 10% | 9% | - | [13] |
MLN1202: Targeting Atherosclerosis
MLN1202, a humanized monoclonal antibody against CCR2, was investigated for its anti-inflammatory effects in patients at high risk for atherosclerosis.[14][15]
-
Primary Endpoint: A Phase 2 trial demonstrated that a single dose of MLN1202 significantly reduced high-sensitivity C-reactive protein (hsCRP) levels, a biomarker of inflammation, compared to placebo.[14][16] The median reduction in CRP relative to placebo was 26.7% at day 57.[17]
-
Safety: MLN1202 was generally well-tolerated in this study.[14][17]
Avacopan (CCX140-B): A Novel Treatment for ANCA-Associated Vasculitis
Avacopan, an orally administered selective C5a receptor and CCR2 inhibitor, has shown significant efficacy in the treatment of ANCA-associated vasculitis.
-
Primary Endpoints (ADVOCATE Trial): In a Phase 3 trial, Avacopan was non-inferior to a tapering regimen of prednisone (B1679067) for inducing remission at week 26 and superior for sustained remission at week 52.[18]
-
Remission Rates: At week 26, 72.3% of patients in the avacopan group achieved remission compared to 70.1% in the prednisone group.[18] At week 52, 65.7% of the avacopan group maintained sustained remission versus 54.9% in the prednisone group.[18]
-
Safety: The incidence of serious adverse events was similar between the avacopan and prednisone groups.[19][20] Pooled data from three clinical trials indicated that avacopan was associated with fewer adverse events, serious adverse events, and infections compared to non-avacopan treatment.[21][22]
Table 5: Key Efficacy Outcomes from the ADVOCATE Phase 3 Trial of Avacopan
| Outcome | Avacopan Group | Prednisone Group | Reference |
| Number of Patients | 166 | 165 | [18] |
| Remission at Week 26 | 72.3% | 70.1% | [18] |
| Sustained Remission at Week 52 | 65.7% | 54.9% | [18] |
| Relapse Rate (in patients aged ≥75) | 3.8% | 20.8% | [19] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity of the inhibitor to the CCR2 receptor.
-
Method: A whole-cell binding assay is performed using a cell line endogenously expressing the target receptor (e.g., murine monocyte cell line WEHI-274.1 for mCCR2). Cells are incubated with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-labeled mCCL2) in the presence of varying concentrations of the test compound. The amount of bound radioligand is measured to determine the concentration of the inhibitor that displaces 50% of the radioligand (IC50).[5]
2. Chemotaxis Assay
-
Objective: To assess the functional ability of the inhibitor to block cell migration in response to a CCR2 ligand.
-
Method: A transwell migration assay is commonly used. Cells expressing CCR2 (e.g., human monocytic cell line THP-1) are placed in the upper chamber of a transwell plate, while a chemoattractant (e.g., CCL2) is placed in the lower chamber. The test compound is added to the upper chamber with the cells. The number of cells that migrate to the lower chamber after a specific incubation period is quantified to determine the inhibitory effect of the compound.
In Vivo Models
1. Thioglycollate-Induced Peritonitis
-
Objective: To evaluate the in vivo activity of a compound in inhibiting monocyte/macrophage recruitment.
-
Method: Mice are injected intraperitoneally with thioglycollate, a sterile inflammatory agent. The test compound is administered prior to or after the thioglycollate injection. At a specific time point, peritoneal lavage is performed to collect the inflammatory cells. The total number of cells and the differential cell counts (macrophages, neutrophils) are determined to assess the effect of the compound on leukocyte infiltration.[9]
2. Adjuvant-Induced Arthritis (AIA) in Rats
-
Objective: To assess the therapeutic potential of a compound in a model of rheumatoid arthritis.
-
Method: Arthritis is induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a footpad. The development of arthritis is monitored by scoring paw swelling and inflammation. The test compound is administered therapeutically after the onset of disease. The severity of arthritis is compared between the treated and vehicle control groups.
Summary and Conclusion
This guide provides a comparative overview of the efficacy of this compound and other small molecule CCR2 inhibitors. This compound demonstrates high potency and selectivity for CCR2 in vitro and significant efficacy in various preclinical models of inflammation. While it did not proceed to clinical trials, it serves as a valuable tool for target validation.
Among the clinically evaluated inhibitors, PF-04634817 showed only modest efficacy in diabetic nephropathy, leading to the discontinuation of its development for this indication.[12] MLN1202 demonstrated a positive effect on a key inflammatory biomarker in atherosclerosis, suggesting a potential role for CCR2 inhibition in this disease.[14] Avacopan has emerged as a promising therapeutic for ANCA-associated vasculitis, demonstrating non-inferiority to standard-of-care glucocorticoids for inducing remission and superiority for sustaining remission, with a favorable safety profile.[18][19]
The data presented here highlight the therapeutic potential of targeting the CCR2 pathway in various inflammatory and autoimmune diseases. However, the varying degrees of success observed with different inhibitors and in different indications underscore the complexity of this signaling axis and the importance of careful patient selection and clinical trial design. Further research is warranted to fully elucidate the therapeutic potential of CCR2 inhibition and to develop novel, highly effective, and safe inhibitors for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Millennium Announces MLN1202 Significantly Reduced Marker of Systemic Inflammation and Identifies Genomic Biomarker for Responders | Technology Networks [technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. medicine-matters.blogs.hopkinsmedicine.org [medicine-matters.blogs.hopkinsmedicine.org]
- 21. Safety of Avacopan for the Treatment of Antineutrophil Cytoplasmic Antibody-Associated Vasculitis: Combined Data From Three Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating INCB3344's In Vivo Efficacy Through Ex Vivo Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist, INCB3344, with other relevant alternatives. By integrating in vivo efficacy data with ex vivo analysis, this document offers a framework for validating the pharmacological effects of this potent anti-inflammatory agent. All experimental data is presented to facilitate objective comparison, supported by detailed methodologies for key assays.
Executive Summary
This compound is a potent and selective small-molecule antagonist of the CCR2 receptor, demonstrating efficacy in various preclinical models of inflammation.[1][2] CCR2 plays a crucial role in mediating the recruitment of monocytes and macrophages to sites of inflammation, primarily through its interaction with the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). By blocking this interaction, this compound effectively attenuates the inflammatory response. This guide delves into the quantitative performance of this compound against other CCR2 antagonists, outlines the experimental protocols to assess its effects, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of CCR2 Antagonists
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other known CCR2 antagonists. It is important to note that direct head-to-head in vivo studies are not always publicly available; therefore, some comparisons are based on data from independent studies conducted in similar models.[3]
Table 1: In Vitro Potency of CCR2 Antagonists [4]
| Compound | Assay | Species | Target | IC50 (nM) |
| This compound | Binding | Human | hCCR2 | 5.1 |
| Binding | Murine | mCCR2 | 9.5 | |
| Chemotaxis | Human | hCCR2 | 3.8 | |
| Chemotaxis | Murine | mCCR2 | 7.8 | |
| CCR2 antagonist 4 (Teijin compound 1) | Binding | Human | CCR2b | 180 |
| Chemotaxis | Human | CCR2 | 24 |
Table 2: In Vivo Efficacy of CCR2 Antagonists in a Rat Adjuvant-Induced Arthritis Model [3]
| Compound | Dose & Administration | Duration | Key Finding |
| This compound | 100 mg/kg, twice daily, oral | 1 week (therapeutic) | Significant inhibition of paw swelling, joint damage, and bone resorption.[1] |
| JNJ-41443532 (or related compound) | 100 mg/kg, twice daily, intraperitoneal | 1 week | Inhibition of paw swelling.[3] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for validating in vivo effects with ex vivo analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and ex vivo assays used to characterize CCR2 antagonists.
In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)
The AIA model is a well-established method for evaluating the efficacy of anti-inflammatory compounds.
Materials:
-
Female Lewis rats
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by injecting 100 µL of CFA emulsion at the base of the tail of each rat.
-
Treatment: For a therapeutic dosing regimen, begin oral administration of this compound (e.g., 100 mg/kg, twice daily) or vehicle control on day 9 after adjuvant injection, when signs of arthritis typically appear.[1]
-
Monitoring: Monitor the rats daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and ankylosis. Assign a clinical score to each paw.
-
Termination and Analysis: At the end of the study (e.g., day 16), euthanize the animals. Collect hind paws for histological analysis to assess joint damage and bone resorption.
Ex Vivo Analysis: Flow Cytometry of Splenocytes
This protocol allows for the quantification of different immune cell populations in the spleen following in vivo treatment.
Materials:
-
Spleens from treated and control animals
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD11b for macrophages/monocytes, CD3 for T cells, B220 for B cells)
-
Flow cytometer
Procedure:
-
Spleen Processing: Aseptically remove the spleen and place it in a petri dish with cold RPMI 1640.
-
Cell Suspension: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.
-
RBC Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5 minutes at room temperature.
-
Washing: Add RPMI 1640 with 10% FBS to neutralize the lysis buffer and centrifuge. Wash the cells twice with PBS.
-
Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies for 30 minutes on ice in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to quantify the percentages of different immune cell populations.
Ex Vivo Analysis: Whole Blood MCP-1 Binding Assay
This assay measures the pharmacodynamic activity of a CCR2 antagonist by assessing its ability to block the binding of labeled MCP-1 to monocytes in whole blood.
Materials:
-
Freshly drawn whole blood from treated and control animals
-
Fluorescently labeled MCP-1 (e.g., Alexa Fluor 488-MCP-1)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Incubation: Aliquot the whole blood and incubate with a saturating concentration of fluorescently labeled MCP-1 for 30-60 minutes at 37°C.
-
RBC Lysis: After incubation, lyse the red blood cells using a lysis buffer.
-
Washing: Centrifuge the remaining white blood cells and wash them with PBS.
-
Analysis: Analyze the samples on a flow cytometer, gating on the monocyte population based on forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the labeled MCP-1 is measured. A decrease in MFI in the this compound-treated group compared to the vehicle group indicates target engagement and inhibition of MCP-1 binding.
Conclusion
This compound is a potent and selective CCR2 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases. The combination of in vivo studies and subsequent ex vivo analyses provides a robust platform for validating its mechanism of action and therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers in the field of inflammation and drug development, enabling a more comprehensive understanding and objective comparison of this compound with other CCR2-targeting therapies. The use of standardized models and analytical methods is paramount for generating reproducible and comparable data to accelerate the translation of promising preclinical candidates into clinical applications.
References
A Comparative Guide: INCB3344 Versus Genetic Knockdown of CCR2 for Targeted Research
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are pivotal in mediating the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. This signaling axis is a key therapeutic target in a variety of diseases, including inflammatory disorders and cancer. This guide provides an objective comparison between a potent small molecule antagonist, INCB3344, and genetic knockdown of CCR2, offering insights into their respective methodologies and performance based on available experimental data.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Ablation
This compound is a potent and selective, orally bioavailable antagonist of CCR2.[1][2] It functions by binding to the CCR2 receptor, thereby preventing the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and inhibiting downstream signaling pathways.[3] This blockade is rapid and reversible, allowing for temporal control of CCR2 inhibition.[3]
Genetic knockdown of CCR2 , typically achieved through techniques like CRISPR/Cas9 or RNA interference (siRNA/shRNA), results in the partial or complete ablation of CCR2 expression at the genetic or transcript level. This approach offers a more permanent and potentially more complete inhibition of the CCR2 signaling pathway within the targeted cells.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound - Binding Antagonism
| Target Species | Assay Type | Cell Line/System | IC50 (nM) |
| Human | Whole Cell Binding | hCCR2 | 5.1 |
| Murine | Whole Cell Binding | mCCR2 | 9.5 |
| Murine | Whole Cell Binding | WEHI-274.1 cells | 10 ± 5 |
| Rat | Whole Cell Binding | rCCR2 | 7.3 |
| Cynomolgus | Whole Cell Binding | cCCR2 | 16 |
Data sourced from MedchemExpress and Benchchem.[1][4]
Table 2: In Vitro Potency of this compound - Chemotaxis Antagonism
| Target Species | Assay Type | IC50 (nM) |
| Human | Chemotaxis | 3.8 |
| Murine | Chemotaxis | 7.8 |
| Rat | Chemotaxis | 2.7 |
| Cynomolgus | Chemotaxis | 6.2 |
Data sourced from MedchemExpress.[1]
Table 3: Selectivity Profile of this compound
| Target | IC50 |
| Murine CCR1 | >1 µM |
| Murine CCR5 | >3 µM |
| >50 Ion Channels, Transporters, and other GPCRs | >1 µM |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for cell migration, proliferation, and survival. Both this compound and genetic knockdown of CCR2 aim to disrupt this pathway.
Figure 1: Simplified CCR2 signaling pathway and points of intervention.
Experimental Workflow: this compound vs. CCR2 Knockdown
The following diagrams illustrate typical experimental workflows for evaluating the effects of this compound and CCR2 genetic knockdown on cell migration.
Figure 2: Comparative experimental workflows.
Detailed Experimental Protocols
I. This compound In Vitro Chemotaxis Assay
This protocol is adapted from standard methods for evaluating chemokine receptor antagonists.[5]
1. Cell Preparation:
- Culture a human monocytic cell line (e.g., THP-1) or isolate primary peripheral blood mononuclear cells (PBMCs).
- On the day of the assay, harvest cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Create a serial dilution of this compound in assay medium to achieve the desired final concentrations.
3. Chemotaxis Assay (Transwell System):
- Add assay medium containing recombinant human CCL2 (hCCL2) to the lower wells of a 24-well plate with 5 µm pore size Transwell inserts.
- In the upper chamber (the Transwell insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control (DMSO).
- Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).
4. Quantification of Migration:
- After incubation, remove the Transwell inserts.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., Calcein-AM) to measure cell viability with a fluorescence plate reader.
- Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
II. CCR2 Genetic Knockdown using CRISPR/Cas9
This protocol provides a general framework for generating CCR2 knockout cell lines.[6]
1. sgRNA Design and Plasmid Construction:
- Design single guide RNAs (sgRNAs) targeting a conserved exon of the CCR2 gene using online design tools. Select sgRNAs with high on-target scores and low off-target potential.
- Clone the selected sgRNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., a vector containing both Cas9 and the sgRNA expression cassettes, and a selectable marker like puromycin (B1679871) resistance).
2. Transfection:
- Culture the target cancer cell line (e.g., a murine colon carcinoma cell line like CT-26).[6]
- Transfect the cells with the CCR2-targeting CRISPR/Cas9 plasmid using a suitable method, such as lipid-mediated transfection.
3. Selection of Knockdown Cells:
- Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate untransfected cells.
- Expand the surviving cells to generate a mixed population of cells with potential CCR2 gene edits.
4. Validation of Knockdown:
- Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
- Expand the single-cell clones and screen for CCR2 knockdown at the protein level using Western blotting or flow cytometry, and at the genomic level by sequencing the targeted region to confirm the presence of insertions or deletions (indels).
5. Functional Assays:
- Use the validated CCR2 knockdown and control (wild-type or non-targeting sgRNA transfected) cell lines in functional assays, such as the chemotaxis assay described above, to assess the impact of CCR2 ablation on cell migration.
Comparison of this compound and Genetic Knockdown
| Feature | This compound (Pharmacological Antagonist) | Genetic Knockdown of CCR2 (e.g., CRISPR/Cas9) |
| Mechanism | Reversible binding to CCR2, blocking ligand interaction.[3] | Permanent disruption of the CCR2 gene, preventing protein expression. |
| Specificity | High selectivity for CCR2 over other chemokine receptors.[1] | Highly specific to the targeted gene, but potential for off-target effects. |
| Control | Temporal control; effects can be initiated and stopped by adding or removing the compound. | Permanent effect in the modified cell line and its progeny. |
| Completeness of Inhibition | Dose-dependent inhibition; may not achieve 100% blockade in all conditions. | Can achieve complete knockout (biallelic mutation), leading to total loss of function. |
| Experimental Timeframe | Short-term experiments can be performed immediately after compound addition. | Requires a longer timeframe for cell line generation and validation (weeks to months). |
| In Vivo Application | Orally bioavailable, allowing for systemic administration in animal models.[2] | Requires generation of knockout animal models or localized delivery of gene-editing reagents. |
| Potential for Compensation | Acute inhibition may not allow for compensatory mechanisms to develop. | Chronic absence of the receptor may lead to the upregulation of other signaling pathways. |
| Ideal Use Cases | Target validation, in vivo pharmacology studies, modeling therapeutic intervention. | Studying the fundamental role of a gene, creating stable cell lines for screening, validating antibody targets. |
Conclusion
Both this compound and genetic knockdown of CCR2 are powerful tools for investigating the role of the CCL2-CCR2 signaling axis. This compound offers a rapid, reversible, and dose-dependent method for inhibiting CCR2 function, making it ideal for pharmacological studies and mimicking therapeutic interventions. Genetic knockdown provides a more permanent and potentially complete ablation of CCR2, which is advantageous for dissecting the fundamental biological roles of the receptor and for creating stable cellular models for further research. The choice between these two approaches will depend on the specific research question, the desired level of control, and the experimental system being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
Benchmarking INCB3344: A Comparative Guide to the Potency of Newer CCR2 Antagonists
For Immediate Release
This guide provides a comprehensive analysis of the in vitro potency of the established C-C chemokine receptor 2 (CCR2) antagonist, INCB3344, benchmarked against a selection of newer antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison, complete with detailed experimental protocols and visualizations of the underlying biological pathways.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is a critical therapeutic target for a range of inflammatory and autoimmune diseases. This compound has been a valuable tool in preclinical research, and this guide aims to contextualize its potency in the evolving landscape of CCR2-targeted therapeutics.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and several newer CCR2 antagonists. The data, presented as half-maximal inhibitory concentrations (IC50), are derived from radioligand binding and chemotaxis assays, the gold standards for assessing antagonist potency. Lower IC50 values are indicative of higher potency.
| Compound | Assay Type | Species/Cell Line | Target | IC50 (nM) |
| This compound | Binding | Human | hCCR2 | 5.1[1][2] |
| Binding | Murine | mCCR2 | 9.5[1][2] | |
| Binding | Murine (WEHI-274.1) | mCCR2 | 10 ± 5[3] | |
| Chemotaxis | Human | hCCR2 | 3.8[1][2] | |
| Chemotaxis | Murine | mCCR2 | 7.8[1][2] | |
| PF-4136309 | Binding | Human | hCCR2 | 5.2[4] |
| Binding | Murine | mCCR2 | 17[4] | |
| Binding | Rat | rCCR2 | 13[4] | |
| Chemotaxis | Human | hCCR2 | 3.9[4] | |
| INCB3284 | Binding | Human | hCCR2 | 3.7[5] |
| Chemotaxis | Human | hCCR2 | 4.7[5] | |
| BMS CCR2 22 | Binding | Human | hCCR2 | 5.1 |
| Calcium Flux | Human | hCCR2 | 18 | |
| Chemotaxis | Human | hCCR2 | 1 | |
| JNJ-41443532 | Binding | Human | hCCR2 | 37[6] |
| Chemotaxis | Human | hCCR2 | 30[6] | |
| Binding | Murine | mCCR2 | 9600[6] |
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or a cell line overexpressing human CCR2 (e.g., HEK293).[6][7]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2) or human CCL2 (hCCL2).[7]
-
Test Compounds: this compound and newer CCR2 antagonists.
-
Assay Buffer: RPMI 1640 supplemented with 0.1% Bovine Serum Albumin (BSA) and 20 mM HEPES.[3]
-
Wash Buffer: Cold Phosphate Buffered Saline (PBS).
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 5 x 10^5 cells/well.[3]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of unlabeled CCL2 (e.g., 0.3 µM).[3]
-
Compound Wells: Serial dilutions of the test compound.
-
-
Radioligand Addition: Add 125I-labeled CCL2 to all wells at a final concentration of approximately 150 pM.[3]
-
Cell Addition: Add the cell suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Filtration: Transfer the contents of the assay plate to the pre-wetted filter plate and wash the filters with ice-cold wash buffer using a vacuum manifold.
-
Quantification: Dry the filters and measure the retained radioactivity using a gamma or scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[8]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compounds: this compound and newer CCR2 antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[8]
-
Detection Reagent: A fluorescent dye that binds to cellular nucleic acids (e.g., CyQuant).
Procedure:
-
Cell Preparation: Culture cells to the desired density. Prior to the assay, starve the cells in serum-free medium for 2-4 hours. Resuspend the cells in assay medium.[8]
-
Assay Setup:
-
Lower Chamber: Add assay medium containing CCL2 (e.g., 30 nM) to the lower wells of the 24-well plate.[3] For the negative control, add assay medium without CCL2.
-
Upper Chamber: In separate tubes, pre-incubate the cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.[8]
-
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell lysis buffer containing a fluorescent dye to the lower wells.
-
Measure the fluorescence, which is proportional to the number of migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
To understand how these antagonists exert their effects, it is crucial to visualize the CCR2 signaling pathway and the experimental workflows.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular events, leading to monocyte and macrophage migration. CCR2 antagonists block this initial binding step.
Caption: Simplified CCR2 signaling cascade and the inhibitory action of antagonists.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the potency of CCR2 antagonists.
Caption: Workflow for the CCR2 radioligand binding assay.
Experimental Workflow: Chemotaxis Assay
This diagram outlines the sequential steps of the Transwell chemotaxis assay to assess the functional inhibition of cell migration by CCR2 antagonists.
Caption: Workflow for the in vitro Transwell chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Independent Validation of INCB3344's Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) antagonist INCB3344 with other alternatives, supported by experimental data. This analysis focuses on the selectivity and potency of these compounds, crucial parameters for their potential as therapeutic agents.
This compound is a potent and selective antagonist of CCR2, a key receptor involved in the inflammatory response. The recruitment of monocytes and macrophages to sites of inflammation is primarily mediated by the interaction of the chemokine CCL2 with CCR2. Dysregulation of this signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling target for drug development. This guide delves into the independent validation of this compound's selectivity and compares its performance with other known CCR2 inhibitors.
Comparative Analysis of CCR2 Antagonists
The in vitro potency and selectivity of this compound have been evaluated against a panel of other CCR2 antagonists. The following tables summarize the available quantitative data from binding and chemotaxis assays, providing a clear comparison of their performance.
Table 1: In Vitro Potency (IC50) of Various CCR2 Antagonists
| Compound | Assay Type | Species | Target | IC50 (nM) |
| This compound | Binding | Human | hCCR2 | 5.1[1] |
| Binding | Murine | mCCR2 | 9.5[1] | |
| Chemotaxis | Human | hCCR2 | 3.8[1] | |
| Chemotaxis | Murine | mCCR2 | 7.8[1] | |
| CCR2 antagonist 4 (Teijin compound 1) | Binding | Human | CCR2b | 180[2][3] |
| Chemotaxis | Human | CCR2 | 24[2][3] | |
| AZD2423 | Ca2+ Flux | Human | CCR2 | 1.2[4] |
| Chemotaxis | Human (THP-1 cells) | CCR2 | 4[5][6] | |
| BMS-741672 | Binding | Human | CCR2 | 1.1[7] |
| Chemotaxis | Human (Monocytes) | CCR2 | 0.67[7] | |
| PF-04634817 | Binding | Rat | rCCR2 | 20.8[8] |
| Binding | Rat | rCCR5 | 470[8] |
Table 2: Selectivity Profile of this compound and Other CCR2 Antagonists
| Compound | Off-Target | Selectivity (Fold or IC50) |
| This compound | Murine CCR1 | >1 µM[2] |
| Murine CCR5 | >3 µM[2] | |
| Panel of >50 GPCRs, ion channels, transporters | >100-fold selective for CCR2[9] | |
| AZD2423 | Broad panel of other receptors | >500-fold selective for CCR2[5] |
| BMS-741672 | CCR5 | >700-fold selective for CCR2[7] |
| PF-04634817 | CCR5 | Dual CCR2/CCR5 antagonist[8] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to validate these compounds, the following diagrams illustrate the CCR2 signaling pathway and the experimental workflows for the key assays.
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαi, leading to the inhibition of adenylyl cyclase. More critically for monocyte recruitment, the dissociation of G protein subunits activates downstream pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are essential for cell migration and survival. CCR2 antagonists, such as this compound, block the initial binding of CCL2, thereby inhibiting these downstream effects.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of CCR2 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Materials:
-
Cells/Membranes: Cell lines endogenously or recombinantly expressing CCR2 (e.g., WEHI-274.1, THP-1) or membranes prepared from these cells.
-
Radioligand: Typically 125I-labeled CCL2.
-
Test Compounds: this compound and other CCR2 antagonists.
-
Buffers: Assay buffer (e.g., Tris-based buffer with BSA and protease inhibitors) and wash buffer.
-
Filtration System: 96-well filter plates and a vacuum manifold.
-
Detection: Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the CCR2-expressing cells or membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CCL2).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, CCL2.
Caption: Experimental workflow for a chemotaxis assay.
Materials:
-
Cells: CCR2-expressing cells capable of migration, such as primary monocytes or the THP-1 cell line.
-
Chemoattractant: Recombinant CCL2.
-
Test Compounds: this compound and other CCR2 antagonists.
-
Assay Plates: Transwell plates with a porous membrane (typically 3-8 µm pore size).
-
Detection: Cell staining dyes (e.g., Calcein AM, DAPI) and a fluorescence microscope or plate reader.
Procedure:
-
Setup: Add assay medium containing CCL2 to the lower wells of the Transwell plate.
-
Cell Preparation: Resuspend the cells in assay medium and pre-incubate them with various concentrations of the test compound or vehicle control.
-
Migration: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration towards the CCL2 gradient.
-
Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane and count them using a microscope or quantify the fluorescence using a plate reader.
-
Analysis: Calculate the percentage inhibition of migration for each compound concentration compared to the vehicle control. Plot the percentage inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.
References
- 1. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. AZD2423 | 1229603-37-5 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB3344: A Comparative Analysis in Preclinical Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), across various preclinical models of inflammatory diseases. The objective is to offer a clear comparison of its efficacy and mechanism of action against alternative therapeutic agents, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
This compound exerts its anti-inflammatory effects by inhibiting the interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor, CCR2.[1][2] This axis is a critical pathway in the recruitment of monocytes and macrophages from the bloodstream into tissues during inflammation.[1] By blocking this signaling pathway, this compound effectively reduces the influx of these key inflammatory cells to the site of inflammation, thereby mitigating tissue damage and disease progression.[1][3]
The signaling cascade initiated by CCL2 binding to CCR2 involves G-protein coupling, leading to downstream effects such as ERK phosphorylation and, ultimately, chemotaxis.[1][3] this compound competitively inhibits CCL2 binding, thereby preventing these downstream cellular responses.[1]
Comparative Efficacy in Inflammatory Models
This compound has demonstrated significant efficacy in a range of rodent models of inflammatory diseases. This section compares its performance with standard-of-care or relevant comparator compounds in each model.
Inflammatory Arthritis
In a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, therapeutic dosing of this compound has been shown to significantly reduce disease severity.[1]
Comparative Data: this compound vs. Methotrexate (B535133) in Collagen-Induced Arthritis
| Parameter | Vehicle Control (CIA) | This compound | Methotrexate (MTX) |
| Arthritis Score | Severe joint inflammation and destruction | Significant reduction in clinical score[1] | Significant reduction in arthritis scores[4][5] |
| Histopathology | Severe joint destruction, cartilage and bone erosion, inflammatory cell infiltration[6] | Substantial reduction in tissue inflammation[1] | Reduced inflammatory cell infiltration and bone destruction[6][7] |
| Mechanism | Uninhibited inflammatory cascade | CCR2 antagonism, reduced macrophage influx[1] | Inhibition of T-cell activation, purine (B94841) metabolism antagonist[5] |
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
This compound has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many aspects of human multiple sclerosis. Therapeutic administration of this compound significantly reduces disease incidence and severity in EAE mice.[1] This effect is attributed to the inhibition of monocyte recruitment to the central nervous system (CNS).[8][9]
Comparative Data: CCR2 Antagonism in EAE
| Treatment | Key Findings | Reference |
| This compound | Significantly reduces clinical signs of disease (incidence and severity). | [1] |
| CCR2 Knockout (CCR2-/-) | Mice are resistant to EAE, fail to develop mononuclear cell infiltrates in the CNS, and have decreased pro-inflammatory responses. | [8][9] |
Delayed-Type Hypersensitivity (DTH)
The DTH model is a classic in vivo assay of T-cell mediated immune responses. This compound treatment results in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation in a mouse model of DTH.[1][3]
Comparative Data: this compound vs. Dexamethasone (B1670325) in DTH
| Parameter | Vehicle Control | This compound | Dexamethasone |
| Macrophage Influx | Significant influx into tissue | Dose-dependent inhibition[1][3] | General suppression of inflammatory cell infiltration[10] |
| Ear Swelling | Pronounced swelling | Reduction in tissue inflammation[1] | Significant decrease in DTH response[11][12][13] |
| Mechanism | T-cell mediated inflammation | CCR2 antagonism[1] | Broad anti-inflammatory and immunosuppressive effects[10] |
Diabetic Nephropathy
In a mouse model of diabetic nephropathy, administration of this compound for 8 weeks resulted in decreased albuminuria and serum creatinine (B1669602) levels. The treatment also reduced the abundance of bone marrow-derived macrophages in the kidney, as well as the expression of TLR9 and TNF-α.[14]
Comparative Data: this compound vs. ACE Inhibitors in Diabetic Nephropathy
| Parameter | Diabetic Control | This compound | ACE Inhibitors (e.g., Captopril, Lisinopril) |
| Albuminuria | Elevated | Decreased[14] | Decreased[15][16] |
| Serum Creatinine | Elevated | Decreased[14] | Stable or improved[15][17] |
| Renal Macrophage Infiltration | Increased | Reduced[14] | Reduced[15] |
| Mechanism | Hyperglycemia-induced inflammation and fibrosis | CCR2 antagonism, reduced macrophage recruitment[14][18] | Inhibition of Angiotensin II production, reduced intrarenal MCP-1[15][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols for the inflammatory models discussed.
Collagen-Induced Arthritis (CIA) in Rats
-
Induction : Male Wistar rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[6][7]
-
Treatment : Oral administration of this compound, methotrexate, or vehicle control is typically initiated either before the onset of clinical signs (prophylactic) or after the establishment of disease (therapeutic).[4][20]
-
Assessment : Animals are monitored daily for clinical signs of arthritis, including paw swelling, erythema, and joint rigidity. At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.[5][6]
Imiquimod-Induced Psoriasis-like Inflammation
-
Induction : A daily topical dose of imiquimod (B1671794) (IMQ) cream is applied to the shaved back and/or ear of mice (e.g., BALB/c strain) for a number of consecutive days.[21][22]
-
Treatment : Topical application of test compounds (e.g., calcipotriol, clobetasol) or vehicle is administered alongside or after the IMQ application.[21][23]
-
Assessment : Skin inflammation is evaluated by scoring erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Histological analysis is performed to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltrate. Levels of inflammatory cytokines (e.g., IL-17A, IL-22) in the skin are quantified by real-time PCR or ELISA.[21][22]
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis
-
Induction : Colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).[24][25]
-
Treatment : this compound, mesalazine, or vehicle is administered, typically via oral gavage, either before, during, or after DSS administration.[24][26][27]
-
Assessment : Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and presence of blood in the stool. At the end of the study, the colon is excised, its length measured (shortening is a sign of inflammation), and tissue samples are taken for histological scoring of inflammation and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[25][27]
Summary
This compound demonstrates significant therapeutic potential across a variety of preclinical models of inflammatory diseases. Its targeted mechanism of action, inhibiting the CCR2-CCL2 axis, effectively reduces the recruitment of key inflammatory cells, leading to amelioration of disease pathology. Comparative data suggests that its efficacy is comparable to, and in some aspects potentially more targeted than, standard-of-care agents in these models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting studies aimed at further elucidating the therapeutic utility of CCR2 antagonists in inflammatory and autoimmune disorders.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daily oral administration of low-dose methotrexate has greater antirheumatic effects in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 6. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Experimental Autoimmune Encephalomyelitis in Mice Lacking the Cc Chemokine Receptor (Ccr2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to experimental autoimmune encephalomyelitis in mice lacking the CC chemokine receptor (CCR)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the effects of cyclophosphamide and dexamethasone on intestinal immunity and microbiota in delayed hypersensitivity mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of dexamethasone in the suppression of delayed-type hypersensitivity in reconstituted SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. ACE inhibitors and diabetic nephropathy: How they help and more [medicalnewstoday.com]
- 17. mdpi.com [mdpi.com]
- 18. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Angiotensin-converting enzyme (ACE) 2 overexpression ameliorates glomerular injury in a rat model of diabetic nephropathy: a comparison with ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effectiveness of methotrexate in combination therapy in a rat collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparison of the effects of topical treatment of calcipotriol, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oral administration of mesalazine protects against mucosal injury and permeation in dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 27. scibasejournals.org [scibasejournals.org]
Advantages of using INCB3344 over other research tools for CCR2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of C-C chemokine receptor 2 (CCR2) research, the selection of an appropriate investigational tool is paramount to the generation of robust and reproducible data. This guide provides an objective comparison of INCB3344 with other commonly employed research tools for studying CCR2, supported by experimental data. The evidence presented herein highlights the advantages of this compound in terms of potency, selectivity, and in vivo applicability.
Unveiling the Superiority of this compound: A Data-Driven Comparison
This compound distinguishes itself from other small molecule inhibitors through its potent and highly selective antagonism of the CCR2 receptor across multiple species, a critical feature for translational research.
Table 1: In Vitro Potency of Small Molecule CCR2 Antagonists
| Compound | Assay Type | Species | IC50 (nM) |
| This compound | Binding | Human | 5.1 [1][2][3] |
| Binding | Murine | 9.5 [1][2][3] | |
| Binding | Rat | 7.3 [1][2] | |
| Binding | Cynomolgus | 16 [1][2] | |
| Chemotaxis | Human | 3.8 [1][2][3] | |
| Chemotaxis | Murine | 7.8 [1][2][3] | |
| Chemotaxis | Rat | 2.7 [1][2] | |
| Chemotaxis | Cynomolgus | 6.2 [1][2] | |
| JNJ-41443532 | Binding | Human | 37[4] |
| Chemotaxis | Human | 30[4] | |
| CCR2 antagonist 4 (Teijin compound 1) | Binding | Human | 180[5] |
| Chemotaxis | Human | 24[5] | |
| RS-504393 | Binding | Human | 89 - 98 |
| Chemotaxis | Human | 330 |
As illustrated in Table 1, this compound consistently demonstrates low nanomolar IC50 values in both receptor binding and functional chemotaxis assays across various species, including human and rodent models. This potent cross-reactivity is a significant advantage over many other CCR2 antagonists, which often exhibit poor activity against rodent CCR2, thereby limiting their utility in preclinical in vivo studies.[6]
Table 2: Selectivity Profile of this compound
| Target | Species | IC50 |
| CCR1 | Murine | >1 µM[1][2] |
| CCR5 | Murine | >3 µM[1][2] |
| Panel of >50 GPCRs, ion channels, and transporters | Human | >1 µM[1][2] |
Furthermore, this compound exhibits exceptional selectivity for CCR2. As shown in Table 2, it displays negligible activity against the closely related chemokine receptors CCR1 and CCR5, as well as a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This high degree of selectivity minimizes the potential for off-target effects, ensuring that observed biological responses can be confidently attributed to the inhibition of CCR2.
In Vivo Efficacy: this compound in Preclinical Models
The superior in vitro profile of this compound translates to robust efficacy in various preclinical models of inflammatory and autoimmune diseases.
Table 3: In Vivo Efficacy of this compound vs. JNJ-41443532
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Thioglycollate-Induced Peritonitis (BALB/c Mice) | 30-100 mg/kg, p.o., BID | Dose-dependent inhibition of monocyte influx (36-73%) |
| Rat Adjuvant-Induced Arthritis | Therapeutic dosing | Significant reduction in disease severity [6][7] | |
| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Therapeutic dosing | Significant reduction in disease severity [6] | |
| Mouse Model of Diabetic Nephropathy | 8 weeks administration | Decreased albuminuria and serum creatinine [5] | |
| JNJ-41443532 | Thioglycollate-Induced Peritonitis (hCCR2KI Mice) | Oral (p.o.) | ED50 of 3 mg/kg for inhibition of leukocyte influx[4][7][8] |
| Rat Adjuvant-Induced Arthritis | 100 mg/kg, i.p., BID | Inhibition of paw swelling[7] |
As summarized in Table 3, this compound has demonstrated significant efficacy in reducing macrophage influx and disease severity in rodent models of peritonitis, arthritis, multiple sclerosis, and diabetic nephropathy.[5][6][7] Its oral bioavailability further enhances its utility as a research tool for in vivo studies.[3]
Alternative Research Tools for CCR2
While small molecule inhibitors are powerful tools, other methods are also employed to study CCR2 function.
-
Anti-CCR2 Antibodies: Monoclonal antibodies can offer high specificity for CCR2. Neutralizing antibodies that block the binding of CCL2 can be used to inhibit CCR2 function in vitro and in vivo.[9][10] However, their large size can limit tissue penetration, and their therapeutic potential can be hampered by immunogenicity. Quantitative data on the in vitro and in vivo efficacy of specific antibody clones is crucial for their effective use.
-
CCR2 Knockout (KO) Mouse Models: Genetically engineered mice lacking the Ccr2 gene provide a valuable tool for studying the fundamental role of this receptor in various physiological and pathological processes.[11] Studies using CCR2 KO mice have demonstrated defects in monocyte recruitment and have been instrumental in understanding the role of CCR2 in diseases like arthritis and experimental autoimmune encephalomyelitis.[11][12] However, developmental compensation and the complete absence of the protein may lead to phenotypes that are not fully representative of pharmacological inhibition in adult animals. For instance, in a model of schistosomal antigen-elicited pulmonary granuloma formation, CCR2 knockout mice showed impaired mononuclear phagocyte recruitment only in the early phase, suggesting compensatory mechanisms.[13]
Understanding the Mechanism: The CCR2 Signaling Pathway
The binding of the chemokine ligand CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to monocyte and macrophage recruitment to sites of inflammation. This compound acts as an antagonist, blocking this initial binding step.
Caption: The CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate the replication and validation of the data presented, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Caption: Experimental workflow for a CCR2 radioligand binding assay.
Detailed Protocol:
-
Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes or HEK293 cells stably expressing CCR2) to the desired density. Harvest and resuspend the cells in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Transfer the contents of the plate to a filter plate and wash with cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Caption: Experimental workflow for a CCR2 chemotaxis assay.
Detailed Protocol:
-
Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) and resuspend them in assay medium. Pre-incubate the cells with various concentrations of the test compound (this compound).
-
Assay Setup: Place Transwell inserts with a permeable membrane into the wells of a 24-well plate. Add assay medium containing the chemoattractant (CCL2) to the lower chamber. Add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM) and quantify the fluorescence or cell number.
-
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of the test compound to determine the IC50 value.
ERK Phosphorylation Assay
This assay measures the inhibition of a key downstream signaling event following CCR2 activation.
Caption: Experimental workflow for an ERK phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Starvation: Culture CCR2-expressing cells to sub-confluency and then serum-starve them to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with an optimal concentration of CCL2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and, subsequently, with an antibody for total ERK as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Blocking the CCL2-CCR2 Axis Using CCL2-Neutralizing Antibody Is an Effective Therapy for Hepatocellular Cancer in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-CCR2 Neutralizing Antibody (V3S-0522-YC1470) - Creative Biolabs [neutab.creative-biolabs.com]
- 11. 004999 - CCR2- Strain Details [jax.org]
- 12. Absence of CCR2 results in an inflammaging environment in young mice with age-independent impairments in muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of C-C Chemokine Receptor 2 (CCR2) Knockout on Type-2 (Schistosomal Antigen-Elicited) Pulmonary Granuloma Formation: Analysis of Cellular Recruitment and Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
A Comparative Guide to the In Vitro and In Vivo Profile of INCB3344, a CCR2 Antagonist
This guide provides a detailed comparison of the preclinical data for INCB3344, a potent C-C chemokine receptor type 2 (CCR2) antagonist, with other relevant CCR2 inhibitors, JNJ-41443532 and CCX872. The objective is to present a clear, data-driven comparison of their in vitro and in vivo performance to aid researchers, scientists, and drug development professionals.
Introduction to CCR2 and its Role in Inflammation
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the development of small molecule antagonists targeting CCR2 has been a major focus of therapeutic research. This compound is a novel, potent, and selective small molecule antagonist of the CCR2 receptor.[1][2]
In Vitro Pharmacology: A Head-to-Head Comparison
The in vitro potency of this compound, JNJ-41443532, and CCX872 has been evaluated using various assays, primarily focusing on their binding affinity to the CCR2 receptor and their functional ability to inhibit chemotaxis.
Table 1: In Vitro Potency of CCR2 Antagonists
| Compound | Assay Type | Species | Target | IC50 / Ki |
| This compound | Binding Antagonism | Human | hCCR2 | 5.1 nM (IC50)[3][4][5] |
| Binding Antagonism | Mouse | mCCR2 | 10 nM (IC50)[1][2][6][7] | |
| Chemotaxis | Human | hCCR2 | 3.8 nM (IC50)[3][5] | |
| Chemotaxis | Mouse | mCCR2 | 7.8 nM (IC50)[3][5] | |
| JNJ-41443532 | Binding Affinity | Human | hCCR2 | 37 nM (IC50) |
| Binding Affinity | Mouse | mCCR2 | 9.6 µM (Ki)[8] | |
| Chemotaxis | Human | hCCR2 | 30 nM (IC50)[8] | |
| CCX872 | Binding Affinity | Human | hCCR2 | 3 nM (IC50) |
| Binding Affinity | Murine | mCCR2 | 270 nM (IC50) | |
| Chemotaxis | Human | hCCR2 | 32 nM (IC50) | |
| Chemotaxis | Murine | mCCR2 | 69 nM (IC50) |
Selectivity Profile of this compound
This compound demonstrates high selectivity for CCR2. Against a panel of other G protein-coupled receptors, including other CC chemokine receptors, this compound is at least 100-fold selective for CCR2.[1][2][6] This high selectivity minimizes the potential for off-target effects.
In Vivo Efficacy in Preclinical Models
The in vivo activity of this compound has been demonstrated in several rodent models of inflammatory diseases, showcasing its ability to inhibit macrophage influx and reduce disease severity.
Table 2: In Vivo Efficacy of CCR2 Antagonists
| Compound | Animal Model | Species | Dosing | Key Findings |
| This compound | Delayed-Type Hypersensitivity | Mouse | Dose-dependent | Inhibition of macrophage influx.[1][6][9] |
| Thioglycollate-Induced Peritonitis | Mouse | 30-100 mg/kg, twice daily | Dose-dependent inhibition of macrophage influx.[7] | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Therapeutic dosing | Significant reduction in disease severity.[1][2] | |
| Adjuvant-Induced Arthritis | Rat | Therapeutic dosing | Significant reduction in inflammatory arthritis.[1][2] | |
| JNJ-41443532 | Thioglycollate-Induced Peritonitis | Mouse (hCCR2 knock-in) | 3 mg/kg, oral, twice daily (ED50) | Dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx.[8] |
| Adjuvant-Induced Arthritis | Rat | 100 mg/kg, twice daily, intraperitoneal | Inhibition of paw swelling.[10] | |
| CCX872 | Pancreatic Cancer | Mouse | Not specified | 42% decrease in tumor size and a 45% decrease in M-MDSCs after one week.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a comprehensive understanding of the data presented.
CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cells: Murine monocyte cell line WEHI-274.1 or cells overexpressing the CCR2 receptor.
-
Radioligand: Typically [¹²⁵I]-CCL2.
-
Procedure:
-
Cell membranes are prepared from CCR2-expressing cells.
-
Membranes are incubated with a fixed concentration of radiolabeled CCL2 and varying concentrations of the test compound.
-
The reaction is incubated to allow for competitive binding.
-
The mixture is filtered through a filter plate to separate bound from free radioligand.
-
The radioactivity trapped on the filter is quantified using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of radioligand binding, is determined by non-linear regression analysis.
-
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: CCL2 (MCP-1).
-
Procedure:
-
A chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used, with a microporous membrane separating the upper and lower chambers.
-
The lower chamber is filled with media containing CCL2.
-
Cells, pre-incubated with various concentrations of the test compound or vehicle, are added to the upper chamber.
-
The chamber is incubated to allow cells to migrate through the membrane towards the CCL2 gradient.
-
Migrated cells on the lower surface of the membrane or in the lower chamber are quantified.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.
-
Thioglycollate-Induced Peritonitis
This in vivo model is used to assess a compound's ability to inhibit inflammatory cell recruitment into the peritoneal cavity.
-
Animal Model: Mice.
-
Procedure:
-
Mice are administered the test compound or vehicle.
-
A sterile solution of thioglycollate is injected intraperitoneally to induce an inflammatory response.
-
After a specific time, the peritoneal cavity is lavaged to collect the infiltrated cells.
-
The total number of cells and the differential count of various leukocyte populations (e.g., macrophages, neutrophils) are determined.
-
The efficacy of the compound is assessed by its ability to reduce the number of recruited inflammatory cells compared to the vehicle-treated group.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established in vivo model of inflammatory arthritis.
-
Animal Model: Rats (e.g., Lewis rats).
-
Procedure:
-
Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a hind paw.
-
The test compound or vehicle is administered daily, starting on the day of or several days after adjuvant injection.
-
The severity of arthritis is assessed by measuring paw swelling (plethysmometry) and clinical scoring of joint inflammation.
-
The efficacy of the compound is determined by its ability to reduce paw swelling and improve the clinical score compared to the vehicle-treated group.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro chemotaxis assay.
Caption: Experimental workflow for the thioglycollate-induced peritonitis model.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. jove.com [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. maokangbio.com [maokangbio.com]
- 10. benchchem.com [benchchem.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
A Critical Review of INCB3344: A Comparative Guide to a Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the available literature and findings on INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to be a valuable resource for researchers in the field of inflammation, immunology, and drug discovery.
Introduction to this compound
This compound is an orally bioavailable antagonist of CCR2, a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2] By blocking the CCL2/CCR2 signaling axis, this compound has been investigated as a potential therapeutic agent for a variety of inflammatory and autoimmune diseases.[3][4] This guide will delve into the quantitative data supporting its efficacy, detail the experimental protocols used in key studies, and compare its performance against other known CCR2 antagonists.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound in Binding and Chemotaxis Assays
| Assay Type | Species | Target | IC50 (nM) | Reference |
| Binding Antagonism | Human | hCCR2 | 5.1 | [1][5] |
| Murine | mCCR2 | 9.5 | [1][5] | |
| Rat | rCCR2 | 7.3 | [6] | |
| Cynomolgus | cCCR2 | 16 | [6] | |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8 | [1][5] |
| Murine | mCCR2 | 7.8 | [1][5] | |
| Rat | rCCR2 | 2.7 | [6] | |
| Cynomolgus | cCCR2 | 6.2 | [6] |
Table 2: Selectivity Profile of this compound
| Target | IC50 | Reference |
| Murine CCR1 | >1 µM | [1][6] |
| Murine CCR5 | >3 µM | [1][6] |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM | [1] |
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Species | Dose | Route | AUC (nM·h) | Bioavailability (%) | Reference |
| CD-1 Mice | 10 mg/kg | Oral | 2664 | 47 | [1] |
| Balb/c Mice | 10 mg/kg | Oral | 3888 | - | [1] |
Comparative Efficacy with Other CCR2 Antagonists
While direct head-to-head studies are limited, the available literature allows for a comparison of this compound with other CCR2 antagonists like JNJ-41443532 and a Teijin compound referred to as "CCR2 antagonist 4".[2][6]
Table 4: Comparative In Vitro Potency of CCR2 Antagonists
| Compound | Species | Assay | IC50 (nM) |
| This compound | Human | Binding | 5.1[1][5] |
| Murine | Binding | 9.5[1][5] | |
| Human | Chemotaxis | 3.8[1][5] | |
| Murine | Chemotaxis | 7.8[1][5] | |
| JNJ-27141491 * | Human | Binding | 400[7] |
| CCR2 antagonist 4 (Teijin compound 1) | - | - | Data suggests lower potency than this compound[6] |
Note: JNJ-27141491 is an allosteric antagonist, while this compound is an orthosteric antagonist.[8] This mechanistic difference may influence in vivo efficacy and is an important consideration in experimental design.
Signaling Pathway and Mechanism of Action
This compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling pathways that lead to monocyte and macrophage recruitment, inflammation, and cellular responses like ERK phosphorylation and chemotaxis.[3][9]
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro Assays
-
CCR2 Binding Assay:
-
Cells: Murine monocyte cell line WEHI-274.1 or HEK293 cells stably expressing human or murine CCR2.[1][3]
-
Tracer: 125I-labeled CCL2.
-
Protocol: Whole cells are incubated with a fixed concentration of 125I-CCL2 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2. After incubation, cells are washed, and the bound radioactivity is measured using a gamma counter. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-CCL2.[1]
-
-
Chemotaxis Assay:
-
Cells: CCR2-expressing cells (e.g., monocytes).
-
Chemoattractant: CCL2.
-
Protocol: A Boyden chamber or a similar chemotaxis system is used. The lower chamber contains CCL2, and the upper chamber contains CCR2-expressing cells pre-incubated with varying concentrations of this compound. After an incubation period, the number of cells that have migrated to the lower chamber is quantified. The IC50 value represents the concentration of this compound that causes a 50% reduction in CCL2-induced cell migration.[3]
-
In Vivo Models
-
Delayed-Type Hypersensitivity (DTH) Model:
-
Animal Model: Mice.
-
Protocol: Mice are sensitized by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in complete Freund's adjuvant. Several days later, the mice are challenged by an intradermal injection of the antigen into the footpad or ear. This compound or vehicle is administered orally at various doses. The inflammatory response (e.g., footpad swelling or ear thickness) is measured at different time points after the challenge. Histopathological analysis can be performed to quantify macrophage influx.[3][4]
-
-
Diabetic Nephropathy Model:
-
Animal Model: db/db mice (a model of type 2 diabetes).
-
Protocol: db/db mice are administered this compound or vehicle for a specified period (e.g., 8 weeks). Key parameters such as albuminuria, serum creatinine (B1669602) levels, and macrophage infiltration in the kidneys are assessed. Flow cytometry can be used to quantify different macrophage populations (e.g., bone marrow-derived and resident macrophages).[10][11]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a CCR2 antagonist like this compound.
Caption: A generalized workflow for the preclinical and clinical development of a CCR2 antagonist.
Conclusion
This compound has demonstrated potent and selective antagonism of CCR2 in a variety of preclinical models. The quantitative data from in vitro and in vivo studies support its role as a valuable tool for investigating the therapeutic potential of CCR2 inhibition in inflammatory and autoimmune diseases. While it has shown promise, it is important to note that this compound was not advanced to a clinical candidate due to moderate hERG activity.[12] Nevertheless, the extensive characterization of this compound provides a strong foundation and a valuable benchmark for the development of next-generation CCR2 antagonists with improved safety profiles. Researchers are encouraged to consider the detailed experimental protocols and comparative data presented in this guide when designing future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of INCB3344: A Guide for Laboratory Professionals
While specific disposal protocols for the research chemical INCB3344 are not publicly documented, established principles of laboratory safety and hazardous waste management provide a clear framework for its proper disposal. This guide offers procedural, step-by-step information to ensure the safe handling and disposal of this compound, aligning with best practices for chemical waste management in a research environment.
For the safety of all personnel and to ensure environmental protection, this compound should be treated as a hazardous chemical waste.[1] Disposal should always be conducted in accordance with institutional, local, and national regulations.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]
Key Properties of this compound
A summary of the key quantitative data for this compound is provided below. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and storage.
| Property | Value | Source |
| IC50 (hCCR2) | 5.1 nM (binding antagonism), 3.8 nM (chemotaxis antagonism) | MedchemExpress |
| IC50 (mCCR2) | 9.5 nM (binding antagonism), 7.8 nM (chemotaxis antagonism) | MedchemExpress |
| Storage (Solid) | -20°C | APExBIO |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | MedchemExpress |
| Solubility in DMSO | ≥25.9 mg/mL | APExBIO |
Step-by-Step Disposal Procedure for this compound Waste
The following steps outline the general procedure for the disposal of this compound, including the pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes, flasks), must be classified as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals should never be mixed.[4] Keep this compound waste separate from biological or radioactive waste.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible waste container with a secure lid.[2][4] The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards.[4] Include the concentration and the date when waste was first added to the container.
3. Accumulation and Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[4][5]
-
Safe Storage: Ensure the container is kept closed except when adding waste.[4] Store the container in a well-ventilated area and away from general traffic. Secondary containment is recommended for liquid waste to prevent spills.[5]
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a waste pickup.[1][6] Do not transport hazardous waste yourself.[1]
-
Documentation: Complete any required waste disposal forms or tags as per your institution's procedures.
5. Disposal of Empty Containers:
-
Triple Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent.[1][3]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[1][7] Subsequent rinsates may be permissible for drain disposal, but this should be confirmed with your EHS office.
-
Deface Label: Before disposing of the rinsed container in regular trash, the original label must be completely removed or defaced.[1][3]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of chemical waste management are universal. The procedures outlined above are based on standard laboratory practices for handling and disposing of hazardous chemical waste. For specific guidance, always consult your institution's Chemical Hygiene Plan and your EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling INCB3344
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for laboratory safety and chemical handling.
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of INCB3344, a potent and selective CCR2 antagonist. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects eyes from dust, aerosols, and splashes of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural guidelines for the safe handling of this compound in a laboratory setting.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information.
-
Wear appropriate PPE during inspection.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for long-term storage (up to 1 year) or -80°C for extended periods (up to 3 years) as a powder.[1]
-
Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
-
-
Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Use non-sparking tools for handling the powder.
-
This compound is soluble in DMSO and ethanol.[1]
-
To prepare a stock solution, carefully weigh the desired amount of powder in the fume hood.
-
Add the solvent to the powder slowly and mix gently until fully dissolved. For higher concentrations, warming the tube to 37°C or using an ultrasonic bath may aid dissolution.[2]
-
-
Experimental Use:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the sink.[4][5]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.
-
Place all contaminated disposable materials in a designated, sealed hazardous waste container.
-
Decontaminate non-disposable labware with an appropriate solvent before washing.
-
-
Spills:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Visualizing Key Processes
To further aid in understanding the context and application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound acts as an antagonist to the CCR2 receptor, blocking CCL2 binding.
Caption: A typical workflow for a chemotaxis assay to evaluate this compound efficacy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
